molecular formula C12H25N3O2 B140563 LM11A-31 CAS No. 1243259-19-9

LM11A-31

Katalognummer: B140563
CAS-Nummer: 1243259-19-9
Molekulargewicht: 243.35 g/mol
InChI-Schlüssel: YNMUTYLWSRFTPX-QWRGUYRKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

a p75 neurotrophin receptor ligand;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S,3S)-2-amino-3-methyl-N-(2-morpholin-4-ylethyl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O2/c1-3-10(2)11(13)12(16)14-4-5-15-6-8-17-9-7-15/h10-11H,3-9,13H2,1-2H3,(H,14,16)/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMUTYLWSRFTPX-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCCN1CCOCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCCN1CCOCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595097
Record name N-[2-(Morpholin-4-yl)ethyl]-L-isoleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243259-19-9, 102562-74-3
Record name N-[2-(Morpholin-4-yl)ethyl]-L-isoleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LM-11A-31
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9GUF3B7Q7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Neuroprotective Effects of LM11A-31 on Cholinergic Neurons

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The degeneration of basal forebrain cholinergic neurons is a significant contributor to the cognitive decline observed in neurodegenerative disorders such as Alzheimer's disease.[1] A key player in this degenerative process is the p75 neurotrophin receptor (p75NTR), which, upon aberrant signaling, can initiate apoptotic pathways.[1] LM11A-31 has emerged as a promising small-molecule modulator of p75NTR, demonstrating the ability to selectively promote pro-survival signaling while inhibiting degenerative pathways.[2] This guide provides a comprehensive technical overview of the mechanisms of action of LM11A-31 and detailed methodologies for studying its neuroprotective effects on cholinergic neurons.

Introduction: The Vulnerability of Cholinergic Neurons and the Dichotomous Role of p75NTR

Cholinergic neurons in the basal forebrain are crucial for cognitive functions, including learning and memory.[3] Their degeneration is a hallmark of Alzheimer's disease, leading to a decline in cholinergic signaling.[2] The p75 neurotrophin receptor, highly expressed in these neurons, plays a dual role in neuronal survival and death, depending on the ligand it binds and the presence of co-receptors.[2] In the context of neurodegenerative diseases, an imbalance in neurotrophins, such as an increase in the precursor form of nerve growth factor (proNGF), can lead to p75NTR-mediated apoptotic signaling.[4] This makes p75NTR a compelling therapeutic target for mitigating cholinergic neurodegeneration.

LM11A-31: A Modulator of p75NTR Signaling

LM11A-31 is an orally bioavailable, small-molecule ligand of the p75 neurotrophin receptor that can cross the blood-brain barrier.[2] It selectively activates p75NTR survival pathways while inhibiting apoptosis signaling.[2] Preclinical studies have shown that LM11A-31 can prevent the loss of cholinergic neurites and reverse existing neurite dystrophy in mouse models of Alzheimer's disease.[2][5] A recently concluded Phase 2a clinical trial has indicated that LM11A-31 is safe and well-tolerated in individuals with mild to moderate Alzheimer's disease.[6]

Mechanistic Insights into LM11A-31's Neuroprotective Effects

LM11A-31's neuroprotective effects are rooted in its ability to modulate the downstream signaling cascades of p75NTR. It has been shown to inhibit pro-death signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway, and reduce the cleavage of p75NTR, a process linked to neuronal death.[7] Concurrently, LM11A-31 promotes pro-survival signaling through pathways such as Akt.

LM11A-31 Signaling Pathway proNGF proNGF p75NTR p75NTR proNGF->p75NTR Binds & Activates LM11A_31 LM11A-31 LM11A_31->p75NTR Binds & Modulates JNK_pathway JNK Pathway LM11A_31->JNK_pathway Inhibits p75NTR->JNK_pathway Activates Akt_pathway Akt Pathway p75NTR->Akt_pathway Activates Apoptosis Apoptosis JNK_pathway->Apoptosis Promotes Survival Neuronal Survival Akt_pathway->Survival Promotes

Caption: LM11A-31 modulates p75NTR signaling, promoting survival and inhibiting apoptosis.

Methodological Approaches to Studying LM11A-31's Effects on Cholinergic Neurons

A multi-faceted approach combining in vivo and in vitro models is essential to fully characterize the neuroprotective effects of LM11A-31.

In Vivo Assessment in Animal Models

Transgenic mouse models of Alzheimer's disease, such as APPL/S and Tg2576 mice, are valuable tools for studying the efficacy of LM11A-31 in a pathological context.[5]

Table 1: Summary of In Vivo Studies on LM11A-31 and Cholinergic Neurons

Animal ModelLM11A-31 DosageTreatment DurationKey Findings on Cholinergic NeuronsReference
APPL/S Mice50 mg/kg/day (oral)3 monthsPrevented and/or reversed atrophy of basal forebrain cholinergic neurites.[5]
APPL/S Mice (late-stage)50 mg/kg/day (oral)1 monthReversed degeneration of cholinergic neurites in the basal forebrain.[5]
Tg2576 Mice75 mg/kg/day (oral)3 monthsPrevented and/or reversed atrophy of basal forebrain cholinergic neurites.[5]

Experimental Workflow for In Vivo Studies

In Vivo Experimental Workflow start Start: Select AD Mouse Model treatment Administer LM11A-31 or Vehicle (Oral Gavage) start->treatment behavior Behavioral Testing (e.g., Morris Water Maze) treatment->behavior tissue Tissue Collection and Preparation behavior->tissue ihc Immunohistochemistry for ChAT tissue->ihc wb Western Blot for Signaling Proteins tissue->wb quant Quantification of Cholinergic Neurite Dystrophy ihc->quant end End: Data Analysis and Interpretation quant->end wb->end

Caption: A typical workflow for assessing LM11A-31's in vivo effects.

Detailed Protocol: Immunohistochemistry for Choline Acetyltransferase (ChAT)

This protocol is adapted for free-floating sections of paraformaldehyde-fixed brain tissue.[6][8]

  • Perfusion and Fixation: Anesthetize the mouse and perform transcardial perfusion with cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.[8] Post-fix the brain in 4% PFA overnight at 4°C.[8]

  • Sectioning: Cryoprotect the brain in a sucrose solution gradient (e.g., 15% then 30%) and section coronally at 40 µm using a cryostat or vibratome.[8]

  • Permeabilization and Blocking: Wash sections three times in PBS with 0.3% Triton X-100 (PBS-T).[6] Block non-specific binding by incubating sections in a blocking solution (e.g., PBS-T with 5% normal goat serum) for 1-2 hours at room temperature.[6]

  • Primary Antibody Incubation: Incubate sections with a primary antibody against ChAT (e.g., goat anti-ChAT) diluted in the blocking solution overnight at 4°C.[9]

  • Secondary Antibody Incubation: Wash sections three times in PBS-T. Incubate with a fluorescently-labeled secondary antibody (e.g., donkey anti-goat IgG conjugated to a fluorophore) for 2 hours at room temperature.[6]

  • Mounting and Imaging: Wash sections three times in PBS. Mount sections onto slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining. Image using a confocal or fluorescence microscope.[6]

In Vitro Assessment using Primary Cholinergic Neuron Cultures

Primary cultures of basal forebrain cholinergic neurons provide a controlled environment to dissect the direct effects of LM11A-31 on neuronal survival and neurite outgrowth.[3]

Detailed Protocol: Primary Cholinergic Neuron Culture

This protocol is for establishing primary cultures of rat embryonic basal forebrain cholinergic neurons.[3]

  • Dissection: Dissect the basal forebrain from E17-E18 rat embryos in a sterile dissection medium.[10]

  • Dissociation: Mince the tissue and enzymatically dissociate the cells using papain or trypsin.[11] Gently triturate the tissue to obtain a single-cell suspension.[11]

  • Plating: Plate the cells onto culture dishes pre-coated with poly-D-lysine and laminin at a desired density.[12]

  • Culture Maintenance: Culture the neurons in a serum-free neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF) to support cholinergic neuron survival and differentiation.[3][12]

In Vitro Assays for Neuroprotection

  • Survival Assay: Treat cultured cholinergic neurons with a toxic insult (e.g., amyloid-beta oligomers or oxidative stress) in the presence or absence of LM11A-31. Assess cell viability using methods such as propidium iodide staining or a lactate dehydrogenase (LDH) cytotoxicity assay.[1]

  • Neurite Outgrowth Analysis: After treatment with LM11A-31, fix the neurons and immunostain for neuronal markers like β-III tubulin or ChAT. Capture images and quantify neurite length and branching using image analysis software.[1]

Analysis of Downstream Signaling Pathways

Western blotting is a key technique to investigate the modulation of intracellular signaling pathways by LM11A-31.

Table 2: Key Signaling Proteins to Analyze by Western Blot

ProteinPhosphorylation Site (if applicable)Expected Effect of LM11A-31
AktSer473Increased phosphorylation
GSK-3βSer9Increased phosphorylation (inhibition)
JNKThr183/Tyr185Decreased phosphorylation
Erk1/2Thr202/Tyr204Variable, context-dependent

Detailed Protocol: Western Blotting

  • Lysate Preparation: Lyse treated cells or brain tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[14]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate with primary antibodies against the target proteins overnight at 4°C.[13]

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]

  • Quantification: Densitometrically quantify the protein bands and normalize to a loading control such as β-actin or GAPDH.[15]

Conclusion and Future Directions

LM11A-31 represents a promising therapeutic agent for neurodegenerative diseases characterized by cholinergic neuron loss. Its mechanism of action, centered on the modulation of p75NTR signaling, offers a novel approach to neuroprotection. The methodologies outlined in this guide provide a robust framework for further investigation into the therapeutic potential of LM11A-31 and other p75NTR modulators. Future research should focus on long-term efficacy studies, the identification of responsive patient populations, and the exploration of combination therapies.

References

  • Xu, W., & Wu, C. (2017). Isolation and Culturing of Rat Primary Embryonic Basal Forebrain Cholinergic Neurons (BFCNs). Bio-protocol, 7(14), e2413. [Link]

  • Immunohistochemical fluorescent labelling and activity readout of striatal cholinergic interneuron activity. (2024). protocols.io. [Link]

  • Immunohistochemistry of Human Brain Striatum: ciliation of cholinergic neurons and astrocytes. (2023). protocols.io. [Link]

  • Dasgupta, A., et al. (2025). Microfluidic Cultures of Basal Forebrain Cholinergic Neurons for Assessing Retrograde Cell Death by Live Imaging. STAR Protocols. [Link]

  • Primary Cell Cultures in Neurobiology: Optimized Protocol for Culture of Mouse Fetal Hindbrain Neurons. (2023). MDPI. [Link]

  • A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. (2021). PLOS One. [Link]

  • LM11A-31 decreases cholinergic neuritic dystrophy in the cortex. (A)... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Immunohistochemical analysis for acetylcholinesterase and choline acetyltransferase in mouse cerebral cortex after traumatic brain injury. (2018). PMC. [Link]

  • Al-Gayyar, M. M. H., et al. (2019). Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway. Diabetologia, 62(8), 1488-1500. [Link]

  • Immunohistochemistry for cholinergic neurons stained by choline... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Kraemer, B. R., et al. (2024). LM11a-31 Inhibits p75 Neurotrophin Receptor (p75 NTR ) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease. Journal of Parkinson's Disease. [Link]

  • LM11A-31 normalizes increased p75 NTR levels in the basal forebrain of... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • LM11A-31-BHS. (2024). ALZFORUM. [Link]

  • High-content analysis and cytotoxicity detection in cholinergic... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • A protocol of density measurement of cholinergic innervation in 3D Images of the pig colon with Imaris 9.7 for neuroscientist. (2023). protocols.io. [Link]

  • User Guide - Quick-Neuron™ Cholinergic - Human iPSC-derived Cells. (2023). Elixirgen Scientific. [Link]

  • Simmons, D. A., et al. (2020). Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington's Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31. Journal of Huntington's Disease, 9(4), 359-373. [Link]

  • ( A ) Western blot for ERK, AKT and JNK signaling. Phosphorylation... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Datta, A., et al. (2019). Comparative analysis of three different protocols for cholinergic neuron differentiation in vitro using mesenchymal stem cells from human dental pulp. Animal Cells and Systems, 23(4), 275-287. [Link]

  • PRIMARY NEURON CULTURE PROTOCOL. (2023). protocols.io. [Link]

  • Datta, A., et al. (2019). Comparative analysis of three different protocols for cholinergic neuron differentiation in vitro using mesenchymal stem cells from human dental pulp. Animal Cells and Systems (Seoul), 23(4), 275-287. [Link]

  • Protocol for the Primary Culture of Cortical and Hippocampal neurons. (n.d.). University of Rochester Medical Center. [Link]

  • User Guide Quick-NeuronTM Cholinergic - mRNA Kit (Small). (2021). Elixirgen Scientific. [Link]

  • (A) Western blot analysis of GSK3β, p-GSK3β (Ser9), Akt, p-Akt... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Quantification of brain cholinergic denervation in Alzheimer's disease using PET imaging with [18F]-FEOBV. (2019). PubMed. [Link]

  • Simmons, D. A., et al. (2014). A small molecule p75NTR ligand, LM11A-31, reverses cholinergic neurite dystrophy in Alzheimer's disease mouse models with mid- to late-stage disease progression. PloS one, 9(8), e102136. [Link]

  • Age-related neuroinflammation and changes in AKT-GSK-3β and WNT/ β-CATENIN signaling in rat hippocampus. (2015). PMC. [Link]

  • Western blot assay for the expression of pErk 1 and 2 and total Erk 1... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Development of LM11A-31

This guide provides a comprehensive technical overview of the small molecule p75 neurotrophin receptor (p75NTR) modulator, LM11A-31. It is intended for researchers, scientists, and drug development professionals interested in novel therapeutic strategies for neurodegenerative diseases. We will explore the scientific rationale for targeting p75NTR, the discovery of LM11A-31, its mechanism of action, and the trajectory of its development from foundational preclinical models to human clinical trials.

The Therapeutic Imperative: Beyond Amyloid and Tau

For decades, the central dogma of Alzheimer's disease (AD) drug development has been the amyloid cascade hypothesis, later expanded to include pathological tau. While recently approved therapies targeting amyloid-β (Aβ) represent a significant milestone, they address a subset of the complex pathophysiology and offer modest clinical benefits.[1] This has created a compelling need for therapeutic strategies that target the fundamental biology of neuronal degeneration and promote resilience.[1][2] One such approach involves modulating receptors and signaling networks that orchestrate core pathways of cell survival and death.[1] The p75 neurotrophin receptor (p75NTR) has emerged as a key candidate in this arena.

p75NTR is a member of the tumor necrosis factor (TNF) receptor superfamily and exhibits a dual functionality: it can mediate neuronal survival or, conversely, trigger apoptosis (programmed cell death).[3][4] This paradoxical role depends on the specific ligand (e.g., mature neurotrophins vs. their precursors, pro-neurotrophins) and the presence of co-receptors. In the context of neurodegenerative diseases, aberrant p75NTR signaling is linked to synaptic failure, neurite dystrophy, and neuronal loss.[1][5] Therefore, the rational design of a therapeutic capable of selectively inhibiting the receptor's pro-death signaling while preserving or enhancing its pro-survival functions represents a highly innovative strategy.

Discovery of LM11A-31: A Targeted Approach to p75NTR Modulation

The discovery and development of LM11A-31 were pioneered by the laboratory of Dr. Frank M. Longo at Stanford University, with the molecule being commercially developed by PharmatrophiX, a company he founded.[2][6][7][8][9] The foundational goal was to create small, drug-like molecules that could mimic the potent, beneficial effects of naturally occurring neurotrophic factors without their pharmacological liabilities, such as poor blood-brain barrier penetration and off-target effects.[8]

LM11A-31 was rationally designed based on the structural and chemical properties of a specific β-hairpin loop of Nerve Growth Factor (NGF), the domain known to mediate its interaction with p75NTR.[10] This design philosophy represents a crucial experimental choice: rather than a broad screening approach, it was a targeted effort to create a molecule that specifically docks with p75NTR. The resulting compound, LM11A-31 (2-amino-3-methyl-pentanoic acid [2-morpholin-4-yl-ethyl]-amide), is a water-soluble, orally bioavailable small molecule that readily crosses the blood-brain barrier.[10][11][12]

Mechanism of Action: Shifting the Balance from Degeneration to Survival

LM11A-31 is not a simple antagonist or agonist; it functions as a nuanced modulator of p75NTR signaling. Its mechanism is twofold:

  • Inhibition of Degenerative Signaling: It acts as an antagonist to pro-neurotrophins (like proNGF), preventing their binding and subsequent activation of pro-apoptotic pathways.[10][11]

  • Downregulation of Intrinsic Pro-Death Activity: It selectively inhibits degenerative signaling cascades downstream of the receptor, including those involving RhoA kinase, c-Jun N-terminal Kinase (JNK), and glycogen synthase kinase 3β (GSK3β).[11][12][13]

Simultaneously, LM11A-31 preserves or enhances pro-survival signals, such as the PI3K/AKT pathway.[14] This dual action effectively shifts the balance of p75NTR's output away from cell death and toward neuronal maintenance and resilience. Studies have shown that LM11A-31 can prevent the proteolytic cleavage of p75NTR, a process linked to the release of its intracellular domain and the initiation of cell death programs.[15][16]

p75NTR_Pathway proNGF proNGF p75NTR p75NTR Receptor proNGF->p75NTR Binds & Activates LM11A31 LM11A-31 LM11A31->p75NTR Inhibits proNGF Binding & Modulates RhoA RhoA Activation LM11A31->RhoA JNK_GSK3b JNK / GSK3β / cdk5 LM11A31->JNK_GSK3b p75NTR->RhoA Initiates p75NTR->JNK_GSK3b Initiates AKT PI3K / AKT / NFκB p75NTR->AKT Initiates Apoptosis Neurite Degeneration Synaptic Loss Apoptosis RhoA->Apoptosis JNK_GSK3b->Apoptosis Survival Neuronal Survival Synaptic Resilience AKT->Survival Experimental_Workflow start Start: R6/2 & WT Mice (4 weeks old) randomization Randomization to Vehicle or LM11A-31 start->randomization dosing Daily Oral Dosing (50 mg/kg) for 7-8 weeks randomization->dosing behavior Behavioral Testing (Motor & Cognitive) dosing->behavior Periodic imaging In Vivo MRI (Brain Volumetrics) dosing->imaging Endpoint biomarkers Biofluid Collection (Plasma Cytokines, Urinary p75-ecd) imaging->biomarkers euthanasia Euthanasia & Tissue Harvest biomarkers->euthanasia analysis Histological & Biochemical Analysis euthanasia->analysis end Data Analysis & Conclusion analysis->end

Caption: Workflow for testing LM11A-31 efficacy in a mouse model of Huntington's Disease.

Clinical Development: Translation to Human Trials

Following extensive preclinical validation and two initial safety studies in healthy human participants (Phase 1/1b), LM11A-31 advanced to a Phase 2a clinical trial in individuals with mild to moderate Alzheimer's disease (NCT03069014). [10][17][18]

Phase 2a Study Design

The trial was a 26-week, randomized, double-blind, placebo-controlled study involving 242 participants. [1][19]Patients were randomized 1:1:1 to receive either placebo, 200 mg of LM11A-31, or 400 mg of LM11A-31, administered orally twice daily. [1]

Primary Outcome: Safety and Tolerability

The trial successfully met its primary endpoint , demonstrating that LM11A-31 is safe and well-tolerated in this patient population. [2][20][17]The most frequently reported adverse events were generally mild and included nasopharyngitis, diarrhea, headache, and eosinophilia. [1][20]Importantly, MRI scans did not reveal any safety concerns, including amyloid-related imaging abnormalities (ARIA), which are a known risk with amyloid-targeting therapies. [17]

Secondary and Exploratory Outcomes: Evidence of Target Engagement

While the study was not powered to detect significant differences in cognition, the exploratory biomarker data provided compelling evidence of biological activity. [1][19]Compared to the placebo group, participants receiving LM11A-31 showed:

  • Slowing of Pathological Biomarker Progression: Treatment significantly slowed the longitudinal increases in several key cerebrospinal fluid (CSF) biomarkers. [1][20]This included Aβ40 and Aβ42, the presynaptic marker SNAP25, the postsynaptic marker neurogranin (NG), and the astrocytic activation marker YKL40. [1][10][20][17]* Reduction in Neurodegeneration: Brain imaging revealed that LM11A-31 treatment slowed the rate of gray matter loss in specific brain regions and reduced the decline in glucose metabolism in areas vulnerable to AD. [1][19]

    Phase 2a Trial Outcome Measure Result for LM11A-31 vs. Placebo Reference(s)
    Primary: Safety Adverse Events, MRI Safety Met Endpoint. Safe and well-tolerated. No ARIA. [20][17]
    Secondary: CSF Aβ40, Aβ42, SNAP25, Neurogranin, YKL40 Significant slowing of longitudinal increases. [1][10][20][17]
    Secondary: Imaging sMRI, FDG-PET Significant reduction in gray matter atrophy and glucose hypometabolism in key regions. [1][20][19]

    | Secondary: Cognition | ADAS-Cog-13, MMSE | No significant difference from placebo. | [1]|

Conclusion and Future Directions

The development of LM11A-31 provides a paradigm for a rational, mechanism-based approach to creating novel therapeutics for neurodegenerative diseases. By targeting the p75NTR, it aims to modulate fundamental biological pathways that govern neuronal survival and resilience. The extensive preclinical data across a range of disease models, from Alzheimer's to Huntington's disease and diabetic retinopathy, highlight its broad neuroprotective potential.

The successful completion of the Phase 2a trial is a critical milestone. The demonstration of safety in a patient population, combined with highly encouraging biomarker data suggesting a slowing of synaptic loss, glial activation, and structural degeneration, provides a strong rationale for continued development. [1][2]These findings warrant larger and longer-duration clinical trials to determine whether the observed modifications in underlying disease pathology translate into meaningful clinical and cognitive benefits for patients. [17][19]LM11A-31 represents a promising, first-in-class candidate that could complement existing therapies and address the urgent, unmet need for truly disease-modifying treatments.

References

  • Shanks, H.R.C., Chen, K., Reiman, E.M., et al. (2024). p75 neurotrophin receptor modulation in mild to moderate Alzheimer disease: a randomized, placebo-controlled phase 2a trial. Nature Medicine. Available at: [Link]

  • Stanford University. (2023). Frank M. Longo, MD, PhD | Wu Tsai Neurosciences Institute. Available at: [Link]

  • Milken Institute. (n.d.). Frank Longo. Available at: [Link]

  • Geoffrey Beene Foundation. (n.d.). Frank Longo. Available at: [Link]

  • El-Remessy, A.B., et al. (2019). Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway. Diabetologia, 62(8), 1488-1500. Available at: [Link]

  • Stanford University. (n.d.). Frank M. Longo, MD, PhD - Stanford Profiles. Available at: [Link]

  • Stanford Medicine. (n.d.). Frank M. Longo, MD, PhD. Available at: [Link]

  • Simmons, D.A., et al. (2021). Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington's Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31. Journal of Huntington's Disease, 10(1), 127-147. Available at: [Link]

  • ALZFORUM. (2024). LM11A-31-BHS. Available at: [Link]

  • Meglio, M. (2024). LM11A-31 Meets Primary End Point in Exploratory Trial of Alzheimer Disease. NeurologyLive. Available at: [Link]

  • Alzheimer's Drug Discovery Foundation. (2024). LM11A-31 (LM11A-31-BHS, C-31). Available at: [Link]

  • Al-Gayyar, M.M.H., et al. (2019). Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway. Diabetologia, 62(8), 1488-1500. Available at: [Link]

  • Geriatric House Call Dentistry. (2025). Promising Alzheimer's Drug LM11A-31 Targets Synaptic Resilience with Encouraging Safety Results. Available at: [Link]

  • Kraemer, B.R., et al. (2024). LM11a-31 Inhibits p75 Neurotrophin Receptor (p75 NTR ) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease. Neuroscience. Available at: [Link]

  • Kraemer, B.R., et al. (2024). LM11a-31 Inhibits p75 Neurotrophin Receptor (p75NTR) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease. bioRxiv. Available at: [Link]

  • National Institute on Aging. (2024). New drug candidate targeting synaptic resilience well tolerated in Alzheimer’s patients. Available at: [Link]

  • Alzheimer's Drug Discovery Foundation. (2024). LM11A-31 (LM11A-31-BHS, C-31). Available at: [Link]

  • Simmons, D.A., et al. (2014). A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression. PLoS One, 9(8), e102136. Available at: [Link]

  • Simmons, D.A., et al. (2014). A small molecule p75NTR ligand, LM11A-31, reverses cholinergic neurite dystrophy in Alzheimer's disease mouse models with mid- to late-stage disease progression. PLoS One, 9(8), e102136. Available at: [Link]

  • Knowles, J.K., et al. (2013). A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer's mouse model. Neurobiology of Aging, 34(8), 2052-2063. Available at: [Link]

  • Technology Networks. (2024). Clinical Trial Offers Promising Results for Alzheimer's. Available at: [Link]

  • Shanks, H.R.C., et al. (2024). p75 neurotrophin receptor modulation in mild to moderate Alzheimer disease: a randomized, placebo-controlled phase 2a trial. Nature Medicine. Available at: [Link]

  • Alzheimer's Drug Discovery Foundation. (2024). New Study in Nature Medicine Shows Novel Neuroprotective Drug Candidate Meets Primary Endpoint in Patients with Mild to Moderate Alzheimer's Disease. Available at: [Link]

  • Matar, M., et al. (2021). Modulation of p75NTR on Mesenchymal Stem Cells Increases Their Vascular Protection in Retinal Ischemia-Reperfusion Mouse Model. International Journal of Molecular Sciences, 22(19), 10738. Available at: [Link]

  • Grantome. (n.d.). A double-blinded, randomized, controlled phase 2a safety, proof-of-concept and exploratory end point trial of the drug LM11A-31 in patients with mild to moderate Alzheimer's disease. Available at: [Link]

  • Casademunt, E., et al. (1999). The p75 neurotrophin receptor: effects on neuron survival in vitro and interaction with death domain-containing adaptor proteins. Cell Death & Differentiation, 6(8), 814-820. Available at: [Link]

  • ResearchGate. (n.d.). The evaluation of p75NTR localization and signaling cascades involved... Available at: [Link]

  • De Nuccio, C., et al. (2023). p75NTR Modulation Reduces Oxidative Stress and the Expression of Pro-Inflammatory Mediators in a Cell Model of Rett Syndrome. Antioxidants, 12(2), 481. Available at: [Link]

  • Meeker, R.B., & Williams, K.S. (2015). In vivo functions of p75NTR: challenges and opportunities for an emerging therapeutic target. Journal of Neuroimmune Pharmacology, 10(2), 278-290. Available at: [Link]

Sources

An In-depth Technical Guide to LM11A-31: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: January 2026

Authored by Gemini, Senior Application Scientist

Foreword: This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged with LM11A-31. The following sections provide a detailed analysis of its chemical identity, structural characteristics, and critical physicochemical properties that govern its application in preclinical and clinical research. The information herein is synthesized from peer-reviewed literature and technical data sheets to ensure scientific integrity and practical utility.

Core Chemical Identity

LM11A-31 is a non-peptide, small molecule modulator of the p75 neurotrophin receptor (p75NTR).[1][2] It is classified as an amino acid derivative, specifically designed to be orally bioavailable and capable of crossing the blood-brain barrier.[2][3][4] Its development was driven by the need to selectively activate pro-survival signaling pathways mediated by p75NTR while inhibiting apoptotic signaling, making it a significant tool in neuroscience research, particularly in studies of neurodegenerative diseases like Alzheimer's and Huntington's disease.[4][5]

IdentifierValue
Formal Name (2S,3S)-2-amino-3-methyl-N-[2-(4-morpholinyl)ethyl]-pentanamide, dihydrochloride[4][6]
Synonyms LM11A-31, LM11A-31-BHS, C-31[1][4]
CAS Number 1243259-19-9[3][6][7]
Molecular Formula C₁₂H₂₅N₃O₂ (Free Base)[7] / C₁₂H₂₇Cl₂N₃O₂ (Dihydrochloride Salt)[1][3]
Molecular Weight 243.35 g/mol (Free Base)[7][8] / 316.27 g/mol (Dihydrochloride Salt)[3][6]

Molecular Structure and Stereochemistry

LM11A-31 is a water-soluble isoleucine derivative that features a morpholino group.[9] The core of the molecule is derived from L-isoleucine, an essential amino acid, which is then amide-linked to a morpholinoethyl group. The stereochemistry, specifically (2S, 3S), is critical for its biological activity.

Key Structural Identifiers:

  • IUPAC Name: (2S,3S)-2-amino-3-methyl-N-(2-morpholin-4-ylethyl)pentanamide[7]

  • SMILES: CCN[7]

  • InChIKey: YNMUTYLWSRFTPX-QWRGUYRKSA-N[7]

Caption: 2D topological representation of LM11A-31's core structure.

Physicochemical and Pharmacokinetic Properties

The physicochemical profile of LM11A-31 is consistent with its design as an orally available, brain-penetrant therapeutic agent. It adheres to Lipinski's Rule of Five, predicting good "drug-likeness".[8]

Table of Physicochemical Properties:

PropertyValueSource
XLogP -0.19IUPHAR/BPS[8]
Hydrogen Bond Donors 2IUPHAR/BPS[8]
Hydrogen Bond Acceptors 5IUPHAR/BPS[8]
Rotatable Bonds 7IUPHAR/BPS[8]
Topological Polar Surface Area 67.59 ŲIUPHAR/BPS[8]
Formulation Crystalline solidCayman Chemical[6]

Pharmacokinetics: LM11A-31 demonstrates favorable bioavailability in preclinical models. Following a single 50 mg/kg oral dose in mice, it reaches a peak brain concentration of approximately 1.08 µM within 30 minutes.[9][10] The compound has a reported half-life of 3-4 hours in the mouse brain.[1][5] This pharmacokinetic profile allows for effective dosing regimens in animal studies aimed at achieving sustained therapeutic concentrations in the central nervous system.[5][10]

Solubility: The solubility of LM11A-31 is a critical parameter for preparing formulations for both in vitro and in vivo studies.

SolventSolubility (Dihydrochloride Salt)
DMSO ≥ 50 mg/mL[6] (up to 100 mg/mL with sonication/warming)[3]
DMF 50 mg/mL[6]
Ethanol 20 mg/mL[6]
Water 100 mg/mL (with sonication)[3]
PBS (pH 7.2) ≥ 10 mg/mL[6]

Mechanism of Action: Modulating p75NTR Signaling

LM11A-31 acts as a ligand for the p75 neurotrophin receptor (p75NTR).[4][6] Unlike endogenous ligands, it functions as a modulator, selectively promoting neurotrophic and survival-associated signaling pathways while inhibiting degenerative signals often induced by ligands like pro-nerve growth factor (proNGF) or in pathological contexts such as the presence of amyloid-β.[4][9] Specifically, LM11A-31 has been shown to activate the Akt survival pathway and inhibit the activation of pro-apoptotic pathways involving JNK and GSK3β, effects that are dependent on the expression of p75NTR.[9]

p75NTR_Signaling cluster_membrane Cell Membrane p75NTR p75NTR Akt Akt p75NTR->Akt Promotes JNK JNK / GSK3β p75NTR->JNK Inhibits LM11A31 LM11A-31 LM11A31->p75NTR Binds & Modulates proNGF proNGF / Aβ proNGF->p75NTR Binds & Activates Survival Neuronal Survival Neurite Outgrowth Akt->Survival Apoptosis Apoptosis Neurite Degeneration JNK->Apoptosis

Caption: LM11A-31 modulates p75NTR to favor pro-survival over apoptotic pathways.

Experimental Protocols: Solution Preparation

Accurate preparation of LM11A-31 solutions is fundamental for reproducible experimental outcomes. The following protocols are based on common practices reported in the literature and by suppliers.

Preparation of Stock Solutions for In Vitro Use

Objective: To prepare a high-concentration stock solution for cell culture experiments.

Materials:

  • LM11A-31 dihydrochloride powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Aseptically weigh the desired amount of LM11A-31 dihydrochloride powder in a sterile tube.

  • Add the required volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock solution from the dihydrochloride salt (MW 316.27), dissolve 3.16 mg in 1 mL of DMSO).[3]

  • Vortex thoroughly to dissolve. If necessary, warm the solution to 60°C and use an ultrasonic bath to ensure complete dissolution.[3]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[2]

Preparation of Formulations for In Vivo Oral Gavage

Objective: To prepare a homogenous suspension for oral administration in animal models.

Materials:

  • LM11A-31 dihydrochloride powder

  • Phosphate-Buffered Saline (PBS) or sterile water

  • Appropriate vehicle (e.g., 0.5% Carboxymethylcellulose sodium (CMC-Na))

Procedure:

  • Weigh the required amount of LM11A-31 for the desired dose (e.g., 50 mg/kg).

  • For Aqueous Solution: Add sterile PBS or water. Use an ultrasonic bath to facilitate dissolution, as LM11A-31 dihydrochloride is highly soluble in water (up to 100 mg/mL).[3]

  • For Suspension: Prepare the vehicle solution (e.g., 0.5% CMC-Na in water). Add the weighed LM11A-31 powder to the vehicle.

  • Vortex vigorously or use a homogenizer to create a uniform suspension.

  • Prepare the formulation fresh before each use for optimal results.[11]

Caption: Workflow for preparing LM11A-31 solutions for research applications.

Conclusion

LM11A-31 is a well-characterized small molecule with a chemical structure and physicochemical properties that make it a valuable tool for investigating the roles of the p75NTR in health and disease. Its brain penetrance and oral bioavailability have enabled extensive preclinical evaluation, demonstrating neuroprotective effects in a variety of injury and disease models. The data presented in this guide provide a foundational resource for scientists to design and execute rigorous experiments with this compound.

References

  • LM11A-31 | C12H25N3O2 | CID 18604758. PubChem, National Institutes of Health. [Link]

  • LM11A-31-BHS. ALZFORUM. [Link]

  • LM11A-31 | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Simmons, D. A., et al. (2016). Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington's Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31. Journal of Huntington's Disease. [Link]

  • Knowles, J. K., et al. (2013). A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer's mouse model. Neurobiology of Disease. [Link]

  • LM11A-31 (LM11A-31-BHS, C-31). Alzheimer's Drug Discovery Foundation. [Link]

  • LM11A-31 exhibits favorable brain bioavailability without toxicity. (A)... ResearchGate. [Link]

Sources

An In-depth Technical Guide to In Vitro Studies of LM11A-31 on Neuronal Survival

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals investigating the neuroprotective effects of LM11A-31 in vitro. It is designed to provide not only step-by-step protocols but also the underlying scientific rationale, ensuring that experimental designs are robust, self-validating, and grounded in established molecular mechanisms.

Section 1: Introduction to LM11A-31 and Its Therapeutic Rationale

LM11A-31 is an orally bioavailable, central nervous system-penetrant small molecule designed as a modulator of the p75 neurotrophin receptor (p75NTR).[1][2] Unlike traditional receptor agonists or antagonists that simply turn a signal on or off, LM11A-31 functions as a biased ligand. Its interaction with p75NTR selectively promotes pro-survival signaling pathways while simultaneously inhibiting degenerative and apoptotic cascades that are often pathologically activated in neurodegenerative diseases and after neuronal injury.[1][2][3]

The p75NTR itself is a fascinatingly complex member of the tumor necrosis factor (TNF) receptor superfamily.[4] Its signaling outcome is highly dependent on the ligand it binds and the cellular context. When bound by pro-neurotrophins, such as pro-nerve growth factor (proNGF), or in response to cellular stressors like amyloid-beta (Aβ) and oxidative stress, p75NTR can initiate signaling that leads to apoptosis.[3][5][6] Conversely, it can also participate in pro-survival signaling.[7][8] LM11A-31 capitalizes on this duality, steering the receptor's function away from cell death and towards neuronal protection and resilience.[1][9] This targeted modulation makes it a compelling therapeutic candidate for conditions like Alzheimer's disease, Parkinson's disease, and stroke.[6][10][11]

Section 2: The Molecular Mechanism of LM11A-31-Mediated Neuroprotection

A robust in vitro study hinges on a clear understanding of the target molecule's mechanism of action. LM11A-31 exerts its neuroprotective effects by fundamentally altering the downstream signaling of the p75NTR.

2.1. Shifting the Balance from Degenerative to Pro-Survival Signaling

LM11A-31 binding to p75NTR is thought to induce a conformational change that favors the recruitment of adaptor proteins that initiate pro-survival cascades while preventing the engagement of pro-apoptotic machinery.

  • Inhibition of Pro-Apoptotic Pathways :

    • proNGF/RhoA Signaling : In pathological states, elevated levels of proNGF can bind to p75NTR, leading to the activation of the small GTPase RhoA.[5][12] Activated RhoA is implicated in neurite retraction and degenerative signaling. LM11A-31 functions as a proNGF antagonist, blocking its binding and subsequent activation of the RhoA pathway.[5]

    • JNK and Caspase Activation : Degenerative p75NTR signaling can activate c-Jun N-terminal kinase (JNK) and downstream executioner caspases, such as caspase-3, which are central to the apoptotic cascade.[3][13] In vitro studies have shown that LM11A-31 treatment can suppress the activation of JNK and the cleavage of caspase-3 in neurons under stress.[13][14]

    • Receptor Cleavage : Cellular insults like oxidative stress can trigger the proteolytic cleavage of p75NTR, releasing an intracellular domain fragment that promotes cell death.[6][15] LM11A-31 has been demonstrated to inhibit this pathological receptor cleavage, thereby preventing the generation of this pro-apoptotic signal.[6][15][16]

  • Activation of Pro-Survival Pathways :

    • PI3K/Akt Pathway : The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a cornerstone of neuronal survival.[17][18][19] Akt, a serine/threonine kinase, phosphorylates and inactivates several pro-apoptotic proteins (e.g., BAD) and promotes the expression of survival-related genes.[18] LM11A-31 has been shown to activate the Akt pathway in a p75NTR-dependent manner, contributing significantly to its neuroprotective effects.[3][7]

    • NF-κB Pathway : LM11A-31 induces the rapid recruitment of the interleukin-1 receptor-associated kinase (IRAK) to p75NTR, which subsequently activates the transcription factor NF-κB.[7] Activated NF-κB translocates to the nucleus and drives the expression of anti-apoptotic genes, further bolstering the cell's resilience.[3][7]

The following diagram illustrates this pivotal modulatory role of LM11A-31.

LM11A31_Mechanism cluster_0 Pathological State (e.g., proNGF, Aβ) cluster_1 LM11A-31 Intervention proNGF proNGF / Aβ p75_death p75NTR proNGF->p75_death Binds RhoA RhoA Activation p75_death->RhoA JNK JNK Activation p75_death->JNK Caspase3_death Caspase-3 Activation JNK->Caspase3_death Apoptosis Apoptosis & Neurite Degeneration Caspase3_death->Apoptosis LM11A31 LM11A-31 LM11A31->proNGF Antagonizes Binding p75_survival p75NTR LM11A31->p75_survival Binds & Modulates PI3K_Akt PI3K/Akt Pathway p75_survival->PI3K_Akt NFkB NF-κB Pathway p75_survival->NFkB Survival Neuronal Survival & Growth PI3K_Akt->Survival NFkB->Survival Experimental_Workflow Culture 1. Primary Neuron Culture (Rat E18 Cortices) Treatment 2. Pre-treatment & Insult (LM11A-31 followed by Aβ Oligomers) Culture->Treatment Viability 3a. Viability Assessment (MTT Assay) Treatment->Viability Apoptosis 3b. Apoptosis Quantification (TUNEL Staining) Treatment->Apoptosis Mechanism 3c. Mechanistic Analysis (Western Blot) Treatment->Mechanism Data 4. Data Analysis & Interpretation Viability->Data Apoptosis->Data Mechanism->Data

Caption: High-level workflow for in vitro testing of LM11A-31.

3.1. Materials and Reagents

  • Cell Culture: Neurobasal Plus Medium, B-27 Plus Supplement, GlutaMAX, Penicillin-Streptomycin, Poly-D-Lysine (PDL), Timed-pregnant Sprague-Dawley rats (E18). [20][21]* Compound/Insult: LM11A-31, Amyloid-beta (1-42) peptide, sterile DMSO, sterile water.

  • Assay Kits: MTT Cell Proliferation Assay Kit, In Situ Cell Death Detection Kit (e.g., TUNEL, TMR red), BCA Protein Assay Kit.

  • Western Blotting: RIPA lysis buffer, protease/phosphatase inhibitors, primary antibodies (p-Akt, Total Akt, Cleaved Caspase-3, β-Actin), HRP-conjugated secondary antibodies, ECL substrate.

3.2. Experimental Groups

A well-controlled experiment is crucial. The following table outlines the minimum required groups.

Group #DescriptionPurpose
1Vehicle ControlBaseline neuronal health and survival.
2Aβ Oligomers OnlyEstablishes the degree of neurotoxicity from the insult.
3LM11A-31 + AβThe primary experimental group to test neuroprotective efficacy.
4LM11A-31 OnlyControls for any potential toxicity or effects of the compound itself.

3.3. Detailed Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture [20][21][22][23][24]Causality: Primary neurons, unlike cell lines, more accurately reflect the physiology of in vivo neurons, providing a more translationally relevant model system. E18 is an optimal time point for harvesting cortical neurons that will mature well in culture.

  • Coat Culture Vessels: Aseptically coat 48-well plates or glass coverslips with 50 µg/mL Poly-D-Lysine in sterile water for at least 1 hour at room temperature. [24]Aspirate the PDL solution, wash three times with sterile water, and allow to dry completely in a laminar flow hood.

  • Dissection: Euthanize a timed-pregnant (E18) rat according to approved institutional protocols. Dissect the cortices from the embryonic brains in ice-cold Hibernate-A medium.

  • Dissociation: Mince the cortical tissue and incubate in a digestion solution (e.g., papain or trypsin) according to the manufacturer's protocol. Gently triturate the tissue using flame-polished Pasteur pipettes of decreasing bore size until a single-cell suspension is achieved.

  • Plating: Determine cell viability and density using a hemocytometer and Trypan Blue exclusion. Plate neurons at a density of 1 x 10^5 cells/well in a 48-well plate in pre-warmed Neurobasal Plus medium containing B-27 Plus supplement, GlutaMAX, and Penicillin-Streptomycin. [24]5. Maintenance: Incubate the cultures at 37°C in a humidified 5% CO2 atmosphere. After 3-4 days in vitro (DIV), perform a half-medium change. Cultures are typically ready for experiments between DIV 7 and 10.

Protocol 2: LM11A-31 Treatment and Aβ Insult Causality: Pre-treatment with a neuroprotective agent is a standard paradigm to assess its ability to prevent damage from a subsequent insult. Aβ oligomers are used as they are widely considered the primary neurotoxic species in Alzheimer's disease.

  • Prepare Aβ Oligomers: Prepare Aβ (1-42) oligomers according to established protocols (e.g., incubate monomeric peptide at 4°C for 24 hours). The final concentration used on cells is typically in the low micromolar range (e.g., 1-5 µM).

  • Prepare LM11A-31: Dissolve LM11A-31 in sterile water or DMSO to create a concentrated stock solution. Further dilute in culture medium to the desired final working concentrations. Based on literature, an effective in vitro concentration range is 20-500 nM. [3][13][25]3. Treatment: At DIV 7, pre-treat the designated wells with LM11A-31 working solutions for 1-2 hours.

  • Insult: Add the prepared Aβ oligomers to the appropriate wells.

  • Incubation: Return the plate to the incubator for 24-48 hours.

Protocol 3: Neuronal Viability Assessment (MTT Assay) Causality: This colorimetric assay measures the metabolic activity of living cells, providing a quantitative measure of overall cell viability. A reduction in the conversion of MTT to formazan indicates reduced cell health or cell death.

  • Reagent Addition: At the end of the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add solubilization solution (e.g., DMSO or a proprietary buffer) to each well and mix thoroughly to dissolve the formazan crystals.

  • Quantification: Read the absorbance on a microplate reader at the appropriate wavelength (typically ~570 nm).

  • Analysis: Express the viability of treated groups as a percentage of the vehicle control group.

Protocol 4: Apoptosis Assessment (TUNEL Assay) [26][27][28][29]Causality: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay specifically detects DNA fragmentation, a hallmark of late-stage apoptosis. This provides direct evidence that cell death is occurring via an apoptotic mechanism, validating the MTT results.

  • Fixation: Gently wash the cells on coverslips with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature. [26][29]2. Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 5-10 minutes to allow the labeling enzyme to access the nucleus. [27][29]3. Labeling: Wash again and incubate with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs) for 1 hour at 37°C in a humidified chamber, protected from light. [26]4. Counterstaining & Mounting: Wash the coverslips, counterstain nuclei with a DNA dye like DAPI, and mount onto microscope slides using an antifade mounting medium.

  • Imaging & Analysis: Visualize using a fluorescence microscope. Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of DAPI-stained nuclei.

Protocol 5: Mechanistic Analysis (Western Blotting) [30]Causality: Western blotting allows for the direct measurement of protein levels and their activation states (via phosphorylation). This provides crucial mechanistic insight, confirming that LM11A-31 is engaging the expected signaling pathways.

  • Lysis: At the end of the treatment period, wash cells with ice-cold PBS and lyse them directly in the well with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Electrophoresis & Transfer: Separate 20-30 µg of protein per sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-p-Akt, anti-cleaved caspase-3) overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an ECL chemiluminescent substrate and visualize the protein bands using a digital imager.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated proteins to their total protein counterparts and normalize cleaved caspase-3 to a loading control like β-Actin.

Section 4: Data Interpretation and Expected Outcomes

AssayExpected Outcome in Neuroprotected Group (LM11A-31 + Aβ)Interpretation
MTT Assay Significantly higher absorbance (% viability) compared to the Aβ only group.LM11A-31 preserves overall metabolic health and cell viability.
TUNEL Assay Significantly lower percentage of TUNEL-positive cells compared to the Aβ only group.LM11A-31 specifically inhibits the apoptotic cell death pathway.
Western Blot Increased ratio of p-Akt/Total Akt.Decreased levels of Cleaved Caspase-3.Confirms that the protective effect is mediated by the activation of the pro-survival Akt pathway and the suppression of the execution phase of apoptosis.

Section 5: Conclusion

The in vitro investigation of LM11A-31 on neuronal survival requires a multi-faceted approach that combines robust cell culture techniques with a suite of assays that probe cell health, the mode of cell death, and the underlying molecular signaling. The workflow presented in this guide provides a validated framework for generating high-quality, interpretable data. By explaining the causality behind each step and building a self-validating experimental design, researchers can confidently assess the neuroprotective potential of LM11A-31 and contribute to the development of novel therapeutics for devastating neurological disorders.

References

  • El-Remessy, A. B., et al. (2019). Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway. Diabetologia.
  • El-Remessy, A. B., et al. (2019). Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway. National Institutes of Health.
  • Massa, S. M., et al. (2006). Small, Nonpeptide p75NTR Ligands Induce Survival Signaling and Inhibit proNGF-Induced Death. Journal of Neuroscience.
  • Knowles, J. K., et al. (2014). A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Pathology. PLoS One.
  • ResearchGate. (n.d.). LM11A-31 exhibits favorable brain bioavailability without toxicity. ResearchGate. Available at: [Link]

  • Nguyen, T.-V. V., et al. (2022). Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery. The Journal of Pharmacology and Experimental Therapeutics.
  • Kraemer, B. R., et al. (2024). LM11a-31 Inhibits p75 Neurotrophin Receptor (p75NTR) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease. bioRxiv.
  • Kraemer, B. R., et al. (2024). LM11a-31 Inhibits p75 Neurotrophin Receptor (p75NTR) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease. bioRxiv.
  • Geriatric House Call Dentistry. (2025). Promising Alzheimer's Drug LM11A-31 Targets Synaptic Resilience with Encouraging Safety Results. Geriatric House Call Dentistry.
  • Nam, Y., et al. (2017). PI3K/Akt and ERK/MAPK Signaling Promote Different Aspects of Neuron Survival and Axonal Regrowth Following Rat Facial Nerve Axotomy. Journal of Neurotrauma. Available at: [Link]

  • Kraemer, B. R., et al. (2024). LM11a-31 Inhibits p75 Neurotrophin Receptor (p75 NTR ) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease. PubMed.
  • Creative Bioarray. (n.d.). Caspase Activity Assay. Creative Bioarray. Available at: [Link]

  • Allsopp, T. E., et al. (1998). The p75 neurotrophin receptor: effects on neuron survival in vitro and interaction with death domain-containing adaptor proteins. Cell Death & Differentiation. Available at: [Link]

  • Cusabio. (n.d.). Caspase-3 activity assay. Cusabio. Available at: [Link]

  • Alzforum. (2024). LM11A-31-BHS. Alzforum. Available at: [Link]

  • Perspectives on Integrative Medicine. (2025). Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia. Perspectives on Integrative Medicine.
  • Bagnard, D. (2006). Protocol for the Primary Culture of Cortical Neurons. Methods in Molecular Biology.
  • Ferreira - Feinberg Labs. (n.d.). TUNEL Assay Staining for Cultured Cells on Coverslips. Ferreira - Feinberg Labs.
  • BenchSci. (2025). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. BenchSci.
  • Simmons, D. A., et al. (2020). Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington's Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31. Journal of Huntington's Disease. Available at: [Link]

  • Brunet, A., et al. (2001). Transcription-dependent and -independent control of neuronal survival by the PI3K–Akt signaling pathway. Current Opinion in Neurobiology.
  • National Institute on Aging. (2024). New drug candidate targeting synaptic resilience well tolerated in Alzheimer's patients. National Institute on Aging. Available at: [Link]

  • Drew University. (n.d.). Exploring neuroprotective effect of a combined strategy of LM11A-31, Resveratrol, and Methylene Blue as a treatment. Drew University. Available at: [Link]

  • BD Biosciences. (2012). Caspase-3 Activation: An Indicator of Apoptosis in Image-Based Assays. BD Biosciences Application Note.
  • Lie, M. L., et al. (2014). Caspase Protocols in Mice. Methods in Molecular Biology. Available at: [Link]

  • Watson, F. L., et al. (2001). Regulation of neuronal survival by the extracellular signal-regulated protein kinase 5. The Journal of Cell Biology. Available at: [Link]

  • Cell Signaling Technology. (n.d.). Caspase-3 Activity Assay Kit. Cell Signaling Technology.
  • Anderson, C. N. G., & Tolkovsky, A. M. (1999). A Role for MAPK/ERK in Sympathetic Neuron Survival: Protection against a p53-Dependent, JNK-Independent Induction of Apoptosis by Cytosine Arabinoside. Journal of Neuroscience. Available at: [Link]

  • ResearchGate. (2022). PRIMARY NEURON CULTURE PROTOCOL. ResearchGate.
  • Ayllon, J., et al. (2024). Positive Allosteric Modulators of Trk Receptors for the Treatment of Alzheimer's Disease. International Journal of Molecular Sciences. Available at: [Link]

  • Defense Technical Information Center. (2018). Establishing a Protocol to Culture Primary Hippocampal Neurons. DTIC.
  • Thermo Fisher Scientific. (n.d.). Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons. Thermo Fisher Scientific.
  • Genc, B., et al. (2016). Inhibition of motor neuron death in vitro and in vivo by a p75 neurotrophin receptor intracellular domain fragment. Disease Models & Mechanisms. Available at: [Link]

  • National Institutes of Health. (2015). Induced Neural Stem Cells Protect Neuronal Cells against Apoptosis. PLoS One. Available at: [Link]

  • Creative Bioarray. (n.d.). TUNEL Apoptosis Assay (Fluorescent). Creative Bioarray. Available at: [Link]

  • Alzheimer's Drug Discovery Foundation. (2024). LM11A-31 (LM11A-31-BHS, C-31). Alzheimer's Drug Discovery Foundation.
  • Xie, Y., et al. (2022). The p75 neurotrophin receptor inhibitor, LM11A-31, ameliorates acute stroke injury and modulates astrocytic proNGF. Journal of Neuroinflammation. Available at: [Link]

  • Chong, Z. Z., et al. (2005). Activating Akt and the brain's resources to drive cellular survival and prevent inflammatory injury. Histology and Histopathology. Available at: [Link]

Sources

LM11A-31 and its role in modulating neurotrophin signaling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to LM11A-31: A First-in-Class Modulator of the p75 Neurotrophin Receptor

Authored by Gemini, Senior Application Scientist

Executive Summary

The landscape of neurodegenerative disease therapeutics is actively evolving, moving beyond single-pathology targets to address fundamental biological pathways governing neuronal survival and degeneration. Within this paradigm, the p75 neurotrophin receptor (p75NTR) has emerged as a critical, yet complex, therapeutic target. This guide provides a comprehensive technical overview of LM11A-31, a novel, orally bioavailable small molecule designed to selectively modulate p75NTR signaling. We will explore the intricate biology of neurotrophin signaling, the specific mechanism by which LM11A-31 biases p75NTR towards pro-survival pathways, and the compelling preclinical and clinical evidence that underscores its therapeutic potential across a range of neurological disorders, with a primary focus on Alzheimer's disease. This document is intended for researchers, clinicians, and drug development professionals seeking a detailed understanding of LM11A-31's scientific foundation and its investigational journey.

The Neurotrophin Signaling Dichotomy: Survival vs. Apoptosis

Neurotrophins, such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), are essential for the development, survival, and function of neurons.[1] They are initially synthesized as precursors, or "pro-neurotrophins" (e.g., proNGF), which are subsequently cleaved to their mature forms.[2] The biological outcome of neurotrophin signaling is not monolithic; it is dictated by the specific ligand (pro- vs. mature form) and the receptor complex it engages at the cell surface.[3]

Two principal receptor types mediate these effects:

  • Tropomyosin receptor kinase (Trk) family: Mature neurotrophins preferentially bind to their cognate Trk receptors (e.g., NGF to TrkA), initiating signaling cascades, such as the PI3K-Akt and Ras-MEK-ERK pathways, that are overwhelmingly associated with neuronal survival, growth, and differentiation.[4][5][6][7]

  • p75 Neurotrophin Receptor (p75NTR): A member of the tumor necrosis factor (TNF) receptor superfamily, p75NTR is a uniquely pleiotropic receptor.[8][9] It binds all neurotrophins, both mature and pro-forms, but with a higher affinity for pro-neurotrophins.[2] Its signaling output is highly context-dependent:

    • Pro-survival Signaling: When complexed with a Trk receptor, p75NTR can enhance the affinity and specificity of mature neurotrophin binding, promoting survival signals.[8]

    • Pro-apoptotic Signaling: In the absence of Trk co-receptors, or when bound by pro-neurotrophins (often in complex with the co-receptor sortilin), p75NTR initiates signaling cascades that lead to apoptosis.[10][11] This involves the recruitment of adaptor proteins like TRAF6 and NRIF, leading to the activation of the c-Jun N-terminal kinase (JNK) pathway and ultimately, cell death.[8][12]

In many neurodegenerative conditions, including Alzheimer's disease, there is a pathological shift in this delicate balance. An increase in the proNGF/NGF ratio and elevated p75NTR expression can tip the scales towards degenerative, pro-apoptotic signaling, contributing to synaptic loss and neuronal death.[10][13] This understanding provides a compelling rationale for developing therapeutics that can selectively inhibit the death-promoting functions of p75NTR while preserving or enhancing its survival signals.

G Fig 1: Dichotomous Signaling of Neurotrophin Receptors cluster_0 Pro-Survival Pathway cluster_1 Pro-Apoptotic Pathway NGF Mature NGF TrkA TrkA Receptor NGF->TrkA High Affinity p75_TrkA p75NTR NGF->p75_TrkA PI3K PI3K/Akt Pathway TrkA->PI3K MEK Ras/MEK/ERK Pathway TrkA->MEK Survival Neuronal Survival, Growth & Differentiation PI3K->Survival MEK->Survival proNGF proNGF p75 p75NTR proNGF->p75 High Affinity Sortilin Sortilin proNGF->Sortilin JNK JNK Pathway p75->JNK Caspases Caspase Activation JNK->Caspases Apoptosis Apoptosis & Neurite Degeneration Caspases->Apoptosis

Fig 1: Dichotomous Signaling of Neurotrophin Receptors

LM11A-31: A Biased Ligand for p75NTR

LM11A-31 is a first-in-class, orally available, and brain-penetrant small molecule modulator of p75NTR.[14][15][16] Chemically, it is an isoleucine derivative with a morpholino group, designed to interact with p75NTR.[17][18][19] Unlike a simple antagonist, LM11A-31 functions as a biased ligand, meaning it selectively modulates the receptor's downstream signaling pathways.

Mechanism of Action:

The core therapeutic action of LM11A-31 is to decouple p75NTR from its pro-apoptotic signaling cascades while preserving its capacity to support pro-survival functions.[20][21]

  • Inhibition of Pro-Degenerative Signaling: LM11A-31 effectively blocks the binding of pro-neurotrophins, like proNGF, to p75NTR.[22][23] This prevents the recruitment of apoptotic adaptor proteins and subsequent activation of the JNK-mediated cell death pathway.[17][21] Preclinical studies have demonstrated that LM11A-31 inhibits Aβ-induced activation of degenerative kinases like GSK3β and cdk5.[17] Recent work also suggests LM11A-31 can inhibit the proteolytic cleavage of p75NTR, a process linked to pro-death signaling in response to oxidative stress.[24][25]

  • Activation of Pro-Survival Signaling: While inhibiting death signals, LM11A-31 concurrently promotes pro-survival signaling through p75NTR.[14][20] It has been shown to facilitate the recruitment of survival adaptor proteins, leading to the activation of pathways like NF-κB and Akt, which are known to promote cell survival.[26]

By acting as a molecular switch, LM11A-31 redirects p75NTR signaling away from a degenerative trajectory and towards a neuroprotective one. This dual action makes it a particularly attractive candidate for complex diseases where multiple pathological processes are at play.

G Fig 2: Mechanism of Action of LM11A-31 on p75NTR Signaling cluster_0 Pathological State cluster_1 LM11A-31 Intervention proNGF proNGF p75_path p75NTR proNGF->p75_path JNK_path JNK Pathway p75_path->JNK_path Apoptosis Neuronal Degeneration JNK_path->Apoptosis LM11A31 LM11A-31 p75_treat p75NTR LM11A31->p75_treat JNK_treat JNK Pathway p75_treat->JNK_treat Blocked Akt Akt / NF-κB Pathways p75_treat->Akt Promoted Survival Neuroprotection Akt->Survival

Fig 2: Mechanism of Action of LM11A-31 on p75NTR Signaling

Preclinical and Clinical Evidence

LM11A-31 has been evaluated in a wide array of preclinical models for various neurological disorders, consistently demonstrating neuroprotective effects. More recently, it has progressed to human clinical trials.

Alzheimer's Disease (AD)

In multiple mouse models of AD, orally administered LM11A-31 has been shown to:

  • Prevent and reverse the degeneration and atrophy of basal forebrain cholinergic neurites, a key pathology in AD.[13][14]

  • Reduce neuritic dystrophy in the hippocampus and cortex without altering amyloid plaque levels.[17][20]

  • Decrease microglial activation and tau pathology.[14][20]

  • Prevent cognitive deficits in behavioral tests like the novel object recognition and Y-maze tasks.[17][20]

Other CNS Disorders
  • Spinal Cord Injury (SCI): In mouse models of SCI, LM11A-31 improved motor function and coordination.[22] This was associated with a significant increase in the survival of oligodendrocytes and a greater extent of myelinated axons.[21][22] It also ameliorated bladder dysfunction following SCI.[21][27][28]

  • Huntington's Disease (HD): In the R6/2 mouse model of HD, LM11A-31 alleviated brain volume reductions in key areas like the striatum and cortex and normalized changes in diffusion tensor imaging metrics.[29]

  • Parkinson's Disease (PD): In a cell culture model, LM11A-31 protected dopaminergic neurons from oxidative stress-induced neurodegeneration by inhibiting p75NTR cleavage.[24][25]

Clinical Trial in Alzheimer's Disease

A significant milestone for LM11A-31 was a Phase 2a randomized, double-blind, placebo-controlled trial in 242 individuals with mild-to-moderate AD.[30][31][32] Participants received placebo, 200 mg, or 400 mg of LM11A-31 twice daily for 26 weeks.[30][31]

Table 1: Summary of Phase 2a Clinical Trial Results for LM11A-31 in AD

Endpoint CategoryFindingSignificance/Implication
Primary: Safety & Tolerability Met primary endpoint; the drug was found to be safe and well-tolerated.[30]Favorable safety profile supports advancement to larger, longer-term trials.
Adverse Events Most common side effects included headache, diarrhea, and eosinophilia, with gastrointestinal issues being a primary reason for discontinuation, especially in the 400 mg group.[30]Dosing and patient management strategies will be important for future studies.
Cognitive Outcomes No significant differences were observed in cognitive assessments (e.g., ADAS-Cog-13) between treatment and placebo groups over the 26-week period.[30]The short trial duration may have been insufficient to detect cognitive changes. Biomarker data suggests underlying disease modification that may translate to clinical benefit over a longer timeframe.
CSF Biomarkers: Aβ Significantly reduced levels of cerebrospinal fluid (CSF) Aβ40 and Aβ42 compared to placebo.[30][33]Indicates a positive modulation of amyloid pathology.
CSF Biomarkers: Synaptic Loss Slowed the increase in presynaptic marker SNAP25 and postsynaptic marker neurogranin (NG) compared to placebo.[30][33]Suggests that LM11A-31 may slow the progression of synaptic degeneration, a core feature of AD.
CSF Biomarkers: Inflammation Demonstrated significant slowing of the longitudinal increase in the glial activation marker YKL40 relative to placebo.[30][33]Points to a potential anti-inflammatory effect in the CNS.
Neuroimaging Reduced gray matter loss and glucose metabolic decline in key brain regions like the hippocampus and temporal cortex.[30]Provides anatomical and functional evidence that the drug may counteract brain damage caused by AD.

The trial concluded that targeting p75NTR with LM11A-31 is a viable strategy that warrants further investigation in larger and longer clinical studies.[30]

Methodologies for Evaluating LM11A-31

The study of LM11A-31 employs a range of standard and specialized techniques in neuroscience and pharmacology. Below are representative protocols that form the basis of its preclinical evaluation.

Protocol: In Vitro Neuroprotection Assay

This protocol assesses the ability of LM11A-31 to protect cultured neurons from toxicity induced by oligomeric amyloid-beta (Aβ), a key pathological driver in AD.

Objective: To quantify the neuroprotective effect of LM11A-31 against Aβ₁₋₄₂-induced neurite degeneration.

Methodology:

  • Cell Culture: Plate primary cortical neurons from E18 rat embryos onto poly-D-lysine coated 24-well plates and culture in Neurobasal medium with B27 supplement for 7 days in vitro (DIV).

  • Preparation of Aβ Oligomers: Synthesize and prepare oligomeric Aβ₁₋₄₂ according to established protocols to ensure a neurotoxic species.

  • Treatment:

    • Pre-treat neuronal cultures with a dose-range of LM11A-31 (e.g., 1 nM, 10 nM, 100 nM) or vehicle control for 2 hours.

    • Add oligomeric Aβ₁₋₄₂ (final concentration 5 µM) to the appropriate wells.

    • Maintain control wells with vehicle only and LM11A-31 only.

  • Incubation: Incubate the treated cultures for 24 hours at 37°C, 5% CO₂.

  • Immunocytochemistry:

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100.

    • Block with 5% bovine serum albumin (BSA).

    • Incubate with a primary antibody against a neuronal marker (e.g., MAP2 or β-III Tubulin) overnight at 4°C.

    • Incubate with a fluorescently-labeled secondary antibody.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or fluorescence microscope.

    • Quantify neurite length and complexity per neuron using automated image analysis software (e.g., ImageJ with NeuronJ plugin).

  • Causality and Validation: The inclusion of vehicle, Aβ-only, and LM11A-31-only controls is critical. A dose-dependent preservation of neurite integrity in the LM11A-31 + Aβ groups compared to the Aβ-only group validates the compound's specific neuroprotective effect against this insult.

Fig 3: Workflow for In Vitro Neuroprotection Assay
Protocol: In Vivo Efficacy in an AD Mouse Model

This protocol describes a typical study to evaluate the long-term efficacy of orally administered LM11A-31 in a transgenic mouse model of AD, such as the APPL/S model.[13][20]

Objective: To determine if chronic LM11A-31 treatment can prevent cognitive deficits and reduce neuropathology.

Methodology:

  • Animal Model & Cohorts:

    • Use male APPL/S transgenic mice and wild-type littermate controls.

    • At 6 months of age (mid-stage pathology), randomize APPL/S mice into two groups: Vehicle control and LM11A-31 treatment.

  • Drug Administration:

    • Administer LM11A-31 (50 mg/kg) or vehicle (water) daily via oral gavage.[29] This dose is chosen based on prior pharmacokinetic and efficacy studies.[13][20]

    • Continue treatment for 3 months. Monitor animal weight and health weekly.

  • Behavioral Testing (at 9 months of age):

    • Perform a battery of cognitive tests. For example, the Y-maze for spatial working memory and the Novel Object Recognition (NOR) test for recognition memory.

    • The choice of these tests is based on deficits previously validated in this specific mouse model.[20]

  • Tissue Collection and Processing:

    • At the end of the study, anesthetize mice and perfuse transcardially with saline followed by 4% paraformaldehyde.

    • Harvest brains. Post-fix one hemisphere for histology and dissect the other (e.g., hippocampus, cortex) for biochemical analysis.

  • Histological Analysis:

    • Section the fixed hemisphere on a cryostat or microtome.

    • Perform immunohistochemistry for markers of:

      • Cholinergic neurites (ChAT)

      • Dystrophic neurites (e.g., APP antibody)

      • Microglial activation (Iba1)

      • Amyloid plaques (Thioflavin S or 6E10 antibody)

    • Quantify the density and morphology of labeled elements using stereology.

Conclusion and Future Directions

LM11A-31 represents a sophisticated, mechanism-based approach to treating neurodegenerative diseases. By selectively modulating the p75NTR to inhibit degenerative signaling and promote survival pathways, it targets a convergence point for multiple pathological drivers, including proteotoxicity, inflammation, and synaptic failure.

The positive biomarker and safety data from the Phase 2a trial in Alzheimer's disease are highly encouraging, suggesting that LM11A-31 is engaging its target and modifying the underlying biology of the disease.[30] While a cognitive benefit was not observed in the short-term study, the biomarker results provide a strong rationale for conducting larger, longer-duration Phase 3 trials where such clinical effects may become apparent.

References

  • Shanks, H.R.C., Chen, K., Reiman, E.M., et al. (2024). p75 neurotrophin receptor modulation in mild to moderate Alzheimer disease: a randomized, placebo-controlled phase 2a trial. Nature Medicine. Available at: [Link]

  • Alzheimer's Drug Discovery Foundation. (2024). LM11A-31 (LM11A-31-BHS, C-31). Cognitive Vitality Reports. Available at: [Link]

  • Alzheimer's Drug Discovery Foundation. (2021). LM11A-31 (LM11A-31-BHS, C-31) Report. Available at: [Link]

  • NeurologyLive. (2024). LM11A-31 Meets Primary End Point in Exploratory Trial of Alzheimer Disease. Available at: [Link]

  • Simmons, D.A., et al. (2014). A small molecule p75NTR ligand, LM11A-31, reverses cholinergic neurite dystrophy in Alzheimer's disease mouse models with mid- to late-stage disease progression. PLoS One, 9(8), e102136. Available at: [Link]

  • Geriatric House Call Dentistry. (2025). Promising Alzheimer's Drug LM11A-31 Targets Synaptic Resilience with Encouraging Safety Results. Available at: [Link]

  • Troy, C.M., et al. (2001). Characterization of a p75(NTR) apoptotic signaling pathway using a novel cellular model. The Journal of Biological Chemistry, 276(36), 34296-304. Available at: [Link]

  • Yoon, S.O., et al. (2003). Apoptosis Induced by p75NTR Overexpression Requires Jun Kinase-Dependent Phosphorylation of Bad. The Journal of Neuroscience, 23(37), 11509-11518. Available at: [Link]

  • Zabbarova, I.V., et al. (2018). Targeting p75 neurotrophin receptors ameliorates spinal cord injury-induced detrusor sphincter dyssynergia in mice. Neurourology and Urodynamics, 37(8), 2633-2644. Available at: [Link]

  • Fagan, A.M., et al. (1996). TrkA, But Not TrkC, Receptors Are Essential for Survival of Sympathetic Neurons In Vivo. The Journal of Neuroscience, 16(19), 6208-6218. Available at: [Link]

  • Zabbarova, I.V., et al. (2018). Targeting p75 neurotrophin receptors ameliorates spinal cord injury-induced detrusor sphincter dyssynergia in mice. Neurourology and Urodynamics, 37(8), 2633-2644. Available at: [Link]

  • Kristiansen, M., & Ham, J. (2014). Programmed cell death during neuronal development: the sympathetic neuron model. Cell Death & Differentiation, 21(7), 1025-1035. Available at: [Link]

  • Tep, C., et al. (2013). Oral Administration of a Small Molecule Targeted to Block proNGF Binding to p75 Promotes Myelin Sparing and Functional Recovery after Spinal Cord Injury. The Journal of Neuroscience, 33(2), 397-410. Available at: [Link]

  • ALZFORUM. (2024). LM11A-31-BHS. Available at: [Link]

  • Simmons, D.A., et al. (2021). Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington's Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31. Journal of Huntington's Disease, 10(2), 267-293. Available at: [Link]

  • Kraemer, B.R., et al. (2024). LM11a-31 Inhibits p75 Neurotrophin Receptor (p75NTR) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease. bioRxiv. Available at: [Link]

  • Kraemer, B.R., et al. (2024). LM11a-31 Inhibits p75 Neurotrophin Receptor (p75NTR) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease. bioRxiv. Available at: [Link]

  • Knowles, J.K., et al. (2013). A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer's mouse model. Neurobiology of Aging, 34(8), 2052-2063. Available at: [Link]

  • National Institute on Aging. (2024). New drug candidate targeting synaptic resilience well tolerated in Alzheimer's patients. Available at: [Link]

  • Coulson, E.J. (2015). NGF and ProNGF: Regulation of Neuronal and Neoplastic Responses through Receptor Signaling. Handbook of Experimental Pharmacology, 220, 131-155. Available at: [Link]

  • Tep, C., et al. (2013). Oral Administration of a Small Molecule Targeted to Block proNGF Binding to p75 Promotes Myelin Sparing and Functional Recovery after Spinal Cord Injury. ResearchGate. Available at: [Link]

  • Pathak, A., & Zareen, Z. (2013). Retrograde apoptotic signaling by the p75 neurotrophin receptor. Biochemical Society Transactions, 41(4), 997-1002. Available at: [Link]

  • ResearchGate. (2021). NGF signaling. Available at: [Link]

  • Bamji, S.X., et al. (1998). The p75 Neurotrophin Receptor Mediates Neuronal Apoptosis and Is Essential for Naturally Occurring Sympathetic Neuron Death. The Journal of Cell Biology, 140(4), 911-923. Available at: [Link]

  • Reddit. (2024). The first human trial of the drug LM11A-31 shows promising results for treating Alzheimer's disease in people with mild to moderate forms of the disease. Available at: [Link]

  • Crutcher, K.A., et al. (2001). p75NTR Mediates Neurotrophin-Induced Apoptosis of Vascular Smooth Muscle Cells. The American Journal of Pathology, 158(1), 227-236. Available at: [Link]

  • Casaccia-Bonnefil, P., et al. (1998). Competitive Signaling Between TrkA and p75 Nerve Growth Factor Receptors Determines Cell Survival. Journal of Neuroscience, 18(9), 3281-3290. Available at: [Link]

  • Wu, C., et al. (2014). Biogenesis and Function of the NGF/TrkA Signaling Endosome. Neural Plasticity, 2014, 693697. Available at: [Link]

  • Meeker, R.B., et al. (2018). Small molecule modulation of the p75 neurotrophin receptor suppresses age- and genotype-associated neurodegeneration in HIV gp120 transgenic mice. Journal of NeuroVirology, 24(5), 586-601. Available at: [Link]

  • Belliveau, D.J., et al. (1997). NGF and Neurotrophin-3 Both Activate TrkA on Sympathetic Neurons but Differentially Regulate Survival and Neuritogenesis. The Journal of Cell Biology, 136(2), 375-388. Available at: [Link]

  • Minnone, G., et al. (2022). Expression and Signaling Pathways of Nerve Growth Factor (NGF) and Pro-NGF in Breast Cancer: A Systematic Review. International Journal of Molecular Sciences, 23(20), 12345. Available at: [Link]

  • Killebrew, D.A., et al. (2024). LM11A-31, a modulator of p75 neurotrophin receptor, suppresses HIV-1 replication and inflammatory response in macrophages. Journal of Neuroinflammation, 21(1), 168. Available at: [Link]

  • Watson, J.J., et al. (2020). Nerve Growth Factor Signaling and Its Contribution to Pain. Journal of Pain Research, 13, 1275-1293. Available at: [Link]

  • Wikipedia. LM11A-31. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. LM11A-31. Available at: [Link]

  • Al-Shawi, R., et al. (2020). ProNGF, but Not NGF, Switches from Neurotrophic to Apoptotic Activity in Response to Reductions in TrkA Receptor Levels. International Journal of Molecular Sciences, 21(21), 8086. Available at: [Link]

  • Massa, S.M., et al. (2006). Small, nonpeptide p75NTR ligands induce survival signaling and inhibit proNGF-induced death. The Journal of Neuroscience, 26(20), 5288-5300. Available at: [Link]

Sources

A Technical Guide to the Preclinical Efficacy of LM11A-31 in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction - A Novel Therapeutic Axis for Alzheimer's Disease

The landscape of Alzheimer's disease (AD) therapeutics has long been dominated by strategies aimed at clearing the hallmark pathological proteins, amyloid-beta (Aβ) and hyperphosphorylated tau. While these approaches have seen recent successes, they often address a subset of the disease's complex pathophysiology[1]. An alternative and complementary strategy is to enhance the brain's intrinsic resilience, focusing on the deep biology of receptors and signaling networks that govern fundamental pathways of neuronal survival, synaptic integrity, and plasticity[1][2].

This guide focuses on such a novel therapeutic agent, LM11A-31 , a first-in-class, orally available, and brain-penetrant small molecule[2][3][4]. LM11A-31 is designed to modulate the p75 neurotrophin receptor (p75NTR) , a protein deeply implicated in the degenerative mechanisms of AD[5][6]. In AD models, p75NTR is known to mediate the neurotoxic effects of Aβ, contributing to the synaptic failure and neuronal loss that underpin cognitive decline[3]. By targeting this receptor, LM11A-31 aims not to remove pathological proteins, but to interrupt the downstream degenerative signaling they initiate, thereby preserving neuronal function and structure.

Section 2: The Mechanism of Action - Shifting the Balance of p75NTR Signaling

The p75NTR, a member of the tumor necrosis factor receptor superfamily, is a critical regulator of neuronal fate. Its signaling output is context-dependent, capable of promoting either cell survival and growth or apoptotic cell death[2][3][7]. This duality is determined by its interacting ligands (e.g., pro-neurotrophins vs. mature neurotrophins) and the activation of distinct downstream intracellular cascades[2].

In the pathological context of Alzheimer's disease, an increased ratio of pro-neurotrophins to mature neurotrophins, along with interactions with Aβ oligomers, biases p75NTR signaling toward a degenerative pathway[2][8]. This leads to the activation of deleterious signaling cascades involving c-Jun N-terminal kinase (JNK), cyclin-dependent kinase 5 (cdk5), and Glycogen Synthase Kinase-3 beta (GSK3β), culminating in tau hyperphosphorylation, neurite retraction, and apoptosis[8][9].

LM11A-31 acts as a modulator of p75NTR, selectively inhibiting these degenerative pathways while simultaneously promoting pro-survival signaling through the Akt and NFκB pathways[3][8]. This mechanistic profile is crucial; LM11A-31 effectively reprograms the receptor's output from a pro-death to a pro-survival signal, even in the presence of pathological triggers like Aβ.

p75NTR_Signaling cluster_ligands Pathological Ligands cluster_receptor Cell Membrane cluster_signaling Intracellular Signaling cluster_degenerative Degenerative Cascade cluster_survival Survival Cascade cluster_outcomes Cellular Outcomes Abeta Aβ Oligomers p75NTR p75NTR Abeta->p75NTR proNGF pro-Neurotrophins proNGF->p75NTR JNK JNK / c-Jun p75NTR->JNK Activates GSK3b GSK3β / cdk5 p75NTR->GSK3b Activates RhoA RhoA p75NTR->RhoA Activates Akt PI3K / Akt p75NTR->Akt Activates NFkB NF-κB p75NTR->NFkB Activates Degeneration Neurite Dystrophy Tau Pathology Apoptosis JNK->Degeneration GSK3b->Degeneration RhoA->Degeneration Survival Neuronal Survival Synaptic Plasticity Akt->Survival NFkB->Survival LM11A31 LM11A-31 LM11A31->p75NTR Modulates

Caption: LM11A-31 modulates p75NTR to inhibit degenerative and promote survival signaling.

Section 3: Core Preclinical Evidence in Validated AD Models

LM11A-31 has been rigorously evaluated in multiple, well-characterized mouse models of AD, demonstrating a broad range of neuroprotective effects across the core pathological features of the disease.

Attenuation of Tau Pathology

A critical downstream event in AD pathogenesis is the hyperphosphorylation and aggregation of the microtubule-associated protein tau. Preclinical studies show that LM11A-31 directly interferes with these processes.

  • Inhibition of Tau Phosphorylation and Misfolding: In AβPPL/S transgenic mice, oral administration of LM11A-31 significantly reduced the excessive phosphorylation of tau and inhibited its aberrant, pathological folding[5]. This effect is consistent with its mechanism of inhibiting upstream tau kinases like GSK3β and cdk5[8][9].

  • Reduction of Tau Oligomers and Cleavage: Further mechanistic studies in AβPPL/S mice demonstrated that LM11A-31 treatment decreases the accumulation of toxic tau oligomers and reduces tau cleavage by caspases, another hallmark of tau pathology[10].

  • Improved Survival in Tauopathy Models: In the PS19 mouse model, which expresses the P301S tau mutation and exhibits severe tauopathy, LM11A-31 treatment significantly extended lifespan, demonstrating a profound functional benefit of mitigating tau-related pathology[2][4].

Mitigation of Aβ-Induced Neurotoxicity

While LM11A-31 does not affect the production or clearance of Aβ plaques[2][5], it robustly protects neurons from their toxic downstream effects.

  • Prevention of Neuritic Dystrophy: In both AβPPL/S and Tg2576 mouse models, LM11A-31 treatment significantly reduced Aβ-associated neuritic dystrophy in the cortex and hippocampus[2][4].

  • Protection Against Synaptic Impairment: In vitro studies using hippocampal slice cultures exposed to Aβ oligomers showed that LM11A-31 blocks the impairment of long-term potentiation (LTP), a key cellular correlate of learning and memory[3][9].

Reversal of Cholinergic Neurite Dystrophy

The degeneration of basal forebrain cholinergic neurons (BFCNs) is a major contributor to the cognitive deficits in AD[6]. These neurons express high levels of p75NTR, making them particularly vulnerable but also prime targets for LM11A-31.

  • Robust Neuroprotection: LM11A-31 prevents the atrophy of BFCNs when administered at early pathological stages[8].

  • Reversal in Late-Stage Disease: Critically, studies have shown that LM11A-31 can reverse cholinergic neurite atrophy even when treatment is initiated in mice with mid- to late-stage pathology, a finding with significant clinical implications[6][8]. This demonstrates that the therapeutic window for targeting p75NTR may be wider than for other mechanisms.

Preservation of Synaptic Architecture and Function

The loss of synapses is the strongest pathological correlate of cognitive decline in AD. LM11A-31 has demonstrated a direct impact on preserving synaptic integrity.

  • Rescue of Dendritic Spines: In AβPPL/S mice, which exhibit significant age-related loss of dendritic spines, a 3-month treatment with LM11A-31 rescued spine density to levels comparable to wild-type controls[2][4].

  • Improved Cognitive Performance: These structural benefits translate to functional improvements. LM11A-31-treated AD model mice showed preserved performance in a range of cognitive tasks, including the Y-maze, novel object recognition, and contextual fear conditioning[2][5].

Modulation of Neuroinflammation

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key component of AD pathology. LM11A-31 helps to quell this response.

  • Reduced Glial Activation: Treatment with LM11A-31 in AβPPL/S mice significantly lowered the activation of both microglia and astrocytes, suggesting a dampening of the chronic inflammatory state associated with the disease[2][3][4][5]. This effect is likely secondary to the reduction in overall neuronal damage and degenerative signaling.

Section 4: Summary of In Vivo Efficacy

The following table summarizes the key findings from preclinical studies of LM11A-31 in various AD mouse models.

Mouse ModelDosing RegimenTreatment DurationKey Pathological & Behavioral OutcomesReference(s)
AβPPL/S 50 mg/kg/day (oral gavage)3 monthsPrevented cognitive deficits (Y-maze, Novel Object Recognition); Reduced cholinergic neurite dystrophy; Rescued dendritic spine density; Reduced tau hyperphosphorylation and misfolding; Decreased microglial and astrocyte activation.[2][4][5]
Tg2576 50-75 mg/kg/day (oral gavage)3 monthsReversed atrophy of basal forebrain cholinergic neurites in mid- to late-stage disease.[2][8]
PS19 (P301S Tau) 50 mg/kg/day (oral gavage)3 monthsSignificantly improved survival rate; Reduced a wide range of tau molecular pathologies.[2][3][4]

Section 5: Key Experimental Methodologies

The validation of LM11A-31's preclinical efficacy relies on a suite of standardized and reproducible experimental protocols. The causality behind these choices is to provide a multi-level assessment of the compound's effects, from molecular signaling to whole-animal behavior.

experimental_workflow cluster_analysis Post-Mortem Analysis start Select AD Mouse Model (e.g., AβPPL/S) dosing Daily Oral Gavage (LM11A-31 or Vehicle) 50 mg/kg for 3 months start->dosing behavior Behavioral Testing (Morris Water Maze, NOR) dosing->behavior tissue Tissue Collection (Brain Perfusion & Dissection) behavior->tissue IHC Immunohistochemistry (p-Tau, ChAT, Iba1, GFAP) tissue->IHC Biochem Biochemistry (Western Blot) (p-Tau, Synaptic Proteins, Signaling Cascades) tissue->Biochem

Caption: A typical experimental workflow for evaluating LM11A-31 in AD mouse models.
In Vivo Dosing Protocol (Oral Gavage)

This method ensures accurate and consistent daily dosing, which is critical for assessing the efficacy of a chronically administered therapeutic.

  • Preparation: LM11A-31 hydrochloride salt is dissolved in sterile water to a final concentration of 5 mg/mL (for a 50 mg/kg dose in a 25g mouse at 10 mL/kg volume). Vehicle control animals receive sterile water.

  • Fasting: Food is withheld for 4 hours prior to dosing to enhance compound absorption[8].

  • Administration: Mice are gently restrained, and the dosing solution is administered directly into the stomach using a 20-gauge, 1.5-inch curved feeding needle. The volume is calculated based on the animal's most recent body weight.

  • Monitoring: Animals are monitored for 10-15 minutes post-dosing to ensure no adverse effects or regurgitation. This is performed daily for the duration of the study (e.g., 3 months).

Behavioral Assessment: Novel Object Recognition (NOR)

The NOR test is chosen to assess recognition memory, a cognitive domain affected by AD that is dependent on the integrity of the hippocampus and cortex.

  • Habituation (Day 1): Each mouse is placed in an empty, open-field arena (e.g., 40x40 cm) for 5-10 minutes to acclimate to the environment.

  • Familiarization/Training (Day 2): Two identical objects are placed in the arena. The mouse is allowed to explore freely for 10 minutes. The time spent exploring each object is recorded using video tracking software. Exploration is defined as the nose being oriented toward the object within a 2 cm proximity.

  • Testing (Day 2, after retention interval): After a retention interval (e.g., 1-4 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena and allowed to explore for 5 minutes.

  • Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates successful recognition memory.

Immunohistochemical (IHC) Analysis of Cholinergic Neurites

This protocol allows for the visualization and quantification of changes in neuronal structure within brain tissue, providing a direct measure of neuroprotection.

  • Tissue Preparation: Mice are anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). Brains are extracted, post-fixed in PFA overnight, and then cryoprotected in a 30% sucrose solution.

  • Sectioning: Brains are sectioned coronally at 40 µm thickness using a cryostat.

  • Staining:

    • Sections are washed in PBS and permeabilized with 0.3% Triton X-100.

    • Non-specific binding is blocked with 10% normal goat serum.

    • Sections are incubated overnight at 4°C with a primary antibody against Choline Acetyltransferase (ChAT), a marker for cholinergic neurons.

    • After washing, sections are incubated with a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488).

  • Imaging and Quantification: Images of the basal forebrain are captured using a confocal microscope. The density and morphology of ChAT-positive fibers are quantified using image analysis software (e.g., ImageJ) to measure fiber length or area occupancy.

Section 6: Translational Outlook - From Preclinical Models to Human Trials

The robust and multifaceted preclinical evidence for LM11A-31 provided a strong rationale for its advancement into human clinical trials. A 26-week, randomized, placebo-controlled Phase 2a trial (NCT03069014) in 242 participants with mild-to-moderate AD was completed[1][11][12].

The trial met its primary endpoint of safety and tolerability[13][14]. While the study was not powered to detect significant changes in cognition over the 26-week period, exploratory biomarker analyses revealed changes consistent with the preclinical mechanism of action[13][14][15]. Treatment with LM11A-31 led to significant reductions in cerebrospinal fluid (CSF) levels of synaptic damage markers (SNAP25, neurogranin) and the glial activation marker YKL40, alongside favorable changes in Aβ40 and Aβ42[1][13]. These findings suggest that the synaptic protection and anti-inflammatory effects observed in mouse models translate to humans, warranting further investigation in larger, longer-duration trials[13][14][15].

Section 7: Conclusion

The body of preclinical evidence for LM11A-31 presents a compelling case for a novel, disease-modifying therapeutic strategy in Alzheimer's disease. By modulating the p75NTR, LM11A-31 shifts the receptor's signaling from a degenerative to a pro-survival state. This unique mechanism allows it to counteract a broad spectrum of AD-related pathologies—including tauopathy, synaptic degradation, cholinergic neurodegeneration, and neuroinflammation—without relying on the clearance of amyloid plaques. The ability of LM11A-31 to not only prevent but also reverse established neuropathology in animal models, combined with promising translational biomarker data from its initial human trial, validates the targeting of neuronal resilience pathways as a powerful approach to treating this devastating neurodegenerative disease.

Section 8: References

  • Shanks, H.R.C., Chen, K., Reiman, E.M., et al. (2024). p75 neurotrophin receptor modulation in mild to moderate Alzheimer disease: a randomized, placebo-controlled phase 2a trial. Nature Medicine, 30(6), 1761-1770. [Link]

  • Yang, T., Liu, H., Tran, K.C., et al. (2020). Small-molecule modulation of the p75 neurotrophin receptor inhibits a wide range of tau molecular pathologies and their sequelae in P301S tauopathy mice. ResearchGate. [Link]

  • AlzForum. (2024). LM11A-31-BHS. AlzForum. [Link]

  • NeurologyLive. (2024). LM11A-31 Meets Primary End Point in Exploratory Trial of Alzheimer Disease. NeurologyLive. [Link]

  • Alzheimer's Drug Discovery Foundation. (2024). LM11A-31 (LM11A-31-BHS, C-31). ADDF. [Link]

  • Alzheimer's Drug Discovery Foundation. (2024). LM11A-31 (LM11A-31-BHS, C-31). ADDF. [Link]

  • Simmons, D.A., Knowles, J.K., Belichenko, N.P., et al. (2014). A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression. PLoS ONE, 9(8), e102136. [Link]

  • Nguyen, T.V., Shen, L., Vander Griend, L., et al. (2014). Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice. Journal of Alzheimer's Disease, 42(1), 337-355. [Link]

  • ClinicalTrials.gov. (2020). Study of LM11A-31-BHS in Mild-moderate AD Patients. ClinicalTrials.gov. [Link]

  • National Institute on Aging. (2025). New drug candidate targeting synaptic resilience well tolerated in Alzheimer’s patients. National Institute on Aging. [Link]

  • Simmons, D.A., Knowles, J.K., Belichenko, N.P., et al. (2014). A small molecule p75NTR ligand, LM11A-31, reverses cholinergic neurite dystrophy in Alzheimer's disease mouse models with mid- to late-stage disease progression. PubMed. [Link]

  • National Institute on Aging. (2024). New drug candidate targeting synaptic resilience well tolerated in Alzheimer’s patients. National Institute on Aging. [Link]

  • Technology Networks. (2024). Clinical Trial Offers Promising Results for Alzheimer's. Technology Networks. [Link]

  • Shanks, H.R.C., Chen, K., Reiman, E.M., et al. (2024). p75 neurotrophin receptor modulation in mild to moderate Alzheimer disease: a randomized, placebo-controlled phase 2a trial. PubMed. [Link]

  • Yang, T., Knowles, J.K., Lu, Q., et al. (2008). Small molecule, non-peptide p75 ligands inhibit Abeta-induced neurodegeneration and synaptic impairment. ResearchGate. [Link]

  • Practical Neurology. (2025). p75 Neurotrophin Receptor Modulation Shown to Slow Biomarker Progression, Preserve Visuospatial Function in Alzheimer Disease. Practical Neurology. [Link]

  • Simmons, D.A., Cash, A.E., Finkle, C., et al. (2016). Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington's Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31. Journal of Huntington's Disease, 5(4), 365-376. [Link]

Sources

Methodological & Application

Application Notes and Protocols for LM11A-31 in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of LM11A-31, a small molecule modulator of the p75 neurotrophin receptor (p75NTR), for in vivo studies in mouse models. The protocols and recommendations herein are synthesized from peer-reviewed literature to ensure scientific integrity and experimental success.

Introduction: LM11A-31, a Modulator of the p75 Neurotrophin Receptor

LM11A-31 is a non-peptide, orally bioavailable, and central nervous system (CNS) penetrant small molecule designed to selectively modulate the p75 neurotrophin receptor (p75NTR).[1][2] The p75NTR is a multifaceted receptor critically involved in neuronal survival, apoptosis, and neurite growth. Its signaling outcomes are highly context-dependent, often dictated by the specific ligand and the presence of co-receptors. Aberrant p75NTR signaling is implicated in the pathophysiology of numerous neurological conditions, including Alzheimer's disease, spinal cord injury, and traumatic brain injury.[3][4][5]

LM11A-31 acts by inhibiting the degenerative signaling pathways activated by ligands such as pro-nerve growth factor (proNGF), while preserving or promoting pro-survival signals.[1][2] This targeted modulation has demonstrated significant therapeutic potential across a wide range of preclinical animal models, making it a compound of high interest for neuroprotective strategies.[6]

Section 1: Mechanism of Action - The p75NTR Signaling Nexus

The p75NTR can initiate opposing signaling cascades. Its activation by mature neurotrophins in conjunction with Trk co-receptors typically promotes cell survival. Conversely, binding of proneurotrophins, such as proNGF, can trigger pro-apoptotic and degenerative pathways.[6] This degenerative signaling often involves the activation of cascades including c-Jun N-terminal Kinase (JNK) and RhoA, leading to neurite retraction and cell death.[1][6]

LM11A-31 is designed to intervene in this process. It functions as an antagonist to block proNGF binding and can downregulate the subsequent degenerative signaling.[1][2] By preventing the activation of downstream effectors like JNK and RhoA, LM11A-31 mitigates neurodegeneration and promotes the survival of affected neurons and oligodendrocytes.[1][6]

p75NTR_Pathway cluster_ligands Ligands cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling proNGF proNGF p75NTR p75NTR Receptor proNGF->p75NTR Binds JNK JNK Pathway p75NTR->JNK Activates RhoA RhoA Kinase p75NTR->RhoA Activates Apoptosis Neurite Degeneration Apoptosis JNK->Apoptosis RhoA->Apoptosis Survival Neuronal Survival Growth LM11A31 LM11A-31 LM11A31->p75NTR Blocks proNGF Binding Modulates Signaling experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare LM11A-31 (e.g., 5 mg/mL in water) administer Administer Compound (P.O. or I.P.) Follow Dosing Schedule prep_compound->administer prep_animals Randomize & Group Animals (Vehicle vs. LM11A-31) induce_model Induce Disease Model (e.g., SCI, Stroke) prep_animals->induce_model induce_model->administer monitor Monitor Animal Health & Body Weight administer->monitor behavior Behavioral Testing (e.g., Y-maze, Motor Function) administer->behavior monitor->behavior histology Tissue Collection & Histology/IHC behavior->histology biochem Biochemical Assays (e.g., Western Blot) histology->biochem data_analysis Data Analysis & Interpretation biochem->data_analysis

Caption: General experimental workflow for in vivo mouse studies with LM11A-31.

Section 5: Essential Experimental Design Considerations

  • Controls : A vehicle-treated group is mandatory to control for the effects of the administration procedure and the solution vehicle.

  • Randomization and Blinding : Animals should be randomly assigned to treatment groups. All behavioral assessments and subsequent analyses should be performed by an investigator blinded to the treatment conditions to prevent bias.

  • Animal Welfare : While LM11A-31 has shown a high safety profile with no significant adverse effects like weight loss or pain exacerbation reported in numerous studies, it is crucial to monitor animal health and body weight throughout the experiment. [3][4][6]* Timing of Administration : The therapeutic window is a critical variable. In acute injury models like SCI or stroke, treatment is often initiated within hours of the injury. [6][7]For chronic neurodegenerative models, treatment typically coincides with early- to mid-stage pathology. [3]The timing should be carefully selected and justified based on the study's objectives.

References

  • Alzheimer's Drug Discovery Foundation. (2024). LM11A-31 (LM11A-31-BHS, C-31). [Link]

  • Simmons, D. A., et al. (2014). A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Pathology. PLoS ONE, 9(8), e102136. [Link]

  • Alzheimer's Drug Discovery Foundation. (2024, May 23). LM11A-31 (LM11A-31-BHS, C-31). [Link]

  • Elshaer, S. L., et al. (2019). Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway. Diabetologia, 62(8), 1488–1500. [Link]

  • Elshaer, S. L., et al. (2019). Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway. National Institutes of Health. [Link]

  • Simmons, D. A., et al. (2020). Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington's Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31. Journal of Huntington's Disease, 9(4), 369–389. [Link]

  • Knowles, J. K., et al. (2013). LM11A-31 exhibits favorable brain bioavailability without toxicity. ResearchGate. [Link]

  • Knowles, J. K., et al. (2013). A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer's mouse model. Neurobiology of Aging, 34(8), 2052–2063. [Link]

  • Yin, G. N., et al. (2021). Oral Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Improves Erectile Function in a Mouse Model of Cavernous Nerve Injury. The Journal of Sexual Medicine, 18(1), 17–28. [Link]

  • Man-Gibney, C., et al. (2024). LM11a-31 Inhibits p75 Neurotrophin Receptor (p75 NTR) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease. bioRxiv. [Link]

  • Stanford Medicine. (2013). First Oral Drug for Spinal Cord Injury Improves Movement in Mice, Study Shows. Stanford Medicine News Center. [Link]

  • Tep, C., et al. (2013). Oral Administration of a Small Molecule Targeted to Block proNGF Binding to p75 Promotes Myelin Sparing and Functional Recovery after Spinal Cord Injury. The Journal of Neuroscience, 33(2), 397–410. [Link]

  • Man-Gibney, C., et al. (2024). LM11a-31 Inhibits p75 Neurotrophin Receptor (p75NTR) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease. bioRxiv. [Link]

  • Zabbarova, I. V., et al. (2018). Targeting p75 neurotrophin receptors ameliorates spinal cord injury-induced detrusor sphincter dyssynergia in mice. Neurourology and Urodynamics, 37(8), 2562–2574. [Link]

  • BioWorld. (2013). Oral LM11A-31 shows promise in mouse models of spinal cord injury. BioWorld Science. [Link]

  • Simmons, D. A., et al. (2014). A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Pathology. ResearchGate. [Link]

  • Nguyen, T.-V. V., et al. (2014). Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice. Journal of Alzheimer's Disease, 42(2), 623–640. [Link]

  • Yin, G. N., et al. (2021). Oral Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Improves Erectile Function in a Mouse Model of Cavernous Nerve Injury. ResearchGate. [Link]

  • Martini, A. C., et al. (2022). Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery. Neurotherapeutics, 19(4), 1313–1331. [Link]

  • Massa, S. M., et al. (2013). A small molecule p75(NTR) ligand protects neurogenesis after traumatic brain injury. Stem Cells, 31(11), 2470–2481. [Link]

Sources

Protocol for the Preparation of LM11A-31 Solutions for In Vitro Cell Culture Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

LM11A-31 is a small molecule modulator of the p75 neurotrophin receptor (p75NTR) with significant therapeutic potential in neurodegenerative disease models.[1][2][3] As a non-peptide, orally available, and brain-penetrant compound, it acts as a potent antagonist of pro-nerve growth factor (proNGF), thereby blocking p75NTR-mediated cell death pathways.[4][5][6] The successful application of LM11A-31 in cell-based assays is critically dependent on its proper dissolution and the preparation of accurate, stable, and biocompatible solutions. This guide provides a detailed, field-proven protocol for the solubilization, storage, and application of LM11A-31, ensuring experimental reproducibility and scientific integrity. We will delve into the causality behind solvent selection, provide step-by-step preparation methods, and offer guidance on determining optimal working concentrations.

Understanding LM11A-31: Core Properties

Before proceeding to the dissolution protocol, it is essential to understand the physicochemical properties of LM11A-31. The compound is commonly supplied as a dihydrochloride salt, which is a key determinant of its solubility profile.[3][4]

Table 1: Physicochemical Properties of LM11A-31 Dihydrochloride

PropertyValueSource(s)
Full Chemical Name (2S,3S)-2-Amino-3-methyl-N-[2-(4-morpholinyl)ethyl]pentanamide, dihydrochloride[7][8]
CAS Number 1243259-19-9[4][7][8]
Molecular Formula C₁₂H₂₅N₃O₂ · 2HCl[4][8]
Molecular Weight 316.27 g/mol [4][7]
Appearance Crystalline solid / Lyophilized powder[8][9]
Purity ≥95% (should be confirmed by supplier CoA)[3]

The Science of Solubilization: Solvent Selection Rationale

The choice of solvent is the most critical step in preparing a compound for cell culture. The primary goal is to create a high-concentration, stable stock solution that can be easily diluted into aqueous cell culture media without precipitation, while ensuring the final solvent concentration is non-toxic to the cells.

  • Dimethyl Sulfoxide (DMSO): The Primary Choice DMSO is the recommended solvent for creating high-concentration stock solutions of LM11A-31.[4][5][8] Its utility stems from its powerful polar, aprotic nature, which allows it to dissolve a wide range of organic molecules. For many small molecules that are poorly soluble in water, dissolving first in 100% DMSO is a standard and necessary practice.[10][11] It is crucial to use anhydrous, high-purity DMSO, as moisture contamination can significantly reduce the solubility of many compounds.[5][12]

  • Aqueous Solvents (Water, PBS): A Viable Alternative As a dihydrochloride salt, LM11A-31 exhibits good solubility in aqueous solutions.[2][4][13] This provides an alternative to DMSO, which can be advantageous for cell types particularly sensitive to DMSO or for specific experimental designs. However, the maximum achievable concentration in aqueous buffers like PBS may be lower than in DMSO.[8]

Table 2: Solubility Profile of LM11A-31 Dihydrochloride

SolventReported SolubilityNotesSource(s)
DMSO Up to 116.67 mg/mL (479.43 mM)May require sonication and/or gentle warming (up to 60°C).[4][5][8]
Water Up to 100 mg/mL (316.19 mM)Requires sonication to achieve high concentrations.[4][7]
PBS (pH 7.2) ~10 mg/mL (31.62 mM)Solubility is pH-dependent.[8]
Ethanol ~20-49 mg/mLNot typically recommended for primary stock solutions in cell culture.[8][12]

Experimental Protocol: Preparation of Stock Solutions

This section provides step-by-step instructions for preparing high-concentration stock solutions. All procedures should be performed in a sterile environment (e.g., a laminar flow hood) using sterile materials to prevent contamination.

Materials Required
  • LM11A-31 dihydrochloride powder

  • Anhydrous, cell culture-grade DMSO (e.g., Sigma-Aldrich, Cat# D2650)

  • Sterile, nuclease-free water (e.g., for molecular biology)

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated precision pipettes and sterile tips

  • Vortex mixer

  • Bath sonicator

Protocol A: 100 mM DMSO Stock Solution

This is the most common and versatile method. A high-concentration stock allows for minimal final DMSO concentration in the culture medium.

  • Pre-handling: Before opening, briefly centrifuge the vial of lyophilized LM11A-31 powder to ensure all powder is at the bottom.[14]

  • Calculation: Determine the volume of DMSO required. To prepare a 100 mM stock solution from 5 mg of LM11A-31 (MW: 316.27 g/mol ):

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (L) = 0.005 g / (0.1 mol/L * 316.27 g/mol ) = 0.000158 L = 158 µL

    • Therefore, add 158 µL of DMSO to 5 mg of LM11A-31.

  • Reconstitution: Aseptically add the calculated volume of anhydrous DMSO to the vial containing the LM11A-31 powder.

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If the solution is not clear, use a bath sonicator for 10-15 minutes.[4] Gentle warming (37-60°C) can also be applied if necessary, but avoid excessive heat.[4]

  • Verification: Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -80°C for up to 6 months or -20°C for up to 1 month .[4][5][6]

Protocol B: 100 mM Aqueous Stock Solution

This method avoids the use of DMSO.

  • Pre-handling: Centrifuge the vial of LM11A-31 powder.

  • Calculation: The calculation is identical to Protocol A. Add 158 µL of sterile, nuclease-free water to 5 mg of LM11A-31.

  • Reconstitution: Aseptically add the sterile water to the vial.

  • Dissolution: Cap and vortex thoroughly. Complete dissolution in water at high concentrations will likely require sonication.[4] Place the vial in a bath sonicator for 15-30 minutes, or until the solution is clear.

  • Verification: Ensure the solution is clear and free of particulates.

  • Aliquoting & Storage: Aliquot and store at -80°C for up to 6 months .

Experimental Protocol: Preparation of Working Solutions

The working solution is the final dilution of the stock solution into your complete cell culture medium.

  • Determine Final Concentration: Based on literature or empirical testing, decide on the final concentration of LM11A-31 for your experiment. Effective concentrations in vitro are often in the nanomolar range, such as 20-200 nM.[3][13][15]

  • Serial Dilution (Recommended): To avoid precipitation and ensure accuracy, it is best to perform a serial dilution. Do not add the highly concentrated stock directly into the final volume of media.

    • Step A (Intermediate Dilution): Thaw a single aliquot of your 100 mM stock solution. Prepare an intermediate dilution (e.g., 1 mM) in sterile PBS or serum-free medium. For example, add 2 µL of 100 mM stock to 198 µL of PBS to get 200 µL of a 1 mM solution. Vortex gently.

    • Step B (Final Dilution): Add the intermediate dilution to your final volume of complete cell culture medium to achieve the desired concentration. For example, to make 10 mL of a 100 nM working solution, add 1 µL of the 1 mM intermediate dilution to 10 mL of medium.

  • Vehicle Control: It is imperative to include a vehicle control in your experiments. This is a culture treated with the same final concentration of the solvent(s) (e.g., 0.1% DMSO, PBS) but without LM11A-31.[10]

  • Final Solvent Concentration: Ensure the final concentration of DMSO in your culture medium is well below the toxic threshold for your cell line, typically <0.1% .[10][14]

  • Mix and Apply: Gently mix the final working solution by inverting the tube or pipetting, then add it to your cells.

Workflow Visualization and Quality Control

A self-validating protocol includes checkpoints. After preparing the final working solution, it is good practice to visually inspect it for any signs of precipitation (cloudiness, particulates). If precipitation occurs, the protocol may need to be adjusted (e.g., lowering the final concentration or using a different dilution strategy).[14][16]

G cluster_prep Preparation Phase (Sterile Environment) cluster_use Application Phase powder Lyophilized LM11A-31 Powder (Centrifuge Vial) solvent Select Solvent: - Anhydrous DMSO (Primary) - Sterile H₂O (Alternative) dissolve Reconstitute & Dissolve (Vortex / Sonicate) solvent->dissolve stock High-Concentration Stock Solution (e.g., 100 mM) dissolve->stock aliquot Aliquot for Single Use stock->aliquot storage Store Aliquots -80°C (6 months) -20°C (1 month, DMSO) aliquot->storage thaw Thaw Single Aliquot storage->thaw intermediate Prepare Intermediate Dilution (e.g., in PBS or Media) thaw->intermediate working Prepare Final Working Solution (in Complete Culture Medium) intermediate->working qc QC Check: Inspect for Precipitation working->qc qc->solvent Precipitate apply Add to Cell Culture (Include Vehicle Control) qc->apply  Clear

Caption: Workflow for preparing LM11A-31 solutions.

References

  • AlzForum. (2024, November 15). LM11A-31-BHS. Retrieved from [Link]

  • Simmons, D. A., et al. (2014). A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression. PLoS One, 9(8), e102136. Available at: [Link]

  • Elshaer, S. L., et al. (2019). Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway. Diabetologia, 62(8), 1488-1500. Available at: [Link]

  • bioRxiv. (2024, September 13). LM11a-31 Inhibits p75 Neurotrophin Receptor (p75NTR) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease. Retrieved from [Link]

  • Drew University. (n.d.). Exploring neuroprotective effect of a combined strategy of LM11A-31, Resveratrol, and Methylene Blue as a treatment. Retrieved from [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved from [Link]

  • Knowles, J. K., et al. (2013). A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer's mouse model. Neurobiology of disease, 55, 11-19. Available at: [Link]

  • Alzheimer's Drug Discovery Foundation. (2024, May 23). LM11A-31 (LM11A-31-BHS, C-31). Retrieved from [Link]

  • MedchemExpress.com. (n.d.). LM11A 31 dihydrochloride | proNGF Antagonist. Retrieved from [Link]

  • ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?. Retrieved from [Link]

  • BioForum. (2009, December 6). DMSO dilution vs. inhibitor dissolving; which 1st?. Retrieved from [Link]

  • bioRxiv. (2024, September 13). LM11a-31 Inhibits p75 Neurotrophin Receptor (p75NTR) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease. Retrieved from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • Simmons, D. A., et al. (2020). Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington's Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31. Journal of Huntington's disease, 9(1), 77-94. Available at: [Link]

Sources

Administration of LM11A-31 to Rodent Models: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the administration of LM11A-31 to rodent models. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to ensure experimental success and reproducibility.

Introduction: Understanding LM11A-31 and its Mechanism of Action

LM11A-31 is a small molecule, non-peptide ligand of the p75 neurotrophin receptor (p75NTR) that has demonstrated significant neuroprotective effects in a variety of preclinical rodent models of neurological diseases.[1][2] Unlike endogenous ligands, LM11A-31 acts as a modulator of p75NTR signaling, capable of selectively activating pro-survival pathways while inhibiting degenerative signaling cascades.[1][3]

The p75NTR is a multifunctional transmembrane protein that can mediate opposing cellular outcomes—survival or apoptosis—depending on the ligand and cellular context.[1] In many neurodegenerative conditions, aberrant p75NTR signaling, often triggered by pro-nerve growth factor (proNGF), contributes to neuronal death and neurite degeneration.[2][4] LM11A-31 has been shown to function as a proNGF antagonist, blocking its binding to p75NTR and thereby inhibiting downstream degenerative signaling.[4][5] Key pathways modulated by LM11A-31 include the inhibition of c-Jun N-terminal kinase (JNK) and RhoA kinase activation, and the promotion of pro-survival signaling through the PI3K/Akt pathway.[3][5][6][7]

This unique mechanism of action makes LM11A-31 a promising therapeutic candidate for a range of neurological disorders, including Alzheimer's disease, spinal cord injury, stroke, and peripheral neuropathy.[1][8] This guide will detail the various methods for administering LM11A-31 to rodent models to facilitate further research into its therapeutic potential.

Signaling Pathway of LM11A-31 at the p75 Neurotrophin Receptor

LM11A31_pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling p75NTR p75NTR RhoA RhoA Activation p75NTR->RhoA JNK JNK Activation p75NTR->JNK PI3K_AKT PI3K/Akt Pathway p75NTR->PI3K_AKT proNGF proNGF proNGF->p75NTR Binds & Activates LM11A31 LM11A-31 LM11A31->p75NTR Binds & Modulates Apoptosis Neuronal Apoptosis & Neurite Degeneration RhoA->Apoptosis JNK->Apoptosis Survival Neuronal Survival & Growth PI3K_AKT->Survival

Caption: LM11A-31 modulates p75NTR signaling to promote neuronal survival.

Pharmacokinetics and Bioavailability

LM11A-31 is an orally bioavailable and water-soluble compound that can cross the blood-brain barrier.[1][4][8] Following a single 50 mg/kg oral dose in mice, peak brain concentrations are reached in approximately 30 minutes.[9] The half-life in the mouse brain is approximately 3-4 hours.[9][10] This pharmacokinetic profile supports once or twice daily dosing regimens in many experimental paradigms.[11]

Administration Protocols

The choice of administration route depends on the specific research question, the duration of the study, and the experimental model. The following sections provide detailed protocols for the most common methods of LM11A-31 administration in rodents.

Oral Gavage (P.O.)

Oral gavage is the most frequently reported method for LM11A-31 administration, offering precise dosage control.[6]

Protocol:

  • Preparation of LM11A-31 Solution:

    • LM11A-31 is typically supplied as a hydrochloride or sulfate salt and is water-soluble.[10][12]

    • Dissolve the required amount of LM11A-31 in sterile water or saline to achieve the desired final concentration. For example, to dose a 25g mouse at 50 mg/kg with a gavage volume of 10 µL/g, the concentration would be 5 mg/mL.

    • Ensure the solution is thoroughly mixed before each use.

  • Dosing Procedure:

    • Weigh the animal to determine the precise volume to be administered.

    • Gently restrain the rodent. For mice, this can be done by scruffing the neck to prevent biting and immobilize the head.

    • Use a proper-sized, ball-tipped gavage needle (e.g., 20-22 gauge for mice).

    • Measure the distance from the tip of the rodent's nose to the last rib to estimate the correct insertion depth.

    • Gently insert the gavage needle into the esophagus and slowly administer the solution.

    • Monitor the animal for any signs of distress during and after the procedure.

    • To aid absorption, it is recommended to withhold food for approximately 4 hours prior to dosing.[3]

Intraperitoneal (I.P.) Injection

Intraperitoneal injection is another common route for systemic administration.

Protocol:

  • Preparation of LM11A-31 Solution:

    • Prepare the LM11A-31 solution in sterile saline or water as described for oral gavage.

  • Dosing Procedure:

    • Weigh the animal to calculate the required injection volume.

    • Properly restrain the rodent, exposing the lower abdominal area. For mice, a two-person technique is often preferred for safety and accuracy.[13]

    • Tilt the animal slightly with the head downwards to move the abdominal organs away from the injection site.

    • Insert a 23-25 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline.

    • Aspirate to ensure no bodily fluids are drawn into the syringe, indicating incorrect placement.

    • Slowly inject the solution into the peritoneal cavity.

Ad Libitum in Drinking Water

For long-term studies, administration in drinking water can reduce animal stress associated with repeated handling. However, this method offers less precise dosage control as it relies on the animal's water consumption.

Protocol:

  • Preparation of Medicated Water:

    • Calculate the required concentration of LM11A-31 in the drinking water based on the average daily water consumption of the rodents and their body weight to achieve the target dose. For example, a targeted dose of 75 mg/kg/day in mice was achieved with a concentration of 0.6 mg/mL in the drinking water.[3][14]

    • Dissolve the calculated amount of LM11A-31 in the drinking water.

  • Administration and Monitoring:

    • Provide the medicated water in the animal's water bottle.

    • Measure water consumption and animal weight regularly (e.g., every 3 days) to monitor and adjust the drug concentration if necessary to maintain the target dose.[3][14]

    • Protect the water bottles from light if there is any concern about the light sensitivity of the compound in solution.

Intranasal Administration

Intranasal administration can be a non-invasive method to bypass the blood-brain barrier and directly target the central nervous system.

Protocol:

  • Preparation of LM11A-31 Solution:

    • Prepare a concentrated solution of LM11A-31 in a suitable vehicle (e.g., saline).

  • Dosing Procedure:

    • Lightly anesthetize the animal to prevent sneezing and ensure the solution remains in the nasal cavity.

    • Pipette a small volume (e.g., 5-10 µL) of the LM11A-31 solution into one nostril, allowing the animal to inhale.

    • Alternate between nostrils to administer the total required volume.

    • In a rat model of meningitis, intranasal pretreatment with 15 μ g/day for 3 days was shown to be effective.[6]

Dosage and Administration in Different Rodent Models

The following table summarizes common dosages and administration routes for LM11A-31 in various rodent models based on published literature.

Disease Model Rodent Species Dosage Administration Route Treatment Duration Reference
Alzheimer's Disease Mouse (APPL/S, Tg2576)50-75 mg/kg/dayOral Gavage1-3 months[3][6][14]
Spinal Cord Injury Mouse100 mg/kg, twice dailyOral Gavage7 days post-injury[6][8]
Stroke Mouse50 mg/kg/dayOral GavageUp to 12 weeks[8][15]
Peripheral Neuropathy Mouse25-50 mg/kg/dayI.P. Injection10 weeks[8]
Traumatic Brain Injury Rat50-75 mg/kg/dayI.P. Injection21 days[6]
Huntington's Disease Mouse (R6/2)50 mg/kg/dayOral Gavage~7-8 weeks[10]
Aging Mouse50 mg/kg/dayOral Gavage1 month or longer[6][8]
Diabetic Retinopathy Mouse50 mg/kg every 48hOral Gavage4 weeks[4]
Cavernous Nerve Injury Mouse50 mg/kg/dayOral Gavage14 days[12][16]
Meningitis Rat15 µ g/day Intranasal3 days (pretreatment)[6]

Conclusion and Best Practices

The administration of LM11A-31 to rodent models is a critical step in elucidating its therapeutic potential. The choice of administration route and dosage should be carefully considered based on the experimental design and the specific pathology being investigated. Oral gavage at a dose of 50 mg/kg/day is a well-established and commonly used method across multiple disease models. For all administration routes, adherence to proper animal handling and sterile techniques is paramount to ensure animal welfare and the validity of experimental results. Researchers should always consult their institution's Institutional Animal Care and Use Committee (IACUC) protocols.

References

  • Alzheimer's Drug Discovery Foundation. (2024, May 23). LM11A-31 (LM11A-31-BHS, C-31).
  • Alzheimer's Drug Discovery Foundation. (2024, March 19). LM11A-31 (LM11A-31-BHS, C-31).
  • Al-Gayyar, M. M. H., et al. (2019). Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway. Diabetologia, 62(8), 1488–1500. [Link]

  • Simmons, D. A., et al. (2014). A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression. PLOS ONE, 9(8), e102136. [Link]

  • Simmons, D. A., et al. (2014). A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression. PLoS ONE, 9(8), e102136. [Link]

  • ALZFORUM. (2024, November 15). LM11A-31-BHS. [Link]

  • Al-Gayyar, M. M. H., et al. (2019). Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway. Diabetologia, 62(8), 1488-1500. [Link]

  • Simmons, D. A., et al. (2022). Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington's Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31. Journal of Huntington's Disease, 11(1), 59-78. [Link]

  • Simmons, D. A., et al. (2014). A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression. PLoS ONE, 9(8), e102136. [Link]

  • Kraemer, B. R., et al. (2024). LM11a-31 Inhibits p75 Neurotrophin Receptor (p75NTR) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease. bioRxiv. [Link]

  • Kraemer, B. R., et al. (2024). LM11a-31 Inhibits p75 Neurotrophin Receptor (p75NTR) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease. bioRxiv. [Link]

  • Kraemer, B. R., et al. (2024). LM11a-31 Inhibits p75 Neurotrophin Receptor (p75NTR) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease. bioRxiv. [Link]

  • Knowles, J. K., et al. (2013). A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer's mouse model. Neurobiology of Aging, 34(8), 2052–2063. [Link]

  • Nguyen, T.-V. V., et al. (2022). Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery. Journal of Neurochemistry, 181(5), 450-468. [Link]

  • ResearchGate. (n.d.). LM11A-31 prevents cognitive deficits. [Link]

  • ResearchGate. (n.d.). LM11A-31 exhibits favorable brain bioavailability without toxicity. [Link]

  • Yin, G. N., et al. (2021). Oral Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Improves Erectile Function in a Mouse Model of Cavernous Nerve Injury. The Journal of Sexual Medicine, 18(1), 17–28. [Link]

  • Yin, G. N., et al. (2021). Oral Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Improves Erectile Function in a Mouse Model of Cavernous Nerve Injury. The Journal of Sexual Medicine, 18(1), 17-28. [Link]

  • ResearchGate. (2020). Oral Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Improves Erectile Function in a Mouse Model of Cavernous Nerve Injury. [Link]

  • UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. [Link]

Sources

Application Notes & Protocols: Utilizing LM11A-31 in Primary Neuronal Culture Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Targeting the Dichotomous p75 Neurotrophin Receptor

In the landscape of neurodegenerative disease research, the p75 neurotrophin receptor (p75NTR) presents a complex and compelling target. Unlike the Trk family of receptors that predominantly mediate pro-survival and growth signals, p75NTR is a molecular switch capable of eliciting two opposing outcomes: neuronal survival or apoptotic cell death.[1] The specific cellular response is dictated by the ligand, the presence of co-receptors, and the broader cellular context.[1][2] In pathological conditions such as Alzheimer's disease, Parkinson's disease, and neuronal injury, a shift towards pro-death signaling through p75NTR is often observed, driven by ligands like pro-neurotrophins (e.g., proNGF) and amyloid-beta (Aβ).[1][3]

LM11A-31 is a small, orally available, and brain-penetrant molecule designed to specifically modulate p75NTR activity.[1][4] It is not a simple antagonist but rather a biased agonist or modulator.[5][6] LM11A-31 selectively activates pro-survival pathways downstream of p75NTR while simultaneously inhibiting the engagement of pro-apoptotic signaling cascades, effectively tipping the balance in favor of neuronal protection and regeneration.[1][2][7] This unique mechanism makes it an invaluable tool for investigating neuroprotective strategies in primary neuronal cultures, which serve as a critical in vitro platform for modeling neurodegenerative processes.

Core Mechanism of Action: Biased Modulation of p75NTR Signaling

LM11A-31 functions by binding to p75NTR and inducing a conformational state that favors the recruitment of pro-survival adaptor proteins over pro-death effectors.[7][8] In the presence of pro-apoptotic ligands like Aβ or proNGF, LM11A-31 can act as an antagonist, blocking their binding and subsequent degenerative signaling.[9] Furthermore, it has been shown to inhibit the proteolytic cleavage of p75NTR, a process linked to the activation of cell death pathways in response to oxidative stress.[5][6][10]

Key signaling pathways modulated by LM11A-31 include:

  • Activation of Pro-Survival Pathways: It promotes the activation of Akt and CREB, crucial kinases involved in cell survival, growth, and synaptic plasticity.[2][7][11]

  • Inhibition of Pro-Death/Degenerative Pathways: It blocks the Aβ-induced activation of c-Jun N-terminal kinase (JNK), glycogen synthase kinase 3β (GSK3β), and cyclin-dependent kinase 5 (cdk5), all of which are implicated in tau hyperphosphorylation and apoptosis.[7][8][12] It also inhibits the activation of RhoA, a small GTPase that mediates neurite retraction and growth cone collapse.[9][13]

LM11A31_Mechanism cluster_membrane Cell Membrane p75 p75NTR Pro_Death Pro-Death Signaling (JNK, RhoA, Caspase-3) p75->Pro_Death Promotes Pro_Survival Pro-Survival Signaling (Akt, CREB, NF-κB) p75->Pro_Survival Biases Toward Pro_Ligands Pro-Neurotrophins (e.g., proNGF) Amyloid-Beta Pro_Ligands->p75 Activates LM11A31 LM11A-31 LM11A31->p75 Modulates LM11A31->Pro_Death Inhibits Neuronal_Death Neurite Dystrophy Apoptosis Pro_Death->Neuronal_Death Neuronal_Survival Neurite Growth Survival Pro_Survival->Neuronal_Survival

Figure 1: Simplified signaling pathway of LM11A-31 action on p75NTR.

Experimental Design & Key Parameters

Successful experiments with LM11A-31 rely on careful planning, particularly regarding concentration, timing, and appropriate controls. Primary neurons are sensitive systems, and optimization is key.

Table 1: Recommended Parameters for LM11A-31 in Primary Neuronal Cultures

ParameterRecommendationRationale & Key Considerations
Neuronal Type Cortical, Hippocampal, Dopaminergic, Motor NeuronsLM11A-31 has shown efficacy across various neuronal populations.[1][2][5] The choice depends on the disease model (e.g., hippocampal for AD, dopaminergic for PD).
Working Concentration 10 nM - 200 nMThe effective dose in vitro is in the nanomolar range.[3][14] Start with a dose-response curve (e.g., 10, 50, 100, 200 nM) to find the optimal concentration for your specific culture system and injury model.
Treatment Strategy Pre-treatment or Co-treatmentPre-treatment (1-2 hours before insult): Ideal for assessing prevention of acute toxicity. Co-treatment (added with insult): Models intervention at the time of injury. Post-treatment (added after insult): Tests the compound's ability to reverse established pathology.[7]
Incubation Time 24 - 72 hoursDependent on the experimental endpoint. 24 hours is often sufficient for acute viability assays. Longer incubations (48-72 hours) may be needed to observe significant changes in neurite morphology.
Vehicle Control Sterile, nuclease-free waterLM11A-31 is water-soluble.[14] The final concentration of the vehicle in the culture medium should be identical across all wells, including the untreated control.
Essential Controls 1. Untreated (Cells + Media) 2. Vehicle Control 3. Toxin/Insult Only 4. LM11A-31 OnlyThese controls are non-negotiable to validate results. The "LM11A-31 Only" control is crucial to ensure the compound itself has no adverse effects at the tested concentrations.

Core Protocols: Application in Neuroprotection & Neurite Rescue

Reagent Preparation
  • Product: LM11A-31 (ensure high purity, >98%).

  • Solvent: Sterile, nuclease-free water.

  • Stock Solution Preparation:

    • To prepare a 100 µM (1000x) stock solution, dissolve the appropriate amount of LM11A-31 powder in sterile water. For example, for 1 mg of LM11A-31 (MW ~243.3 g/mol ), add 41.1 mL of water.

    • Vortex gently to dissolve completely.

    • Aliquot into small volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C.[14] A freshly thawed aliquot should be used for each experiment.

Protocol 1: Neuroprotection Against Amyloid-Beta Toxicity in Primary Cortical Neurons

This protocol assesses the ability of LM11A-31 to protect neurons from Aβ-induced cell death and synaptic damage.

Workflow_Neuroprotection cluster_prep Phase 1: Culture Preparation cluster_treat Phase 2: Treatment cluster_assess Phase 3: Endpoint Assessment P1 Isolate & Dissociate E18 Rat Cortical Neurons P2 Plate Neurons on PDL/Laminin-coated plates P1->P2 P3 Culture for 7-9 DIV (allow maturation) P2->P3 T1 Pre-treat with Vehicle or LM11A-31 (10-200 nM) for 2 hours P3->T1 T2 Add Aβ Oligomers (e.g., 500 nM) to relevant wells T1->T2 T3 Co-incubate for 24 hours T2->T3 A1 Cell Viability Assay (e.g., MTT, Live/Dead) T3->A1 A2 Immunocytochemistry (MAP2, Cleaved Caspase-3) T3->A2 A3 Western Blot (p-Akt, p-JNK, Synaptophysin) T3->A3

Figure 2: Experimental workflow for a neuroprotection assay using LM11A-31.

Step-by-Step Methodology:

  • Cell Culture:

    • Isolate primary cortical neurons from embryonic day 18 (E18) rat pups following a standard, ethically approved protocol.

    • Plate dissociated neurons onto Poly-D-Lysine and Laminin-coated plates or coverslips at a suitable density (e.g., 1.5 x 105 cells/cm2).

    • Culture the neurons in a suitable medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX) for 7-9 days in vitro (DIV) to allow for the development of mature processes and synapses.

  • Treatment:

    • On DIV 7-9, prepare fresh dilutions of LM11A-31 (e.g., 10, 50, 100 nM) and the Aβ oligomer toxin in pre-warmed culture medium.

    • Remove half of the conditioned medium from the cultures.

    • Add the medium containing the appropriate concentration of LM11A-31 or vehicle to the wells.

    • Incubate for 2 hours at 37°C. This is the pre-treatment step.

    • Following pre-treatment, add the Aβ oligomers to the designated wells.

    • Incubate the cultures for an additional 24 hours.

  • Endpoint Analysis:

    • Cell Viability: Quantify neuronal viability using an MTT or MTS assay, or by using a Live/Dead staining kit (e.g., Calcein-AM/Ethidium Homodimer-1) and fluorescence microscopy. Normalize results to the vehicle-treated control group.

    • Apoptosis Assessment: Fix the cells and perform immunocytochemistry for an apoptotic marker like cleaved caspase-3. Co-stain with a neuronal marker (e.g., MAP2 or Tuj1) to specifically quantify apoptosis in neurons.

    • Signaling Pathway Analysis: Lyse the cells to prepare protein extracts. Perform Western blotting to probe for key signaling molecules such as phosphorylated Akt (pro-survival) and phosphorylated JNK (pro-death) to confirm the mechanism of action.[2][11]

Protocol 2: Reversal of Neurite Dystrophy in Primary Hippocampal Neurons

This protocol evaluates the therapeutic potential of LM11A-31 to reverse existing neurite damage, a key pathology in many neurodegenerative diseases.[7]

Step-by-Step Methodology:

  • Cell Culture:

    • Culture primary hippocampal neurons as described in Protocol 1, typically for 10-12 DIV to establish complex axonal and dendritic arbors.

  • Induction of Dystrophy:

    • On DIV 10-12, treat the mature cultures with a neurotoxic stimulus known to cause neurite degeneration (e.g., Aβ oligomers or rotenone) for 24 hours.

  • Therapeutic Treatment:

    • After the 24-hour insult period, gently wash the cultures twice with pre-warmed medium to remove the toxin.

    • Add fresh medium containing either vehicle or LM11A-31 (at the optimal concentration determined previously).

    • Incubate for an additional 48-72 hours to allow for potential recovery.

  • Endpoint Analysis:

    • Morphological Analysis: Fix the cells and perform immunocytochemistry for neuronal markers that delineate morphology, such as MAP2 (dendrites) and Tau-1 or Tuj1 (axons).

    • Quantification: Capture high-resolution images using fluorescence microscopy. Use a neuron tracing software (e.g., ImageJ with the NeuronJ plugin) to quantify key morphological parameters:

      • Total neurite length per neuron.

      • Number of primary neurites.

      • Complexity of the dendritic arbor (e.g., Sholl analysis).

    • Compare the morphological data from the LM11A-31 treated group to the "Toxin Only" group to determine the extent of recovery.

Data Interpretation & Troubleshooting

  • Expected Results: In a successful neuroprotection experiment, cultures treated with LM11A-31 should exhibit significantly higher neuronal viability and lower levels of apoptotic markers compared to cultures treated with the toxin alone.[2][5] For the neurite rescue experiment, LM11A-31 treated neurons should show a significant restoration of neurite length and complexity.[7]

  • Troubleshooting - No Effect Observed:

    • Verify Toxin Efficacy: Ensure the concentration and batch of your neurotoxic agent are effective by observing significant cell death or neurite retraction in the "Toxin Only" control.

    • Optimize LM11A-31 Concentration: The initial dose-response curve is critical. The optimal concentration can vary between neuronal types and injury models.

    • Check Timing: The treatment window may be critical. For some severe insults, pre-treatment may be necessary, whereas for others, a post-insult therapeutic window may exist.

  • Troubleshooting - High Variability:

    • Inconsistent Culture Health: Primary neuronal cultures can be variable. Ensure consistent dissection, plating density, and media changes. Use sister cultures for comparisons.

    • Uneven Plating: Ensure a homogenous single-cell suspension before plating to avoid clumping, which can affect neuron survival and process outgrowth.

Conclusion

LM11A-31 is a powerful research tool for probing the complex signaling of the p75NTR in the context of neuronal health and disease. By selectively promoting survival pathways, it offers a refined method for protecting primary neurons from a variety of insults relevant to neurodegeneration. The protocols outlined here provide a robust framework for integrating LM11A-31 into in vitro experimental designs, enabling researchers to investigate its neuroprotective and neuro-restorative potential with high scientific rigor.

References

  • Title: LM11A-31-BHS | ALZFORUM Source: Alzforum URL: [Link]

  • Title: LM11a-31 Inhibits p75 Neurotrophin Receptor (p75NTR) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease Source: bioRxiv URL: [Link]

  • Title: LM11a-31 Inhibits p75 Neurotrophin Receptor (p75NTR) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease Source: PubMed URL: [Link]

  • Title: LM11A-31 (LM11A-31-BHS, C-31) Source: Alzheimer's Drug Discovery Foundation URL: [Link]

  • Title: Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway Source: National Institutes of Health URL: [Link]

  • Title: The p75 neurotrophin receptor inhibitor, LM11A-31, ameliorates acute stroke injury and modulates astrocytic proNGF Source: PubMed URL: [Link]

  • Title: A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression Source: PubMed Central URL: [Link]

  • Title: LM11A-31 (LM11A-31-BHS, C-31) - March 2024 Report Source: Alzheimer's Drug Discovery Foundation URL: [Link]

  • Title: LM11A-31 exhibits favorable brain bioavailability without toxicity. Source: ResearchGate URL: [Link]

  • Title: A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer's mouse model Source: PubMed Central URL: [Link]

  • Title: Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway Source: PubMed URL: [Link]

  • Title: LM11a-31 Inhibits p75 Neurotrophin Receptor (p75 NTR ) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease Source: PubMed URL: [Link]

  • Title: A TrkB and TrkC partial agonist restores deficits in synaptic function and promotes activity-dependent synaptic and microglial transcriptomic changes in a late-stage Alzheimer's mouse model Source: PubMed Central URL: [Link]

  • Title: The effect of LM11A-31 on inflammation and apoptosis at 24 h following MCAO. Source: ResearchGate URL: [Link]

  • Title: Proneurotrophins Induce Apoptotic Neuronal Death After Controlled Cortical Impact Injury in Adult Mice Source: PubMed Central URL: [Link]

  • Title: Small molecule modulation of TrkB and TrkC neurotrophin receptors prevents cholinergic neuron atrophy in an Alzheimer's disease mouse model at an advanced pathological stage Source: ResearchGate URL: [https://www.researchgate.net/publication/362622765_Small_molecule_modulation_of_TrkB_and_TrkC_neurotrophin_receptors_prevents_cholinergic_neuron_atrophy_in_an_Alzheimer's_disease_mouse_model_at_an_advanced_pathological_stage]([Link]_ cholinergic_neuron_atrophy_in_an_Alzheimer's_disease_mouse_model_at_an_advanced_pathological_stage)

  • Title: LM11A-31 (LM11A-31-BHS, C-31) - October 2021 Report Source: Alzheimer's Drug Discovery Foundation URL: [Link]

Sources

Application Notes and Protocols: LM11A-31 in Traumatic Brain Injury Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of LM11A-31 in Traumatic Brain Injury

Traumatic Brain Injury (TBI) precipitates a complex cascade of secondary injury mechanisms, including neuronal apoptosis, axonal damage, and neuroinflammation, which collectively contribute to long-term neurological deficits.[1][2] A key player in these detrimental processes is the p75 neurotrophin receptor (p75NTR).[3][4][5] While initially identified as a receptor for neurotrophins, p75NTR can also mediate cell death and inflammatory signaling, particularly when activated by pro-neurotrophins which are upregulated following TBI.[5][6]

LM11A-31 is a small molecule, orally bioavailable, and blood-brain barrier-penetrant ligand of the p75NTR.[3][4][7][8] It acts as a modulator of p75NTR signaling, promoting pro-survival pathways while inhibiting pro-apoptotic and inflammatory cascades.[9][10][11][12] This unique mechanism of action has positioned LM11A-31 as a promising therapeutic candidate for TBI. Preclinical studies have demonstrated its efficacy in reducing neuronal death, mitigating microglial activation and gliogenesis, promoting neurogenesis, and improving functional recovery in various TBI models.[3][4][5]

These application notes provide a comprehensive guide for researchers investigating the therapeutic potential of LM11A-31 in TBI. We will delve into its mechanism of action, provide detailed protocols for both in vitro and in vivo TBI models, and offer insights into data analysis and interpretation.

Mechanism of Action: Modulating the p75NTR Signaling Cascade

Following a traumatic brain injury, the expression of p75NTR is significantly upregulated in the injured brain.[3][4][5] This receptor can be activated by both mature neurotrophins and their precursors, pro-neurotrophins. While the binding of mature neurotrophins to Trk receptors generally promotes neuronal survival and growth, the interaction of pro-neurotrophins with p75NTR, often in complex with the co-receptor sortilin, can trigger pro-apoptotic signaling pathways.[5][6]

LM11A-31 selectively interacts with p75NTR, but not with Trk receptors.[9][11] Its binding modulates the receptor's conformation, leading to a shift in downstream signaling from a pro-death to a pro-survival state.[10] Specifically, LM11A-31 has been shown to:

  • Inhibit Pro-Apoptotic Signaling: By modulating p75NTR, LM11A-31 prevents the activation of downstream effectors like JNK (c-Jun N-terminal kinase) and RhoA, which are implicated in neuronal apoptosis.[3][13][14] This leads to a reduction in caspase-3 activation, a key executioner of apoptosis.[9][15]

  • Promote Pro-Survival Pathways: LM11A-31 can promote the activation of pro-survival signals downstream of p75NTR, such as the Akt pathway, which is known to support cell survival and inhibit apoptosis.[1]

  • Reduce Neuroinflammation: LM11A-31 has been shown to decrease the activation of microglia and astrocytes, key cellular mediators of the inflammatory response following TBI.[3][4][5] This is associated with a reduction in the production of pro-inflammatory cytokines like IL-1β.[9][15]

  • Enhance Neurogenesis: The compound promotes the proliferation and survival of neural progenitor cells and enhances the generation of new neurons, particularly in the hippocampus, a brain region crucial for learning and memory.[3][4]

LM11A31_Mechanism cluster_0 Traumatic Brain Injury (TBI) cluster_1 p75NTR Signaling Cascade cluster_2 LM11A-31 Intervention TBI TBI Event proNGF Pro-Neurotrophins (e.g., proNGF) TBI->proNGF Upregulates p75NTR p75NTR Receptor proNGF->p75NTR Binds JNK_RhoA JNK / RhoA Activation p75NTR->JNK_RhoA Activates Inflammation Neuroinflammation (Microglia/Astrocyte Activation) p75NTR->Inflammation Promotes p75NTR->Inflammation Akt_Pathway Akt Pathway Activation p75NTR->Akt_Pathway Promotes Apoptosis Neuronal Apoptosis JNK_RhoA->Apoptosis Leads to JNK_RhoA->Apoptosis LM11A31 LM11A-31 LM11A31->p75NTR Modulates Survival Neuronal Survival Akt_Pathway->Survival Enhances Neurogenesis Neurogenesis Akt_Pathway->Neurogenesis Supports

Caption: Signaling pathway of LM11A-31 in TBI.

Experimental Protocols

The following protocols provide a framework for investigating the efficacy of LM11A-31 in both in vitro and in vivo models of TBI.

In Vitro TBI Models

In vitro models are invaluable for dissecting the cellular and molecular mechanisms of TBI and for the initial screening of therapeutic compounds like LM11A-31.[16] Common models include stretch-injury and scratch-injury assays.[16][17]

1. Stretch-Injury Model with Primary Cortical Neurons

This model simulates the mechanical deformation of neurons that occurs during TBI.[16]

Materials:

  • Primary cortical neurons (e.g., from E18 rat or mouse embryos)

  • Flexible silicone-bottomed culture plates (e.g., Flexcell® plates)

  • Cell culture medium and supplements

  • Stretch-injury device (e.g., Flexcell® FX-5000™ Tension System)

  • LM11A-31 (hydrochloride salt form)

  • Reagents for cell viability assays (e.g., LDH assay kit)

  • Antibodies for immunocytochemistry (e.g., anti-active caspase-3, anti-MAP2)

Protocol:

  • Cell Culture: Plate primary cortical neurons on flexible silicone-bottomed plates coated with an appropriate substrate (e.g., poly-L-lysine). Culture for 7-10 days to allow for maturation and neurite outgrowth.

  • LM11A-31 Pre-treatment (Optional): To investigate prophylactic effects, treat the neuronal cultures with varying concentrations of LM11A-31 (e.g., 10-100 nM) for a specified period (e.g., 1-24 hours) before injury.

  • Stretch Injury: Subject the cultures to a rapid, transient stretch using a specialized device. The degree of stretch can be calibrated to mimic mild, moderate, or severe TBI.

  • LM11A-31 Post-treatment: Immediately following the stretch injury, replace the culture medium with fresh medium containing varying concentrations of LM11A-31.

  • Endpoint Analysis (24-72 hours post-injury):

    • Cell Viability: Assess neuronal death using an LDH assay or by counting viable cells (e.g., using Trypan Blue exclusion).

    • Apoptosis: Perform immunocytochemistry for active caspase-3 to quantify apoptotic neurons.

    • Neurite Integrity: Stain for microtubule-associated protein 2 (MAP2) to visualize and quantify neurite length and branching.

Rationale: This model allows for precise control over the mechanical injury and enables the direct assessment of LM11A-31's protective effects on neuronal survival and morphology.

In Vivo TBI Models

In vivo models are essential for evaluating the therapeutic efficacy of LM11A-31 in a more physiologically relevant context, taking into account the complex interplay of different cell types and systemic responses.[18] The Controlled Cortical Impact (CCI) model is a widely used and reproducible model of focal TBI.

1. Controlled Cortical Impact (CCI) Model in Mice or Rats

Materials:

  • Adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley)

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic frame

  • CCI device

  • Surgical instruments

  • LM11A-31 (hydrochloride salt form)

  • Vehicle (e.g., sterile water or saline)

  • Behavioral testing apparatus (e.g., Morris water maze, rotarod)

  • Histology and immunohistochemistry reagents

Protocol:

  • Animal Preparation: Anesthetize the animal and secure it in a stereotaxic frame.

  • Craniotomy: Perform a craniotomy over the desired cortical region (e.g., parietal cortex).

  • CCI Injury: Induce a focal injury using the CCI device with controlled parameters (impact velocity, depth, and duration).

  • LM11A-31 Administration:

    • Route of Administration: LM11A-31 can be administered via oral gavage (OG), intraperitoneal (IP) injection, or intranasal (IN) delivery.[3][9][11] Oral gavage is a common and clinically relevant route.[11]

    • Dosage: Effective doses in rodents typically range from 25 to 100 mg/kg/day.[8][9][11] A common starting dose is 50 mg/kg.[10][11]

    • Treatment Window: The timing of the first dose is critical. Early administration (within hours post-TBI) is generally more effective.[19] However, studies have shown efficacy even when treatment is initiated 24 hours post-injury.[11][12]

    • Dosing Regimen: Administer LM11A-31 once or twice daily for a specified duration (e.g., 7-21 days).

  • Behavioral Assessment:

    • Motor Function: Evaluate motor coordination and balance using the rotarod test at various time points post-injury.

    • Cognitive Function: Assess learning and memory using the Morris water maze test, typically starting around 1-2 weeks post-injury.

  • Histological and Immunohistochemical Analysis: At the end of the study, perfuse the animals and collect the brains for analysis.

    • Lesion Volume: Stain brain sections with a marker for cell death (e.g., Fluoro-Jade) to quantify the lesion volume.

    • Neuronal Survival: Use Nissl staining or NeuN immunohistochemistry to assess neuronal survival in the perilesional cortex and hippocampus.

    • Neuroinflammation: Stain for markers of microglial (Iba1) and astrocyte (GFAP) activation.

    • Neurogenesis: Use markers like BrdU or DCX to quantify the proliferation of new neurons in the dentate gyrus of the hippocampus.

TBI_Workflow cluster_in_vitro In Vitro Workflow cluster_in_vivo In Vivo Workflow culture Primary Neuron Culture injury_vitro Stretch/Scratch Injury culture->injury_vitro treatment_vitro LM11A-31 Treatment injury_vitro->treatment_vitro analysis_vitro Endpoint Analysis (Viability, Apoptosis, Neurites) treatment_vitro->analysis_vitro tbi_model TBI Model (e.g., CCI) treatment_vivo LM11A-31 Administration tbi_model->treatment_vivo behavior Behavioral Testing (Motor, Cognitive) treatment_vivo->behavior histology Histological Analysis (Lesion, Neurons, Glia) behavior->histology

Data Presentation and Interpretation

ParameterIn Vitro Model (Stretch-Injury)In Vivo Model (CCI)Expected Outcome with LM11A-31
Cell Viability LDH Release, TUNEL StainingLesion Volume, Neuronal CountIncreased neuronal survival, reduced lesion volume
Apoptosis Active Caspase-3 ExpressionActive Caspase-3 ExpressionDecreased apoptotic markers
Neuroinflammation Cytokine Levels (e.g., IL-1β)Iba1, GFAP StainingReduced microglial and astrocyte activation
Neuronal Integrity MAP2 Staining (Neurite Length)Not directly applicablePreservation of neurite structure
Neurogenesis Not applicableBrdU, DCX StainingIncreased number of new neurons
Functional Outcome Not applicableRotarod, Morris Water MazeImproved motor and cognitive function

Interpreting the Results:

Positive results with LM11A-31 would be characterized by a dose-dependent reduction in neuronal death, apoptosis, and neuroinflammation, coupled with an improvement in functional outcomes in in vivo models. It is important to include appropriate controls, including sham-injured animals and vehicle-treated TBI animals, to ensure the observed effects are specific to LM11A-31 treatment.

Conclusion and Future Directions

LM11A-31 represents a promising therapeutic agent for TBI by targeting the multifaceted pathology that follows the initial injury. Its ability to modulate the p75NTR signaling cascade offers a unique approach to neuroprotection and repair. The protocols outlined in these application notes provide a robust framework for further preclinical investigation of LM11A-31.

Future research should focus on optimizing the therapeutic window, dosage, and route of administration for different types of TBI.[19] Combination therapies with other neuroprotective agents could also be explored to enhance therapeutic efficacy. While a Phase 2a clinical trial in Alzheimer's disease has provided initial safety data in humans, further clinical trials are needed to establish the safety and efficacy of LM11A-31 in the TBI patient population.[9][20][21][22]

References

  • Shi, J., Longo, F. M., & Massa, S. M. (2013). A small molecule p75(NTR) ligand protects neurogenesis after traumatic brain injury. Stem cells, 31(10), 2219-2230. [Link]

  • Liao, H., et al. (2024). Axonal injury mediated by neuronal p75NTR/TRAF6/JNK pathway contributes to cognitive impairment after repetitive mTBI. Experimental Neurology, 372, 114618. [Link]

  • Shi, J., Longo, F. M., & Massa, S. M. (2013). A Small Molecule p75(NTR) Ligand Protects Neurogenesis After Traumatic Brain Injury. ResearchGate. [Link]

  • Alzheimer's Drug Discovery Foundation. (2024). LM11A-31 (LM11A-31-BHS, C-31). Cognitive Vitality Reports. [Link]

  • Vicario, N., et al. (2015). Genetic and Pharmacological Intervention of the p75NTR Pathway Alters Morphological and Behavioural Recovery Following Traumatic Brain Injury in Mice. PLoS One, 10(6), e0131340. [Link]

  • Nguyen, T. V., et al. (2022). Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery. The Journal of Pharmacology and Experimental Therapeutics, 380(2), 116-131. [Link]

  • Cater, H. L., & Morrison III, B. (2018). Modeling traumatic brain injury in vitro. In Brain Injury: Methods and Protocols (pp. 1-18). Humana Press, New York, NY. [Link]

  • Mirzahosseini, A., et al. (2024). The effect of LM11A-31 on inflammation and apoptosis at 24 h following MCAO. ResearchGate. [Link]

  • Simmons, D. A., et al. (2014). LM11A-31 normalizes increased p75 NTR levels in the basal forebrain of late-stage APP L/S mice. ResearchGate. [Link]

  • Alzheimer's Drug Discovery Foundation. (2024). LM11A-31 (LM11A-31-BHS, C-31). Cognitive Vitality Reports. [Link]

  • Knowles, J. K., et al. (2013). LM11A-31 exhibits favorable brain bioavailability without toxicity. ResearchGate. [Link]

  • Alzheimer's Drug Discovery Foundation. (2021). LM11A-31 (LM11A-31-BHS, C-31). Cognitive Vitality Reports. [Link]

  • Alzforum. (2024). LM11A-31-BHS. [Link]

  • Nasoohi, S., et al. (2023). The p75 neurotrophin receptor inhibitor, LM11A-31, ameliorates acute stroke injury and modulates astrocytic proNGF. Experimental Neurology, 359, 114161. [Link]

  • Leary, P., et al. (2019). The Importance of Therapeutic Time Window in the Treatment of Traumatic Brain Injury. Frontiers in Neurology, 10, 29. [Link]

  • Leary, P., et al. (2019). The Importance of Therapeutic Time Window in the Treatment of Traumatic Brain Injury. ResearchGate. [Link]

  • Toshniwal Paharia, P. (2024). New Alzheimer's drug LM11A-31 shows promise in slowing disease progression in clinical trial. News-Medical.Net. [Link]

  • National Institute on Aging. (2025). New drug candidate targeting synaptic resilience well tolerated in Alzheimer's patients. National Institute on Aging. [Link]

  • Geriatric House Call Dentistry. (2025). Promising Alzheimer's Drug LM11A-31 Targets Synaptic Resilience with Encouraging Safety Results. Geriatric House Call Dentistry. [Link]

  • de la O, et al. (2018). Experimental models in traumatic brain injury: From animal models to in vitro assays. Neurología (English Edition), 33(5), 310-319. [Link]

  • Marks, J. A., et al. (2021). P188 Therapy in In Vitro Models of Traumatic Brain Injury. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Simmons, D. A., et al. (2021). Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington's Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31. Journal of Huntington's Disease, 10(1), 1-21. [Link]

  • Simmons, D. A., et al. (2014). A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression. PLoS One, 9(8), e102136. [Link]

  • Jadavji, N. M., et al. (2019). The Roles of Neurotrophins in Traumatic Brain Injury. International Journal of Molecular Sciences, 20(23), 6019. [Link]

  • Zhang, L., et al. (2016). Traumatic Brain Injury-Induced Neuronal Apoptosis is Reduced Through Modulation of PI3K and Autophagy Pathways in Mouse by FTY720. Cellular and Molecular Neurobiology, 36(7), 1177-1186. [Link]

  • Pu, H. J. (2008). Study On The Relationship Between Neuron Apoptosis And Expression Of NF-κB, TNF-α In Rats' Brain After Traumatic Brain Injury. Globe Thesis. [Link]

Sources

Investigating the Effects of LM11A-31 on Synaptic Plasticity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Modulating Neuronal Health

The landscape of neurotherapeutics is continually evolving, with a growing emphasis on targeting the fundamental mechanisms that underpin synaptic integrity and resilience. Within this landscape, the small molecule LM11A-31 has emerged as a promising modulator of the p75 neurotrophin receptor (p75NTR), a key player in neuronal survival and apoptosis.[1][2][3] Unlike traditional approaches that often target downstream pathological hallmarks, LM11A-31 offers a novel strategy by selectively activating pro-survival signaling pathways while concurrently inhibiting apoptotic cascades initiated by p75NTR.[1][2] This dual functionality positions LM11A-31 as a compelling tool for investigating and potentially ameliorating the synaptic dysfunction that characterizes numerous neurodegenerative disorders, including Alzheimer's disease.[1][3][4][5][6]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for investigating the effects of LM11A-31 on synaptic plasticity. Moving beyond a simple recitation of protocols, this document delves into the causal relationships behind experimental choices, ensuring a foundation of scientific integrity and logical coherence.

Mechanism of Action: The Dichotomous Signaling of p75NTR

The p75 neurotrophin receptor is a fascinatingly complex transmembrane protein belonging to the tumor necrosis factor (TNF) receptor superfamily. Its signaling outcomes are highly context-dependent, capable of eliciting either pro-survival or pro-apoptotic cellular responses.[7][8][9][10] This dichotomy is largely influenced by the presence of co-receptors, the specific ligand bound, and the cellular environment. LM11A-31 has been shown to bias this signaling towards neuroprotective outcomes.[1][2]

LM11A-31 is an orally available, brain-penetrant small molecule that acts as a ligand for p75NTR.[1] Its mechanism of action involves modulating the receptor's activity to favor pathways that support neuronal survival and function. In vitro studies using cultured rat neurons have demonstrated that LM11A-31, at nanomolar concentrations, can prevent cell death and stabilize calcium homeostasis.[1][11] These neuroprotective effects are attributed, in part, to the sustained activation of pro-survival signaling molecules such as Akt and the transcription factor CREB (cAMP response element-binding protein).[1][11]

Conversely, p75NTR can also initiate apoptotic pathways, particularly when activated by proneurotrophins. This pro-death signaling often involves the activation of the c-Jun N-terminal kinase (JNK) pathway, leading to a cascade of events culminating in apoptosis.[7][12][13] LM11A-31 has been shown to inhibit these degenerative signaling cascades.[1][2]

p75NTR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_survival Pro-Survival Pathway cluster_apoptosis Apoptotic Pathway p75NTR p75NTR Akt Akt p75NTR->Akt Activates JNK JNK p75NTR->JNK Activates LM11A31 LM11A-31 LM11A31->p75NTR LM11A31->JNK Inhibits ProNeurotrophins Proneurotrophins ProNeurotrophins->p75NTR CREB CREB Akt->CREB Phosphorylates Survival Neuronal Survival Synaptic Plasticity CREB->Survival Promotes Caspases Caspases JNK->Caspases Activates Apoptosis Apoptosis Synaptic Degeneration Caspases->Apoptosis Induces

Figure 1: LM11A-31 modulates p75NTR signaling to favor pro-survival pathways.

Experimental Design: Key Considerations for In Vitro and In Vivo Studies

A robust experimental design is paramount to obtaining reliable and reproducible data. The following tables outline critical parameters for both in vitro and in vivo investigations of LM11A-31's effects on synaptic plasticity.

Table 1: In Vitro Experimental Parameters
ParameterRecommendationRationale & Key Considerations
Cell Culture Model Primary hippocampal or cortical neuronsThese cultures closely mimic the in vivo neuronal environment and are well-suited for studying synaptic plasticity.
LM11A-31 Concentration Nanomolar range (e.g., 10-100 nM)Published studies have shown efficacy in this range for preventing neuronal death and promoting survival signaling.[1][11] A dose-response curve should be generated to determine the optimal concentration for your specific experimental paradigm.
Treatment Duration Varies by endpoint (e.g., 24-72 hours for survival assays; shorter durations for signaling studies)For acute signaling events (e.g., protein phosphorylation), shorter incubation times are appropriate. For assessing changes in synaptic protein expression or neuronal morphology, longer treatment periods are necessary.
Control Groups Vehicle control (e.g., sterile water or DMSO), untreated controlThe vehicle control is essential to rule out any effects of the solvent used to dissolve LM11A-31. An untreated control provides a baseline for normal cellular function.
Table 2: In Vivo Experimental Parameters
ParameterRecommendationRationale & Key Considerations
Animal Model Alzheimer's disease mouse models (e.g., APPL/S, Tg2576)These models recapitulate key aspects of AD pathology, including synaptic deficits, making them suitable for evaluating the therapeutic potential of LM11A-31.[4]
LM11A-31 Dosage 50-75 mg/kg/dayThis dosage range has been shown to be effective in reversing cholinergic neurite dystrophy in AD mouse models.[4] The optimal dose may vary depending on the specific mouse model and the targeted outcome.
Administration Route Oral gavageThis route of administration is clinically relevant and has been used effectively in preclinical studies with LM11A-31.[1][4]
Treatment Duration 1-3 monthsChronic treatment is typically required to observe significant effects on neuropathology and cognitive function in AD mouse models.[4]
Control Groups Vehicle-treated transgenic mice, wild-type littermatesComparing LM11A-31-treated transgenic mice to vehicle-treated transgenic mice allows for the assessment of the drug's efficacy. Wild-type littermates serve as a control for normal age-related changes.

Core Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for assessing the impact of LM11A-31 on synaptic plasticity.

Protocol 1: Electrophysiological Analysis of Long-Term Potentiation (LTP) in Hippocampal Slices

LTP is a form of synaptic plasticity that is widely considered to be a cellular correlate of learning and memory.[14][15] This protocol describes the induction and recording of LTP in acute hippocampal slices.

LTP_Workflow A 1. Slice Preparation - Isolate hippocampus - Prepare 400 µm thick slices B 2. Incubation & Recovery - Incubate slices in ACSF - Allow for recovery A->B C 3. Baseline Recording - Place stimulating and recording electrodes - Record baseline fEPSPs for 20-30 min B->C D 4. LM11A-31 Application - Perfuse slices with LM11A-31 or vehicle C->D E 5. LTP Induction - Apply high-frequency stimulation (HFS) (e.g., 100 Hz for 1s) D->E F 6. Post-HFS Recording - Record fEPSPs for at least 60 min E->F G 7. Data Analysis - Measure fEPSP slope - Compare potentiation between groups F->G

Figure 2: Workflow for assessing the effect of LM11A-31 on LTP.

Materials:

  • Artificial cerebrospinal fluid (ACSF)

  • Dissection tools

  • Vibratome or tissue chopper

  • Recording chamber with perfusion system

  • Stimulating and recording electrodes

  • Amplifier and data acquisition system

  • LM11A-31 stock solution

Procedure:

  • Slice Preparation: Anesthetize the animal and rapidly dissect the brain in ice-cold, oxygenated ACSF. Isolate the hippocampi and prepare 400 µm transverse slices using a vibratome or tissue chopper.

  • Incubation and Recovery: Transfer the slices to an incubation chamber containing oxygenated ACSF at 32-34°C for at least 1 hour to allow for recovery.

  • Baseline Recording: Transfer a single slice to the recording chamber and continuously perfuse with oxygenated ACSF at 30-32°C. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region. Deliver single baseline stimuli every 30 seconds and record the field excitatory postsynaptic potentials (fEPSPs) for a stable period of 20-30 minutes.

  • LM11A-31 Application: Following the baseline recording, switch the perfusion to ACSF containing the desired concentration of LM11A-31 or vehicle and continue recording for at least 20 minutes before LTP induction.

  • LTP Induction: Induce LTP by applying a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

  • Post-HFS Recording: Continue to record fEPSPs for at least 60 minutes after HFS to assess the magnitude and stability of potentiation.

  • Data Analysis: Measure the initial slope of the fEPSP. Normalize the data to the baseline recording period. The magnitude of LTP is expressed as the percentage increase in the fEPSP slope after HFS compared to baseline.

Self-Validation: A stable baseline recording is crucial. The inclusion of a vehicle control group is essential to ensure that any observed effects are due to LM11A-31 and not the solvent.

Protocol 2: Immunocytochemical Analysis of Synaptic Markers

This protocol allows for the visualization and quantification of synaptic proteins, such as the presynaptic marker synaptophysin and the postsynaptic marker PSD-95, in cultured neurons.

ICC_Workflow A 1. Cell Culture & Treatment - Culture primary neurons - Treat with LM11A-31 or vehicle B 2. Fixation & Permeabilization - Fix with paraformaldehyde - Permeabilize with Triton X-100 A->B C 3. Blocking - Block non-specific binding sites with serum B->C D 4. Primary Antibody Incubation - Incubate with antibodies against synaptic markers (e.g., PSD-95, Synaptophysin) C->D E 5. Secondary Antibody Incubation - Incubate with fluorescently-labeled secondary antibodies D->E F 6. Imaging - Acquire images using a fluorescence or confocal microscope E->F G 7. Quantification - Analyze puncta density and colocalization F->G

Figure 3: Workflow for immunocytochemical analysis of synaptic markers.

Materials:

  • Primary neuronal cultures on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibodies (e.g., anti-PSD-95, anti-synaptophysin)

  • Fluorescently-labeled secondary antibodies

  • Mounting medium with DAPI

Procedure:

  • Cell Culture and Treatment: Culture primary neurons on coverslips. Treat the neurons with the desired concentration of LM11A-31 or vehicle for the specified duration.

  • Fixation and Permeabilization: Gently wash the cells with PBS. Fix the cells with 4% PFA for 15-20 minutes at room temperature. Wash again with PBS and then permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and then block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS. Incubate with fluorescently-labeled secondary antibodies diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

  • Mounting and Imaging: Wash the cells with PBS and mount the coverslips onto microscope slides using mounting medium containing DAPI. Acquire images using a fluorescence or confocal microscope.

  • Quantification: Analyze the images to quantify the number, size, and intensity of synaptic puncta. Colocalization analysis between presynaptic and postsynaptic markers can be used to quantify the number of synapses.[16]

Self-Validation: Negative controls (omitting the primary antibody) should be included to ensure the specificity of the secondary antibody. Consistent imaging parameters should be used across all samples for accurate quantification.

Protocol 3: Western Blot Analysis of Signaling Pathways

Western blotting is a powerful technique to quantify the expression and phosphorylation status of key proteins in signaling pathways, such as Akt, ERK, and CREB.

WB_Workflow A 1. Cell/Tissue Lysis - Lyse cells or tissue in RIPA buffer with protease and phosphatase inhibitors B 2. Protein Quantification - Determine protein concentration (e.g., BCA assay) A->B C 3. SDS-PAGE - Separate proteins by size B->C D 4. Protein Transfer - Transfer proteins to a PVDF or nitrocellulose membrane C->D E 5. Blocking & Antibody Incubation - Block with milk or BSA - Incubate with primary and secondary antibodies D->E F 6. Detection - Detect protein bands using chemiluminescence E->F G 7. Data Analysis - Quantify band intensity - Normalize to a loading control F->G

Sources

Application Notes and Protocols: Immunohistochemical Detection of p75NTR Following LM11A-31 Treatment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dichotomous Role of p75NTR and its Modulation by LM11A-31

The p75 neurotrophin receptor (p75NTR), a member of the tumor necrosis factor receptor superfamily, holds a unique and complex position in neuronal signaling.[1][2] Unlike the Trk family of receptors that stereotypically promote neuronal survival and growth, p75NTR can elicit opposing cellular outcomes: survival or apoptosis.[3][4][5] This paradoxical function is dictated by the specific ligand binding to the receptor, the presence or absence of co-receptors such as Trk receptors or sortilin, and the recruitment of various intracellular adaptor proteins.[3][6] When unbound or bound to pro-neurotrophins, p75NTR can initiate apoptotic cascades through signaling pathways involving c-Jun N-terminal kinase (JNK) and caspases.[7][8][9] Conversely, in concert with Trk receptors, it can enhance survival signals via pathways like NF-κB and Akt.[3]

Given its pivotal role in determining cell fate, p75NTR has emerged as a significant therapeutic target for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury, where its expression is often re-expressed or upregulated.[1][6] LM11A-31 is an orally available, brain-penetrant small molecule designed to modulate p75NTR signaling.[10] It acts as a ligand for p75NTR, selectively activating pro-survival pathways while inhibiting degenerative signaling.[10][11] Studies have demonstrated that LM11A-31 can prevent neuronal death, reduce neuroinflammation, and promote neurite outgrowth, making it a promising candidate for therapeutic intervention.[10][12][13]

Immunohistochemistry (IHC) is an indispensable technique for visualizing the expression and localization of p75NTR in tissue samples, providing critical insights into its regulation and function following pharmacological intervention with molecules like LM11A-31. This application note provides a detailed protocol for the immunohistochemical detection of p75NTR in paraffin-embedded tissue sections, with specific considerations for studies involving LM11A-31 treatment.

p75NTR Signaling Pathways

The signaling cascades initiated by p75NTR are multifaceted. The following diagram illustrates the dual nature of p75NTR signaling, leading to either cell survival or apoptosis.

p75NTR_Signaling p75NTR Signaling Pathways cluster_ligands Ligands cluster_outcomes Cellular Outcomes Pro_Neurotrophins Pro-Neurotrophins p75NTR p75NTR Pro_Neurotrophins->p75NTR Binds Neurotrophins Neurotrophins (e.g., NGF, BDNF) Neurotrophins->p75NTR Binds Trk Trk Receptors Neurotrophins->Trk Binds LM11A_31 LM11A-31 LM11A_31->p75NTR Modulates Apoptosis Apoptosis p75NTR->Apoptosis Activates JNK, Caspases Survival Survival & Growth p75NTR->Survival Activates NF-κB, Akt (in concert with Trk or via LM11A-31) Trk->Survival Activates PI3K/Akt

Caption: A simplified diagram of p75NTR signaling pathways, illustrating the differential outcomes of ligand binding.

Immunohistochemistry Protocol for p75NTR

This protocol is optimized for the detection of p75NTR in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials and Reagents
ReagentSupplierCatalog No. (Example)
Primary Antibody (Rabbit Polyclonal to p75NTR)Proteintech55014-1-AP
Primary Antibody (Rabbit Polyclonal to p75NTR)Merck Millipore07-476
Biotinylated Goat Anti-Rabbit IgGVector LaboratoriesBA-1000
Avidin-Biotin-Peroxidase Complex (ABC) KitVector LaboratoriesPK-6100
3,3'-Diaminobenzidine (DAB) Substrate KitVector LaboratoriesSK-4100
Hematoxylin CounterstainSigma-AldrichHHS32
Antigen Retrieval Buffer (Citrate Buffer, pH 6.0)Abcamab93678
Antigen Retrieval Buffer (Tris-EDTA, pH 9.0)Abcamab93684
Normal Goat Serum (Blocking Solution)Vector LaboratoriesS-1000
XyleneSigma-Aldrich534056
Ethanol (100%, 95%, 70%)Sigma-AldrichE7023
Phosphate Buffered Saline (PBS)Gibco10010023
Distilled Water------
Mounting MediumVectaMountH-5000
Experimental Workflow

The following diagram outlines the key steps of the immunohistochemistry protocol.

IHC_Workflow IHC Workflow for p75NTR start Start: FFPE Tissue Section on Slide deparaffinization Deparaffinization & Rehydration (Xylene & Ethanol Series) start->deparaffinization antigen_retrieval Antigen Retrieval (Heat-Induced, Citrate or Tris-EDTA Buffer) deparaffinization->antigen_retrieval blocking Blocking (Normal Goat Serum) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (Anti-p75NTR, Overnight at 4°C) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Biotinylated Goat Anti-Rabbit) primary_ab->secondary_ab detection Detection (ABC Reagent & DAB Substrate) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration Dehydration & Mounting (Ethanol, Xylene & Mounting Medium) counterstain->dehydration imaging Imaging & Analysis dehydration->imaging

Caption: A step-by-step workflow for the immunohistochemical staining of p75NTR in paraffin-embedded tissue.

Step-by-Step Methodology

1. Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each.[14] b. Immerse slides in two changes of 100% ethanol for 3 minutes each.[14] c. Immerse slides in 95% ethanol for 3 minutes.[14] d. Immerse slides in 70% ethanol for 3 minutes.[14] e. Rinse slides in distilled water for 5 minutes.

2. Antigen Retrieval: a. Rationale: Formalin fixation creates protein cross-links that can mask the antigenic epitope of p75NTR. Heat-induced epitope retrieval (HIER) is crucial to break these cross-links and allow for antibody binding.[15][16][17] b. Place slides in a staining jar containing either Citrate Buffer (pH 6.0) or Tris-EDTA Buffer (pH 9.0). The optimal buffer may need to be determined empirically.[12] c. Heat the slides in a pressure cooker or microwave to maintain a temperature of 95-100°C for 10-20 minutes.[12][15] d. Allow the slides to cool to room temperature in the buffer (approximately 20-30 minutes).[9] e. Wash the slides twice in PBS for 5 minutes each.

3. Blocking: a. Rationale: This step minimizes non-specific binding of the primary and secondary antibodies to the tissue. b. Incubate the sections with 10% normal goat serum in PBS for 1 hour at room temperature in a humidified chamber.

4. Primary Antibody Incubation: a. Dilute the anti-p75NTR primary antibody in PBS containing 1% normal goat serum to the recommended concentration (e.g., 1:50 - 1:500, check datasheet for optimal dilution).[1] b. Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

5. Secondary Antibody Incubation: a. Wash the slides three times in PBS for 5 minutes each. b. Incubate the sections with biotinylated goat anti-rabbit IgG, diluted according to the manufacturer's instructions, for 1 hour at room temperature.

6. Detection: a. Wash the slides three times in PBS for 5 minutes each. b. Incubate the sections with the ABC reagent for 30 minutes at room temperature. c. Wash the slides three times in PBS for 5 minutes each. d. Incubate the sections with the DAB substrate solution until the desired brown color develops (typically 2-10 minutes). Monitor under a microscope to avoid overstaining. e. Stop the reaction by immersing the slides in distilled water.

7. Counterstaining: a. Rationale: Counterstaining with hematoxylin provides nuclear detail, offering a morphological context to the p75NTR staining. b. Immerse the slides in hematoxylin for 1-2 minutes. c. "Blue" the sections by rinsing in running tap water for 5 minutes.

8. Dehydration and Mounting: a. Dehydrate the sections through a graded series of ethanol (70%, 95%, 100% - 2 minutes each). b. Clear the sections in two changes of xylene for 5 minutes each. c. Apply a coverslip using a permanent mounting medium.

Data Interpretation

  • Positive Staining: A brown precipitate at the site of the target antigen indicates the presence of p75NTR. The staining pattern is typically membranous and can also be observed in the cytoplasm.[2]

  • Negative Control: A section incubated without the primary antibody should show no specific staining. This control is essential to rule out non-specific binding of the secondary antibody or detection system.

  • Assessing the Effect of LM11A-31:

    • Changes in Expression Level: Quantify the intensity of p75NTR staining in treated versus vehicle control groups. LM11A-31 has been shown to normalize increased p75NTR levels in some disease models.[4][8] Image analysis software can be used for semi-quantitative analysis of staining intensity.

    • Changes in Localization: Observe any alterations in the subcellular localization of p75NTR. For example, treatment with LM11A-31 might influence receptor internalization.[7]

    • Correlation with Morphology: Correlate p75NTR staining with neuronal morphology. For instance, a reduction in p75NTR expression following LM11A-31 treatment may be associated with a healthier neuronal phenotype and reduced neurite dystrophy.[13]

Troubleshooting

ProblemPossible CauseSolution
No Staining Primary antibody not effectiveUse a validated antibody for IHC. Check the datasheet for recommended applications and species reactivity.
Inadequate antigen retrievalOptimize the antigen retrieval method (buffer pH, heating time, and temperature).
Primary antibody concentration too lowPerform a titration of the primary antibody to determine the optimal concentration.
High Background Non-specific antibody bindingIncrease the blocking time and/or the concentration of the blocking serum.
Insufficient washingIncrease the duration and number of wash steps.
Endogenous peroxidase activityQuench endogenous peroxidase activity with 3% H2O2 in PBS for 10 minutes after rehydration.[2]
Overstaining Primary antibody concentration too highReduce the concentration of the primary antibody.
Incubation time with DAB too longMonitor the color development under a microscope and stop the reaction promptly.

References

  • Roux, P. P., & Barker, P. A. (2002). Neurotrophin signaling through the p75 neurotrophin receptor. Progress in Neurobiology, 67(3), 203-233. [Link]

  • Ibáñez, C. F., & Simi, A. (2012). p75 neurotrophin receptor signaling in nervous system injury and degeneration: paradox and opportunity. Trends in Neurosciences, 35(7), 431-440. [Link]

  • Simmons, D. A., Knowles, J. K., Belichenko, N. P., Banerjee, G., Finkle, C., Massa, S. M., & Longo, F. M. (2014). A small molecule p75NTR ligand, LM11A-31, reverses cholinergic neurite dystrophy in Alzheimer's disease mouse models with mid- to late-stage disease progression. PloS one, 9(8), e102136. [Link]

  • Tep, C., et al. (2024). LM11a-31 Inhibits p75 Neurotrophin Receptor (p75NTR) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease. bioRxiv. [Link]

  • Saluja, J., et al. (2014). Immunohistochemical Detection of p75 Neurotrophin Receptor (p75-NTR) in Follicular and Plexiform Ameloblastoma. Journal of Clinical and Diagnostic Research, 8(11), ZC51–ZC54. [Link]

  • Alzheimer's Drug Discovery Foundation. (2024). LM11A-31 (LM11A-31-BHS, C-31). [Link]

  • Dechant, G., & Barde, Y. A. (2002). The neurotrophin receptor p75(NTR): novel functions and implications for diseases of the nervous system. Nature Neuroscience, 5(11), 1131–1136. [Link]

  • AlzForum. (n.d.). LM11A-31-BHS. [Link]

  • Bamji, S. X., et al. (1998). The p75 neurotrophin receptor mediates neuronal apoptosis and is essential for naturally occurring sympathetic neuron death. The Journal of Cell Biology, 140(4), 911–923. [Link]

  • Vilar, M., et al. (2009). Fast-diffusing p75NTR monomers support apoptosis and growth cone collapse by neurotrophin ligands. Proceedings of the National Academy of Sciences, 106(44), 18591-18596. [Link]

  • Boster Bio. (n.d.). IHC Antigen Retrieval Protocol | Heat & Enzyme Methods. [Link]

  • Arigo Biolaboratories. (n.d.). Immunohistochemistry Protocol (for paraffin embedded tissue). [Link]

  • Massa, S. M., et al. (2006). Small, nonpeptide p75NTR ligands induce survival signaling and inhibit proNGF-induced death. The Journal of Neuroscience, 26(20), 5288–5300. [Link]

  • Knowles, J. K., et al. (2013). A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer's mouse model. Neurobiology of Aging, 34(8), 2052–2063. [Link]

  • Yang, T., et al. (2014). Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice. Journal of Alzheimer's Disease, 42(4), 1157-1173. [Link]

  • Atlas Antibodies. (2025). Antigen Retrieval in IHC: Why It Matters and How to Get It Right. [Link]

  • Biosensis. (n.d.). NGFR/p75 neurotrophin receptor (p75NTR), Rabbit Polyclonal Antibody. [Link]

  • Biosensis. (n.d.). NGFR/p75 neurotrophin receptor (p75NTR), Mouse Monoclonal Antibody. [Link]

  • ResearchGate. (n.d.). IHC-PARAFFIN PROTOCOL (IHC-P). [Link]

  • Aligning Science Across Parkinson's. (n.d.). Immunohistochemistry (IHC) on mouse brain slices. [Link]

  • Meeker, R. B., et al. (2019). Small molecule modulation of the p75 neurotrophin receptor suppresses age- and genotype-associated neurodegeneration in HIV gp120 transgenic mice. Journal of Neuroinflammation, 16(1), 19. [Link]

  • JoVE. (2022). Brain Tissue Preparation for Immunohistochemistry and Microscopy. [Link]

  • Protocols.io. (2024). Immunohistochemistry (IHC) on mouse brain slices. [Link]

  • Nguyen, T. V., et al. (2022). Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery. Journal of Pharmacology and Experimental Therapeutics, 381(2), 133-146. [Link]

  • Simmons, D. A., et al. (2016). Small molecule p75NTR ligands reduce pathological phosphorylation and misfolding of tau, inflammatory changes, cholinergic degeneration, and cognitive deficits in AβPPL/S transgenic mice. Journal of Neuroinflammation, 13(1), 22. [Link]

  • Simmons, D. A., et al. (2024). Small molecule modulation of p75NTR engages the autophagy-lysosomal pathway and reduces huntingtin aggregates in cellular and mouse models of Huntington's disease. Neurobiology of Disease, 198, 106558. [Link]

Sources

Application Note: Western Blot Analysis of LM11A-31-Modulated Signaling Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Mechanism of LM11A-31

LM11A-31 is a first-in-class, orally available, and brain-penetrant small molecule designed to modulate the p75 neurotrophin receptor (p75NTR).[1][2] p75NTR is a unique member of the tumor necrosis factor (TNF) receptor superfamily that plays a paradoxical role in the nervous system; depending on its co-receptors and ligands, it can trigger signaling cascades that lead to either neuronal survival or apoptosis.[2][3] In pathological contexts, such as Alzheimer's disease, aberrant p75NTR signaling contributes to neurodegenerative processes.[4][5]

LM11A-31 is engineered to selectively promote p75NTR-mediated survival pathways while inhibiting degenerative signaling.[3][6] It competes with ligands like pro-nerve growth factor (proNGF) for binding to p75NTR, thereby blocking downstream apoptotic cascades, but does not interfere with the binding of mature neurotrophins to Tropomyosin receptor kinase (Trk) receptors.[7][8][9] This targeted modulation makes LM11A-31 a promising therapeutic candidate for neurodegenerative disorders.[10]

To validate the efficacy and understand the precise mechanism of action of compounds like LM11A-31, it is essential to quantify their effects on intracellular signaling pathways. Western blotting is a powerful and widely adopted technique for this purpose. It allows for the sensitive detection of changes in the phosphorylation status of key signaling proteins, providing a direct readout of pathway activation or inhibition. This guide provides a comprehensive framework and detailed protocols for using Western blot analysis to investigate the impact of LM11A-31 on critical pro-survival and pro-degenerative signaling networks.

The Dichotomy of p75NTR Signaling & LM11A-31's Point of Intervention

The functional outcomes of p75NTR activation are dictated by a complex interplay of associated ligands and downstream effector proteins. Understanding this dichotomy is key to interpreting data from LM11A-31 experiments.

  • Pro-Degenerative Signaling: When bound by ligands such as pro-neurotrophins or in the absence of Trk co-receptors, p75NTR can activate pathways leading to apoptosis and neurite dystrophy. Key effectors in this branch include c-Jun N-terminal kinase (JNK), the RhoA kinase (ROCK), and kinases like Cdk5 and GSK3β that are implicated in pathological tau phosphorylation.[6][9][11]

  • Pro-Survival Signaling: Conversely, p75NTR can promote cell survival, particularly by activating the Phosphoinositide 3-kinase (PI3K)/Akt and Nuclear Factor kappa B (NF-κB) pathways.[2][6][12] This signaling arm is crucial for neuronal maintenance and protection against cellular stressors.

LM11A-31 is designed to tip this balance in favor of neuroprotection. It functions by binding to p75NTR to allosterically favor the recruitment of proteins that initiate pro-survival cascades (like PI3K/Akt) while simultaneously blocking the conformational changes required to activate pro-degenerative pathways (like JNK and RhoA).[6][11]

cluster_input Modulators cluster_receptor Receptor cluster_survival Pro-Survival Pathways cluster_degenerative Pro-Degenerative Pathways LM11A31 LM11A-31 p75 p75NTR LM11A31->p75 Favors Survival Conformation JNK JNK LM11A31->JNK Inhibits RhoA RhoA LM11A31->RhoA Inhibits ProNGF Pro-Neurotrophins (e.g., proNGF) ProNGF->p75 Favors Degenerative Conformation PI3K PI3K p75->PI3K p75->JNK p75->RhoA Akt Akt (Protein Kinase B) PI3K->Akt Activates Survival Neuronal Survival Neurite Outgrowth Akt->Survival Apoptosis Apoptosis Neurite Degeneration JNK->Apoptosis RhoA->Apoptosis

Figure 1: LM11A-31 mechanism of action at p75NTR.

Experimental Design and Critical Parameters

A well-designed Western blot experiment is crucial for generating reliable and reproducible data. The trustworthiness of the protocol is ensured by including appropriate controls and normalizing the data correctly.

3.1. Model Systems and Treatment Conditions

  • Cell Lines: Neuronal cell lines such as SH-SY5Y (human neuroblastoma) or PC12 (rat pheochromocytoma), or primary neuronal cultures are appropriate models. The choice should be guided by the specific research question and the known expression levels of p75NTR.

  • Treatment Paradigm:

    • Dose-Response: Test a range of LM11A-31 concentrations (e.g., 10 nM to 10 µM) to determine the optimal effective concentration.

    • Time-Course: Analyze protein phosphorylation at multiple time points (e.g., 15 min, 30 min, 1 hr, 4 hr, 24 hr) following treatment to capture the peak signaling response.

    • Controls: Always include a vehicle control (the solvent used to dissolve LM11A-31, e.g., DMSO or water). For studies investigating the inhibitory effects of LM11A-31, a positive control that activates a degenerative pathway (e.g., proNGF or Amyloid-β oligomers) is essential.[6][9]

3.2. Antibody Selection The specificity and quality of antibodies are paramount. Always select antibodies that have been validated for Western blotting in the species of your model system. The key is to use a phospho-specific antibody to detect the activated protein and a total protein antibody as a loading control for normalization.

Target ProteinPhosphorylation SiteFunctionRecommended DilutionSupplier Example
p-Akt Ser473 / Thr308Pro-survival, cell proliferation1:1000Cell Signaling Tech.
Total Akt N/ANormalization control for p-Akt1:1000Cell Signaling Tech.
p-ERK1/2 Thr202/Tyr204Proliferation, differentiation1:1000 - 1:2000Cell Signaling Tech.
Total ERK1/2 N/ANormalization control for p-ERK1:1000Cell Signaling Tech.
p-JNK Thr183/Tyr185Stress response, apoptosis1:1000Cell Signaling Tech.
Total JNK N/ANormalization control for p-JNK1:1000Cell Signaling Tech.
Total p75NTR N/ATarget receptor engagement1:1000Cell Signaling Tech., Abcam
GAPDH/β-Actin N/AHousekeeping loading control1:2000 - 1:5000Multiple

Detailed Protocols

4.1. Protocol 1: Cell Lysis and Protein Extraction

Causality Check: The goal of this step is to efficiently rupture the cells while preserving the integrity and post-translational modifications (especially phosphorylation) of the target proteins. The inclusion of protease and phosphatase inhibitors is non-negotiable, as their omission will lead to protein degradation and dephosphorylation, rendering the results meaningless.[13][14]

  • Preparation: Pre-chill all buffers, centrifuges, and tubes to 4°C.

  • Cell Harvest: After treatment with LM11A-31, aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Lysis: Add ice-cold RIPA Lysis Buffer supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail directly to the culture plate.

    • RIPA Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

  • Scraping & Collection: Use a cell scraper to detach the cells in the lysis buffer. Transfer the resulting lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. This step pellets the insoluble cellular debris.

  • Supernatant Collection: Carefully transfer the clear supernatant, which contains the soluble proteins, to a new pre-chilled tube. Avoid disturbing the pellet.

  • Quantification: Determine the protein concentration using a standard method like the BCA or Bradford assay.

  • Storage: Add 4X Laemmli sample buffer to the lysate, boil at 95-100°C for 5 minutes, and store at -80°C for long-term use or proceed directly to electrophoresis.

4.2. Protocol 2: Western Blotting Workflow

Self-Validation System: This protocol is designed as a self-validating system. The initial probing for a phospho-protein provides the raw signal of pathway activation. The subsequent stripping and reprobing for the corresponding total protein on the very same membrane is the critical normalization step. This ensures that any observed change in the phospho-signal is a true reflection of altered signaling and not merely a result of unequal protein loading between lanes.[13][15]

  • SDS-PAGE (Gel Electrophoresis):

    • Load 20-40 µg of total protein from each sample into the wells of a 4-20% Tris-Glycine polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor migration and estimate molecular weights.

    • Run the gel at 100-120 V until the dye front reaches the bottom.[15]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer system (overnight at 4°C or 1-2 hours at 100V) is often recommended for quantitative accuracy, especially for larger proteins.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking:

    • Wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).

    • Incubate the membrane in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST) for 1 hour at room temperature on a shaker.

    • Expert Insight: For phospho-antibodies, 5% BSA is generally preferred over milk, as milk contains phosphoproteins (casein) that can increase background noise.[16]

  • Primary Antibody Incubation:

    • Dilute the phospho-specific primary antibody (e.g., anti-p-Akt Ser473) in blocking buffer to the recommended concentration (see Table 1).

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation:

    • Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer (e.g., 1:2000 to 1:10000) for 1-2 hours at room temperature.[15]

  • Detection:

    • Wash the membrane again three times for 10 minutes each with TBST.

    • Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane in the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system (e.g., ChemiDoc) or X-ray film. Adjust exposure time to avoid signal saturation.

  • Stripping and Reprobing:

    • To normalize the data, the membrane must be stripped of the first antibody set and reprobed for the total protein.

    • Wash the membrane in TBST.

    • Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.[15]

    • Wash thoroughly with TBST.

    • Repeat the blocking step (Step 3).

    • Incubate with the primary antibody for the total protein (e.g., anti-Total Akt).

    • Repeat steps 5 and 6 to detect the total protein signal.

start Cell Treatment (LM11A-31, Controls) lysis Cell Lysis (with Phosphatase/Protease Inhibitors) start->lysis quant Protein Quantification (BCA/Bradford Assay) lysis->quant sds SDS-PAGE (Protein Separation by Size) quant->sds transfer Electrotransfer (to PVDF Membrane) sds->transfer block Blocking (5% BSA in TBST) transfer->block p_ab Primary Antibody Incubation (e.g., anti-p-Akt) block->p_ab s_ab Secondary Antibody Incubation (HRP-conjugated) p_ab->s_ab detect1 Signal Detection (ECL) (Image Phospho-Protein) s_ab->detect1 strip Membrane Stripping detect1->strip reblock Re-Blocking strip->reblock t_ab Primary Antibody Incubation (e.g., anti-Total Akt) reblock->t_ab re_detect Secondary Ab & Detection (Image Total Protein) t_ab->re_detect analysis Data Analysis (Normalize p-Protein to Total Protein) re_detect->analysis

Figure 2: Western blot workflow for phospho-protein analysis.

Data Analysis and Interpretation

  • Densitometry: Use image analysis software (e.g., ImageJ, Image Lab) to measure the intensity of the bands for both the phosphorylated and total proteins for each sample.

  • Normalization: For each sample, calculate the ratio of the phospho-protein signal to the total protein signal. This corrects for any variations in protein loading.

    • Normalized Signal = (Band Density of Phospho-Protein) / (Band Density of Total Protein)

  • Interpretation: Compare the normalized signal of the LM11A-31-treated samples to the vehicle control.

    • Expected Outcome for Pro-Survival Pathways (e.g., Akt): An increase in the p-Akt/Total Akt ratio indicates that LM11A-31 is successfully activating this pathway, consistent with its proposed mechanism.[6]

    • Expected Outcome for Pro-Degenerative Pathways (e.g., JNK): In a disease model (e.g., cells treated with Amyloid-β), you would expect to see a high p-JNK/Total JNK ratio in the disease control group. Treatment with LM11A-31 should significantly reduce this ratio, demonstrating its inhibitory and neuroprotective effect.[6][9]

References

  • Simmons, D.A., Knowles, J.K., Belichenko, N.P., et al. (2014). A small molecule p75NTR ligand, LM11A-31, reverses cholinergic neurite dystrophy in Alzheimer's disease mouse models with mid- to late-stage disease progression. PLoS One, 9(8), e102136. [Link]

  • Kholodenko, B.N. (2015). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Molecular Biology, 1335, 1-13. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). LM11A-31. Ligand Page. [Link]

  • Knowles, J.K., Simmons, D.A., Nguyen, T.V., et al. (2013). Small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer's mouse model. Neurobiology of Aging, 34(8), 2052-2063. [Link]

  • AlzForum. (2024). LM11A-31-BHS. Therapeutics Database. [Link]

  • Alzheimer's Drug Discovery Foundation. (2024). LM11A-31 (LM11A-31-BHS, C-31). Cognitive Vitality Reports. [Link]

  • Simmons, D.A., Knowles, J.K., Belichenko, N.P., et al. (2014). A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer’s Disease Mouse Models with Mid- to Late-Stage Disease Progression. PLoS ONE 9(8): e102136. [Link]

  • Massa, S.M., Xie, Y., Yang, T., et al. (2006). Small, nonpeptide p75NTR ligands induce survival signaling and inhibit proNGF-induced death. The Journal of Neuroscience, 26(20), 5288-5300. [Link]

  • Smalley, K.S.M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1170, 215-230. [Link]

  • News-Medical.Net. (2024). New Alzheimer's drug LM11A-31 shows promise in slowing disease progression in clinical trial. [Link]

  • El-Remessy, A.B., Mohamed, R., Ibrahim, A.S., et al. (2019). Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway. Diabetologia, 62(8), 1495-1507. [Link]

  • Uranga, R.M., et al. (2013). Western blot analyses of the PI3K/Akt pathway. ResearchGate. [Link]

  • Kanning, K.C., et al. (2003). Proteolytic Processing of the p75 Neurotrophin Receptor and Two Homologs Generates C-Terminal Fragments with Signaling Capability. Journal of Neuroscience, 23(13), 5425-5436. [Link]

  • Shteingauz, A., et al. (2022). Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). Cell Death & Disease, 13(1), 74. [Link]

  • Bio-Rad Antibodies. (n.d.). PI3K/AKT Cell Signaling Pathway. [Link]

  • Yarahmadi, A., et al. (2022). Western blot analysis of a PI3K/AKT/mTOR pathway components. ResearchGate. [Link]

  • Iatrou, A., et al. (2024). LM11a-31 Inhibits p75 Neurotrophin Receptor (p75NTR) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease. bioRxiv. [Link]

  • Sortino, M.A., et al. (2019). The western blot of p75NTR in wtPC12, PC12-27/Ctrl and... ResearchGate. [Link]

  • Leza, J.C., et al. (2023). Positive Allosteric Modulators of Trk Receptors for the Treatment of Alzheimer's Disease. International Journal of Molecular Sciences, 24(13), 10795. [Link]

  • Yang, T., Knowles, J.K., Lu, Q.S., et al. (2008). A small molecule p75NTR ligand, LM11A-31, inhibits Aβ-induced neuronal degeneration and signaling. Neurobiology of Aging, 30(10), 1641-1653. [Link]

  • Brann, A.B., et al. (1999). Ceramide Signaling Downstream of the p75 Neurotrophin Receptor Mediates the Effects of Nerve Growth Factor on Outgrowth of Cultured Hippocampal Neurons. Journal of Neuroscience, 19(18), 8199-8206. [Link]

  • NeurologyLive. (2024). LM11A-31 Meets Primary End Point in Exploratory Trial of Alzheimer Disease. [Link]

  • Nott, A., et al. (2002). Activity-Dependent Activation of TrkB Neurotrophin Receptors in the Adult CNS. Molecular and Cellular Neuroscience, 21(4), 541-554. [Link]

  • ResearchGate. (2012). Western blot band for Erk and phopho(p)-Erk. [Link]

  • Indolfi, P., et al. (2012). Western blot assay for the expression of pErk 1 and 2 and total Erk 1... ResearchGate. [Link]

  • ResearchGate. (2015). Can you help me with a western blot for phosphoTrkB and TrkB?. [Link]

  • Fryer, R.H., et al. (1996). Western blots of immunoprecipitated (IP) trkB receptors from the... ResearchGate. [Link]

  • Rockland. (n.d.). Phospho-ERK1/2 (P44-MAPK) (Thr202, Tyr204) Polyclonal Antibody. [Link]

  • Chen, C., et al. (2022). Novel TRKB agonists activate TRKB and downstream ERK and AKT signaling to protect Aβ-GFP SH-SY5Y cells against Aβ toxicity. Cell Communication and Signaling, 20(1), 143. [Link]

Sources

Troubleshooting & Optimization

LM11A-31 Technical Support Center: A Guide to Solubility and Experimental Success

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for LM11A-31. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges that can be encountered when working with this promising p75 neurotrophin receptor (p75NTR) modulator. Understanding the nuances of LM11A-31's physicochemical properties is critical for obtaining reliable and reproducible results in both in vitro and in vivo experimental settings. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure you can navigate the complexities of its handling and application with confidence.

Understanding LM11A-31 and its Mechanism of Action

LM11A-31 is a small molecule, non-peptide ligand of the p75 neurotrophin receptor (p75NTR)[1][2]. It is an orally active and potent antagonist of pro-nerve growth factor (proNGF)[3]. By modulating p75NTR signaling, LM11A-31 can inhibit degenerative pathways and promote neuronal survival, making it a compound of significant interest in research focused on neurodegenerative diseases such as Alzheimer's disease[4][5][6]. It has been shown to cross the blood-brain barrier, a crucial characteristic for a neurologically active therapeutic candidate[7].

The therapeutic potential of LM11A-31 is intrinsically linked to its effective delivery to the target site, which begins with proper dissolution. The following sections will address the most common solubility issues and provide validated solutions to overcome them.

Troubleshooting Guide: Tackling LM11A-31 Solubility Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: My LM11A-31 powder is not dissolving properly in my chosen solvent. What should I do?

Answer:

Difficulty in dissolving LM11A-31 can often be resolved by selecting the appropriate solvent and using physical methods to aid dissolution. LM11A-31 is commonly supplied as a dihydrochloride salt, which is generally water-soluble[8][9].

Initial Steps:

  • Verify the Salt Form: Confirm whether you are working with the dihydrochloride or another salt form, as this can impact solubility. The dihydrochloride salt is designed for better aqueous solubility.

  • Solvent Selection: For in vitro studies, high-purity water, phosphate-buffered saline (PBS), or dimethyl sulfoxide (DMSO) are common choices. For in vivo studies, sterile water or saline are frequently used for oral gavage or intraperitoneal injections[7][10].

  • Physical Assistance:

    • Sonication: Using an ultrasonic bath is a highly effective method for dissolving LM11A-31, particularly in aqueous solutions[3][8].

    • Warming: Gentle warming can also aid dissolution. For example, when using DMSO, warming to 60°C can help achieve higher concentrations[3].

    • Vortexing: Vigorous vortexing can assist in the initial dispersion of the powder.

Advanced Protocol for Difficult Dissolution:

If you are still facing issues, particularly when preparing high-concentration stock solutions, consider the following protocol:

  • Weigh the desired amount of LM11A-31 powder.

  • Add a small amount of your chosen solvent (e.g., DMSO for a high concentration stock) to create a slurry.

  • Place the vial in an ultrasonic bath for 5-10 minutes.

  • If necessary, gently warm the solution (e.g., in a 37°C water bath for aqueous solutions or up to 60°C for DMSO) while intermittently vortexing until the solution is clear[3].

  • Once fully dissolved, you can make further dilutions in your desired buffer or media.

Question 2: I've prepared a stock solution of LM11A-31 in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?

Answer:

This is a common issue known as "salting out," where a compound that is soluble in an organic solvent crashes out of solution when introduced to an aqueous environment. The key is to manage the final concentration of the organic solvent and the dilution process.

Causality: DMSO is a highly polar aprotic solvent that is miscible with water. However, a high concentration of DMSO in your final culture medium can be toxic to cells and can cause your compound to precipitate.

Solutions:

  • Minimize Final DMSO Concentration: Aim for a final DMSO concentration of 0.1% or less in your cell culture medium. This concentration is generally well-tolerated by most cell lines and reduces the likelihood of precipitation.

  • Step-wise Dilution: Instead of adding the concentrated DMSO stock directly to your full volume of media, perform a serial dilution. For example, first, dilute your DMSO stock into a smaller volume of media, vortex gently, and then add this intermediate dilution to your final volume.

  • Pre-warm the Medium: Adding the stock solution to a pre-warmed (37°C) medium can sometimes help maintain solubility.

  • Increase Mixing Efficiency: When adding the stock solution, gently swirl or pipette the medium to ensure rapid and even dispersion.

Workflow for Diluting a DMSO Stock into Aqueous Medium:

Caption: Workflow for diluting DMSO stock solutions of LM11A-31.

Question 3: I need to prepare LM11A-31 for in vivo studies. What is the best way to formulate it for oral gavage or IP injection?

Answer:

For in vivo administration, ensuring the compound remains in solution is critical for accurate dosing and bioavailability.

For Oral Gavage:

LM11A-31 is orally bioavailable and is often administered by oral gavage[1][11].

  • Vehicle: Sterile water is a common and effective vehicle for the dihydrochloride salt of LM11A-31[10].

  • Preparation:

    • Dissolve the LM11A-31 in sterile water to the desired concentration (e.g., 5 mg/mL)[12].

    • Use sonication to aid dissolution.

    • For some formulations, a suspension in a solution of carboxymethylcellulose sodium (CMC-Na) can be used[13].

For Intraperitoneal (IP) Injection:

  • Vehicle: Sterile PBS (pH 7.2) or normal saline are suitable vehicles for IP injection[2][7].

  • Preparation:

    • Dissolve LM11A-31 in sterile PBS or saline.

    • Ensure the solution is clear and free of particulates before injection. Sonication can be used to ensure complete dissolution[3].

Complex Formulations:

For some applications, more complex vehicles may be required to improve solubility and stability. An example of such a formulation is:

  • Vehicle: A mixture of PEG300, Tween 80, and ddH2O[13].

  • Protocol:

    • Prepare a stock solution in DMSO.

    • Add the DMSO stock to PEG300 and mix until clear.

    • Add Tween 80 and mix until clear.

    • Add ddH2O to reach the final volume[13]. Note: This type of formulation should be prepared fresh before each use.

LM11A-31 Solubility Data Summary

SolventMaximum Reported SolubilityNotesReference(s)
Water125 mg/mLSonication is recommended.[8]
DMSO100 mg/mLWarming to 60°C and sonication may be required. Use anhydrous DMSO.[3]
PBS (pH 7.2)10 mg/mLSonication may be needed.[2]
Ethanol20 mg/mL[2]
DMF50 mg/mL[2]

Frequently Asked Questions (FAQs)

Q: What is the chemical name and CAS number for LM11A-31?

A: The chemical name is (2S,3S)-2-amino-3-methyl-N-[2-(4-morpholinyl)ethyl]-pentanamide. The CAS number for the dihydrochloride salt is 1243259-19-9[2][3][14].

Q: How should I store my LM11A-31 powder and stock solutions?

A:

  • Powder: Store at -20°C for long-term stability (up to 3 years)[15].

  • Stock Solutions: Once dissolved, aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month[1][3]. Avoid repeated freeze-thaw cycles.

Q: Is there a difference in solubility between the free base and the dihydrochloride salt of LM11A-31?

A: Yes. The dihydrochloride salt is significantly more soluble in aqueous solutions compared to the free base. For most biological experiments, using the dihydrochloride salt is recommended.

Q: What is the mechanism of action of LM11A-31?

A: LM11A-31 is a ligand for the p75 neurotrophin receptor (p75NTR). It selectively activates p75NTR survival pathways while inhibiting apoptosis signaling[4]. It can block the neurotoxic effects of amyloid-beta and other insults[4].

Signaling Pathway Overview:

G cluster_0 p75NTR Signaling cluster_1 LM11A-31 Intervention ProNGF Pro-NGF / Amyloid-β p75NTR p75NTR ProNGF->p75NTR Binds to Degeneration Neuronal Degeneration (JNK, Cdk5 activation) p75NTR->Degeneration Activates LM11A31 LM11A-31 LM11A31->p75NTR p75NTR_2 p75NTR LM11A31->p75NTR_2 Binds to & Modulates Survival Neuronal Survival (Akt, NF-κB activation) p75NTR_2->Survival Promotes

Sources

Technical Support Center: Optimizing LM11A-31 Concentration for Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to LM11A-31

Welcome to the technical support resource for LM11A-31, a potent, orally bioavailable modulator of the p75 neurotrophin receptor (p75NTR). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered when optimizing LM11A-31 concentrations for in vitro neuroprotection assays.

Foundational Principles: Understanding LM11A-31

Before delving into troubleshooting, it is crucial to understand the mechanism of action of LM11A-31. It is a small molecule, non-peptide ligand that selectively binds to p75NTR.[1][2][3] Unlike native ligands, LM11A-31 acts as a modulator, promoting pro-survival signaling pathways (such as Akt and CREB) while simultaneously inhibiting degenerative pathways (like JNK and caspase activation) often triggered by pro-nerve growth factor (proNGF) or amyloid-β.[4][5] This dual action makes it a promising therapeutic candidate for a range of neurodegenerative conditions, including Alzheimer's disease, Parkinson's disease, and stroke.[3][6][7][8]

The optimal concentration of LM11A-31 is not a one-size-fits-all value; it is highly dependent on the specific experimental context, including the neuronal cell type, the nature of the neurotoxic insult, and the duration of treatment.

LM11A31_Signaling_Pathway cluster_ligands Ligands cluster_receptor Cell Membrane cluster_pathways Intracellular Signaling cluster_outcomes Cellular Outcome proNGF proNGF p75NTR p75NTR Receptor proNGF->p75NTR Binds LM11A31 LM11A-31 LM11A31->p75NTR Modulates JNK_Caspase JNK / Caspase-3 Activation LM11A31->JNK_Caspase Inhibits p75NTR->JNK_Caspase Activates Akt_CREB Akt / CREB Activation p75NTR->Akt_CREB Promotes Apoptosis Apoptosis / Degeneration JNK_Caspase->Apoptosis Survival Neuroprotection / Survival Akt_CREB->Survival

Caption: Simplified signaling pathway of LM11A-31 at the p75NTR receptor.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might encounter during your experimental design and execution.

Q1: I'm starting a new experiment. What is a good initial concentration range to test for LM11A-31?

Answer: The effective concentration of LM11A-31 in vitro typically falls within the low nanomolar to low micromolar range. However, this is highly cell-type and injury-model dependent. A robust starting point is to perform a dose-response curve spanning a wide logarithmic range, for example, from 1 nM to 10 µM.

Based on published literature, here are some empirically validated starting points for common models:

Cell/Tissue ModelNeurotoxic InsultEffective Concentration RangeReference
Differentiated LUHMES Cells6-OHDA (Oxidative Stress)20 nM[6][9]
Primary Cortical Neurons & Astrocyte Co-culturesOxygen-Glucose Deprivation (OGD)20 - 80 nM[8]
Cultured Rat NeuronsHIV gp120Low Nanomolar (e.g., 10 nM)[7][10]
Hippocampal Neuronal CulturesGeneral DNA DamageConcentration-dependent[11]
Mature OligodendrocytesproNGF-induced deathNot specified, but effective[11]

Causality: The variation in effective concentration is due to differences in p75NTR expression levels across different cell types, the specific degenerative pathways activated by the insult, and the metabolic rate of the cells in culture. A full dose-response analysis is non-negotiable for ensuring your results are robust and reproducible.

Q2: I am not observing any neuroprotective effect with LM11A-31. What are the common pitfalls?

Answer: This is a frequent issue that can often be resolved by systematically checking several key experimental variables.

Troubleshooting Checklist:

  • Concentration Range: Are you sure you've tested a wide enough range? A single, randomly chosen concentration may fall outside the therapeutic window for your specific system.

    • Action: Perform the full dose-response curve as described in the protocol below.

  • Compound Integrity and Preparation: How was the compound dissolved and stored? LM11A-31 is water-soluble, but improper storage can lead to degradation.[4]

    • Action: Prepare fresh stock solutions. LM11A-31 dihydrochloride is soluble in water and PBS (up to 100 mg/mL with sonication) and DMSO (50-100 mg/mL).[11][12] For long-term storage, aliquot stock solutions and store at -20°C or -80°C.[12] Avoid repeated freeze-thaw cycles.

  • Timing of Treatment: The timing of LM11A-31 administration relative to the neurotoxic insult is critical.

    • Action: Test different treatment paradigms:

      • Pre-treatment: Add LM11A-31 for a set period (e.g., 2-24 hours) before applying the toxic stimulus. This assesses preventative effects.

      • Co-treatment: Add LM11A-31 at the same time as the toxic stimulus. This assesses its ability to directly counteract the insult.

      • Post-treatment: Add LM11A-31 after the toxic stimulus has been applied (or washed out). This models a more clinically relevant therapeutic intervention.

  • Assay Endpoint: Is your chosen assay sensitive enough to detect neuroprotection?

    • Action: Use orthogonal methods. For example, if a metabolic assay like MTT shows no effect, confirm with a direct measure of cell death (e.g., LDH release, TUNEL staining, or high-content imaging for nuclear condensation). Also consider assays for neurite outgrowth or synaptic marker expression, as LM11A-31 has been shown to reverse neurite dystrophy.[13]

Q3: My neuronal cultures are showing signs of toxicity after applying LM11A-31. What's going on?

Answer: While LM11A-31 is generally well-tolerated at therapeutic concentrations, high concentrations can sometimes lead to off-target effects or direct toxicity.[14]

Self-Validation Steps:

  • Perform a Cytotoxicity Assay: It is absolutely essential to test the effect of LM11A-31 alone on your cells, in the absence of any other neurotoxic insult. This should be done across the same concentration range used in your protection assay.

    • Action: Use the "Protocol for Assessing LM11A-31 Cytotoxicity" below. This will establish a toxicity threshold (TC50) and a safe maximum concentration for your specific cell type.

  • Check Solution Purity and pH: Ensure your solvent (e.g., DMSO) is not contributing to toxicity at the final concentration used. Also, confirm that the addition of the compound does not significantly alter the pH of your culture medium.

  • Consider the Health of Your Culture: Unhealthy or stressed cultures are often more susceptible to any chemical perturbation. Ensure your primary cultures or cell lines are healthy and within a low passage number before beginning experiments.

Experimental Protocols & Workflows

Workflow for Optimizing LM11A-31 Concentration

LM11A31_Optimization_Workflow start Start prep_stock 1. Prepare Fresh LM11A-31 Stock Solution (e.g., 10 mM in H2O) start->prep_stock cytotoxicity 2. Determine Cytotoxicity Profile (LM11A-31 Alone) prep_stock->cytotoxicity dose_response 3. Perform Dose-Response Assay (Insult + LM11A-31) prep_stock->dose_response analyze 4. Analyze Data & Identify Therapeutic Window cytotoxicity->analyze dose_response->analyze select_conc 5. Select Optimal Non-Toxic Concentration (EC50) analyze->select_conc proceed 6. Proceed with Neuroprotection Assays select_conc->proceed end End proceed->end

Caption: Experimental workflow for optimizing LM11A-31 concentration.

Protocol 1: Determining the Optimal Dose-Response Curve

This protocol is designed to identify the effective concentration (EC50) of LM11A-31 for protecting neurons against a specific insult.

  • Cell Plating: Plate your neuronal cells at a density optimized for your chosen viability assay in a 96-well plate. Allow cells to adhere and differentiate as required by your specific cell type.

  • Prepare Serial Dilutions:

    • Prepare a high-concentration stock of LM11A-31 (e.g., 10 mM in sterile water or PBS).

    • Perform serial dilutions in your complete cell culture medium to create 2X working concentrations. A common 8-point curve could be: 20µM, 2µM, 200nM, 20nM, 2nM, 200pM, 20pM, and 0nM (vehicle control).

  • Treatment Application:

    • Remove half of the medium from each well.

    • Add an equal volume of the 2X LM11A-31 working solutions to the appropriate wells. This results in a 1X final concentration.

    • Include the following controls:

      • Vehicle Control: Cells treated with the vehicle (e.g., water or PBS) used to dissolve LM11A-31.

      • Insult Control: Cells treated with the neurotoxic agent + vehicle.

      • Untreated Control: Cells in medium only (represents 100% viability).

  • Introduce Neurotoxic Insult: At your predetermined time (pre-, co-, or post-treatment), add the neurotoxic agent (e.g., 6-OHDA, glutamate, amyloid-β oligomers) at a concentration known to induce ~50% cell death (IC50).

  • Incubation: Incubate the plate for the desired duration of the experiment (e.g., 24-48 hours).

  • Assess Viability: Use your chosen method (e.g., MTT, CellTiter-Glo®, LDH release, or imaging) to quantify neuronal viability.

  • Data Analysis:

    • Normalize the data: Set the "Untreated Control" as 100% viability and the "Insult Control" as 0% protection.

    • Plot the percent protection against the log of the LM11A-31 concentration.

    • Use a non-linear regression (sigmoidal dose-response) to calculate the EC50, which is the concentration that provides 50% of the maximal protection.

Protocol 2: Assessing LM11A-31 Cytotoxicity

This protocol is a critical control to ensure that observed effects are due to neuroprotection, not toxicity.

  • Cell Plating: Plate cells as described in Protocol 1.

  • Prepare Serial Dilutions: Prepare the same serial dilutions of LM11A-31 as in Protocol 1.

  • Treatment Application:

    • Apply the final concentrations of LM11A-31 to the cells.

    • Crucially, do NOT add the neurotoxic insult.

    • Include an "Untreated Control" (medium only) and a "Lysis Control" (cells treated with a lysis buffer, representing 100% toxicity for LDH assays).

  • Incubation: Incubate for the same duration as your main experiment.

  • Assess Viability/Toxicity: Quantify cell viability or toxicity.

  • Data Analysis: Plot percent viability against the log of the LM11A-31 concentration. The resulting curve should be flat across the effective neuroprotective range. Any significant drop in viability indicates toxicity at that concentration.

References

  • Elshaer, S.L., et al. (2019). Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway. Diabetologia, 62(8), 1488-1500. [Link]

  • Kraemer, B.R., et al. (2024). LM11a-31 Inhibits p75 Neurotrophin Receptor (p75NTR) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease. bioRxiv. [Link]

  • Alzheimer's Drug Discovery Foundation. (2024). LM11A-31 (LM11A-31-BHS, C-31). Cognitive Vitality Reports. [Link]

  • Kraemer, B.R., et al. (2024). LM11a-31 Inhibits p75 Neurotrophin Receptor (p75NTR) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease. bioRxiv. [Link]

  • Kraemer, B.R., et al. (2024). LM11a-31 Inhibits p75 Neurotrophin Receptor (p75 NTR ) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease. PubMed. [Link]

  • Simmons, D.A., et al. (2019). Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington's Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31. Journal of Huntington's Disease. [Link]

  • Alzheimer's Drug Discovery Foundation. (n.d.). LM11A-31 (LM11A-31-BHS, C-31) [Review]. [Link]

  • Meeker, R.B., et al. (2020). Small molecule modulation of the p75 neurotrophin receptor suppresses age- and genotype-associated neurodegeneration in HIV gp120 transgenic mice. Journal of Neuroinflammation. [Link]

  • Simmons, D.A., et al. (2014). A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression. PLoS One, 9(8), e102136. [Link]

  • ALZFORUM. (2024). LM11A-31-BHS. ALZFORUM. [Link]

  • Kraemer, B.R., et al. (2024). Figure 5: The Small Molecule p75NTR Modulator, LM11a-31, Blocks... ResearchGate. [Link]

  • Witkowski, J. (2019). Exploring neuroprotective effect of a combined strategy of LM11A-31, Resveratrol, and Methylene Blue as a treatment. Drew University. [Link]

  • Nguyen, T.-V. V., et al. (2022). Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery. The Journal of Pharmacology and Experimental Therapeutics, 381(3), 245-259. [Link]

  • Knowles, J.K., et al. (2013). LM11A-31 exhibits favorable brain bioavailability without toxicity. ResearchGate. [Link]

  • Nasoohi, S., et al. (2022). The p75 neurotrophin receptor inhibitor, LM11A-31, ameliorates acute stroke injury and modulates astrocytic proNGF. PubMed. [Link]

  • Elshaer, S.L., et al. (2019). Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway. Diabetologia. [Link]

  • Simmons, D.A., et al. (2014). A small molecule p75NTR ligand, LM11A-31, reverses cholinergic neurite dystrophy in Alzheimer's disease mouse models with mid- to late-stage disease progression. PLoS One. [Link]

  • Killebrew, K., et al. (2024). LM11A-31, a modulator of p75 neurotrophin receptor, suppresses HIV-1 replication and inflammatory response in macrophages. PLoS One. [Link]

Sources

Technical Support Center: LM11A-31 Application in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical guide for utilizing LM11A-31 in your long-term cell culture experiments. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and validated protocols to ensure the successful application of LM11A-31 while mitigating potential cytotoxicity.

Introduction to LM11A-31

LM11A-31 is a small molecule, non-peptide modulator of the p75 neurotrophin receptor (p75NTR).[1][2] It is a water-soluble isoleucine derivative that has demonstrated neuroprotective effects in a variety of preclinical models.[3][4] LM11A-31 is designed to selectively activate pro-survival signaling pathways downstream of p75NTR while inhibiting apoptotic signaling.[1][5] While it has shown a favorable safety profile in many studies, long-term application in in vitro systems requires careful optimization to avoid potential toxicity and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for LM11A-31?

A1: LM11A-31 is a ligand for the p75 neurotrophin receptor (p75NTR).[6] Its function is nuanced; it can act as an antagonist to pro-neurotrophin-induced degenerative signaling while simultaneously promoting pro-survival signals.[7][8] This dual functionality makes it a promising therapeutic candidate, but also underscores the importance of using it in the correct cellular context and concentration.

Q2: How should I dissolve and store LM11A-31?

A2: LM11A-31 is available as a dihydrochloride salt, which is water-soluble.[2][3] For in vitro use, it can be dissolved in sterile water or PBS (pH 7.2) to create a concentrated stock solution.[5][6] Some protocols also use DMSO.[6] It is recommended to prepare fresh dilutions in your culture medium for each experiment. Store stock solutions at -20°C.[5]

Q3: What is a good starting concentration for my experiments?

A3: Based on published in vitro studies, a common effective concentration is around 100 nM.[4] However, the optimal concentration is highly cell-type dependent. We strongly recommend performing a dose-response experiment (see Protocol 1 ) to determine the optimal, non-toxic concentration for your specific cell line, with a starting range of 10 nM to 1 µM.

Q4: What are the visual signs of LM11A-31 toxicity in culture?

A4: Signs of toxicity are similar to general cell culture stress and include:

  • A sudden increase in floating, dead cells.

  • Changes in cell morphology, such as rounding up, shrinking, or blebbing.

  • A significant reduction in proliferation rate or cell density.

  • Changes in the color of the culture medium, indicating a rapid pH shift due to cell death.[9]

In-Depth Troubleshooting Guide

This section addresses specific issues you may encounter during your long-term experiments with LM11A-31.

Problem 1: High Levels of Cell Death Observed After Treatment

Potential Cause 1: Concentration-Dependent Toxicity

  • Explanation: Even with a generally safe compound, high concentrations can induce off-target effects or over-stimulate signaling pathways, leading to apoptosis. The p75NTR receptor itself can mediate apoptosis, so inappropriate modulation can be detrimental.[10][11][12]

  • Solution:

    • Immediately perform a dose-response experiment to identify the cytotoxic threshold for your cell line. See Protocol 1: Dose-Response Cytotoxicity Assay .

    • Review the literature for concentrations used in similar cell types.

    • Ensure your stock solution concentration is accurate and that you are performing serial dilutions correctly.

Potential Cause 2: Solvent Toxicity

  • Explanation: If using DMSO to dissolve LM11A-31, the final concentration of DMSO in the culture medium may be too high. Most cell lines can tolerate up to 0.1% DMSO, but some are more sensitive.

  • Solution:

    • Calculate the final percentage of your solvent in the culture medium.

    • Always include a "vehicle control" in your experiments, where cells are treated with the same concentration of the solvent (e.g., DMSO, water) used to dissolve LM11A-31. This will help you differentiate between compound toxicity and solvent toxicity.

Potential Cause 3: Compound Instability

  • Explanation: LM11A-31, like any small molecule, may degrade over time in culture medium at 37°C. Degradation products could be toxic.

  • Solution:

    • In long-term cultures, it is crucial to perform regular media changes with freshly prepared LM11A-31. A common practice is to replace the media every 2-3 days.[9]

    • Minimize freeze-thaw cycles of your stock solution.[13]

Problem 2: Altered Cell Morphology or Reduced Proliferation Without Widespread Death

Potential Cause 1: Sub-lethal Toxicity or Cellular Stress

  • Explanation: The concentration of LM11A-31 may be below the lethal threshold but still high enough to induce a stress response, affecting cell division and morphology.

  • Solution:

    • Lower the concentration of LM11A-31.

    • Perform a time-course experiment to see if these changes are transient or worsen over time.

    • Use assays for cellular stress (e.g., measuring reactive oxygen species) to quantify the effect.

Potential Cause 2: Differentiation or Phenotypic Shift

  • Explanation: As LM11A-31 modulates a neurotrophin receptor, it could be inducing differentiation or other phenotypic changes in sensitive cell lines (e.g., stem cells, neuronal progenitors).

  • Solution:

    • Analyze your cells for markers of differentiation relevant to your cell type (e.g., neuronal markers like β-III tubulin).

    • Consult the literature to see if p75NTR activation is known to cause differentiation in your cell model.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting unexpected results when using LM11A-31.

G start_node start_node decision_node decision_node process_node process_node solution_node solution_node issue_node issue_node start Start Experiment with LM11A-31 issue Unexpected Result (e.g., High Cell Death) start->issue check_controls Are Vehicle Controls Unaffected? issue->check_controls check_concentration Is Concentration Too High? check_controls->check_concentration Yes solvent_issue Potential Solvent Toxicity check_controls->solvent_issue No dose_response Perform Dose-Response (Protocol 1) check_concentration->dose_response Yes/Unsure check_culture_practice Review General Cell Culture Practice check_concentration->check_culture_practice No optimize_conc Optimize Concentration Use Lower, Non-Toxic Dose dose_response->optimize_conc check_solvent_conc Reduce Solvent % Use Water as Solvent solvent_issue->check_solvent_conc contamination Check for Contamination (Mycoplasma, etc.) check_culture_practice->contamination solve_culture_issue Address Underlying Culture Problem contamination->solve_culture_issue G cluster_membrane Cell Membrane cluster_pathways receptor_node receptor_node ligand_node ligand_node pathway_node pathway_node outcome_node outcome_node survival_outcome_node survival_outcome_node modulator_node modulator_node p75 p75NTR jnk_path JNK / c-Jun Pathway p75->jnk_path Activates nfkb_path NF-κB / PI3K/Akt Pathway p75->nfkb_path Promotes proNGF pro-Neurotrophins proNGF->p75 Binds lm11a31 LM11A-31 lm11a31->p75 Modulates lm11a31->jnk_path Inhibits apoptosis Apoptosis jnk_path->apoptosis survival Neurite Growth & Survival nfkb_path->survival

Caption: Simplified p75NTR signaling modulated by LM11A-31.

References

  • Coulson, E. J., et al. (2001). Characterization of a p75(NTR) apoptotic signaling pathway using a novel cellular model. The Journal of Biological Chemistry. Available at: [Link]

  • Lachyankar, M. B., et al. (2003). Apoptosis Induced by p75NTR Overexpression Requires Jun Kinase-Dependent Phosphorylation of Bad. Journal of Neuroscience. Available at: [Link]

  • Bamji, S. X., et al. (1998). The p75 Neurotrophin Receptor Mediates Neuronal Apoptosis and Is Essential for Naturally Occurring Sympathetic Neuron Death. The Journal of Cell Biology. Available at: [Link]

  • Kraemer, B. R., et al. (2024). LM11a-31 Inhibits p75 Neurotrophin Receptor (p75NTR) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease. bioRxiv. Available at: [Link]

  • AlzForum. (2021). LM11A-31-BHS. AlzForum: Networking for a Cure. Available at: [Link]

  • Kenchappa, R. S., et al. (2008). Induction of Proneurotrophins and Activation of p75NTR-Mediated Apoptosis via Neurotrophin Receptor-Interacting Factor in Hippocampal Neurons after Seizures. Journal of Neuroscience. Available at: [Link]

  • Simmons, D. A., et al. (2014). A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression. PLoS One. Available at: [Link]

  • Kraemer, B. R., et al. (2024). LM11a-31 Inhibits p75 Neurotrophin Receptor (p75NTR) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease. bioRxiv. Available at: [Link]

  • JangoCell. (n.d.). Mastering Cell Culture Techniques: Successful Cell Maintenance and Growth. JangoCell. Available at: [Link]

  • JangoCell. (n.d.). 6 Technical Tips for Successful Cell Culture. JangoCell. Available at: [Link]

  • Elshaer, S. L., et al. (2019). Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway. Diabetologia. Available at: [Link]

  • Knowles, J. K., et al. (2013). A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer's mouse model. Neurobiology of Aging. Available at: [Link]

  • Ates, G., et al. (2020). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Cells. Available at: [Link]

  • Dabke, R. (n.d.). Applying good cell culture practice to novel systems. European Collection of Authenticated Cell Cultures. Available at: [Link]

  • Alzheimer's Drug Discovery Foundation. (2024). LM11A-31 (LM11A-31-BHS, C-31). ADDF. Available at: [Link]

  • Kraemer, B. R., et al. (2024). LM11a-31 Inhibits p75 Neurotrophin Receptor (p75NTR) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease. bioRxiv. Available at: [Link]

Sources

Technical Support Center: LM11A-31 In Vivo Delivery & Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for LM11A-31, a potent, orally bioavailable, and CNS-penetrant modulator of the p75 neurotrophin receptor (p75NTR).[1][2] LM11A-31 has garnered significant interest in preclinical research for its neuroprotective and pro-survival signaling effects across a wide range of neurological disease models, including Alzheimer's, stroke, and spinal cord injury.[3][4][5] It functions by inhibiting degenerative signaling pathways activated by ligands like pro-nerve growth factor (proNGF) and amyloid-beta, while promoting neurotrophic signaling.[3][6][7]

The success of any in vivo study hinges on the precise and effective delivery of the therapeutic agent. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into refining LM11A-31 delivery methods. We will address common challenges in a direct question-and-answer format, moving from frequently asked questions to in-depth troubleshooting, ensuring your experiments are built on a solid methodological foundation.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial inquiries regarding the use of LM11A-31 in animal studies.

Q1: What is the primary mechanism of action for LM11A-31?

A1: LM11A-31 is a selective small-molecule modulator of the p75 neurotrophin receptor (p75NTR).[5] Its mechanism is twofold: it inhibits degenerative signaling cascades (e.g., JNK, RhoA activation) typically initiated by pro-neurotrophins or amyloid-beta binding to p75NTR, and it concurrently promotes pro-survival signaling pathways (e.g., Akt and NFκB activation).[6][8][9] It effectively shifts the receptor's function from a pro-apoptotic to a pro-survival state.[1]

Q2: Is LM11A-31 bioavailable and does it cross the blood-brain barrier (BBB)?

A2: Yes. LM11A-31 is characterized as an orally bioavailable, water-soluble, non-peptide small molecule with high BBB permeability.[8][9][10][11] Pharmacokinetic studies in mice show that after oral administration, LM11A-31 reaches and preferentially accumulates in the brain, achieving concentrations well above its in vitro effective dose.[1][6][12] It has also been shown to cross the blood-spinal cord barrier.[13]

Q3: What is the typical half-life of LM11A-31 in the mouse brain?

A3: The reported brain half-life of LM11A-31 in mice is approximately 3 to 4 hours following a single oral gavage dose.[10][12] This pharmacokinetic property is a critical consideration for designing an effective dosing regimen to ensure sustained target engagement.

Q4: Has LM11A-31 shown efficacy in various animal models?

A4: Absolutely. LM11A-31 has demonstrated significant therapeutic effects in a wide array of preclinical models, including Alzheimer's disease, Huntington's disease, stroke, spinal cord injury, and peripheral neuropathy.[4][10][14][15] Its benefits range from reducing neuroinflammation and apoptosis to improving functional and cognitive outcomes.[3][16]

Part 2: In-Depth Troubleshooting & Method Refinement

This core section addresses specific technical challenges researchers may encounter. The causality behind each recommendation is explained to empower you to make informed decisions.

Section 2.1: Formulation & Solubility

Proper formulation is the first critical step. An improperly prepared compound can lead to poor absorption, inconsistent dosing, and failed experiments.

Q: My LM11A-31 is not fully dissolving in my vehicle, or the solution appears cloudy. What should I do?

A: This is a common issue that typically points to vehicle choice or concentration limits. LM11A-31 is an isoleucine derivative, and its salt form (hydrochloride or sulfate) significantly impacts solubility.[6][10]

  • Causality: Cloudiness or precipitation indicates that the compound's concentration has exceeded its solubility limit in the chosen vehicle. This can lead to dramatic under-dosing and high variability between animals.

  • Troubleshooting Steps:

    • Verify the Vehicle: For most in vivo applications, sterile water or sterile Phosphate Buffered Saline (PBS, pH 7.2) are the recommended starting points, as LM11A-31 is reported to be water-soluble.[1][6]

    • Check the Salt Form: The hydrochloride salt is highly soluble in aqueous solutions like PBS (up to 10 mg/mL).[17]

    • Use Gentle Warming and Sonication: For higher concentrations, gentle warming (to 37°C) and brief sonication can aid dissolution. MedChemExpress suggests that for its dihydrochloride form, ultrasonic assistance may be needed to achieve 100 mg/mL in water.[18] Always allow the solution to return to room temperature and visually inspect for precipitation before administration.

    • Consider Co-solvents for Difficult Formulations: If a non-aqueous vehicle is required, vendor datasheets provide solubility data in common solvents. However, for in vivo use, these often need to be part of a co-solvent system. An example formulation for a clear solution involves a mix of DMSO, PEG300, Tween 80, and a final dilution in saline or water.[19][20] Use the minimum amount of organic solvent necessary.

Q: What is the best vehicle for oral gavage versus intraperitoneal (IP) injection?

A: The choice of vehicle depends on the administration route's physiological constraints.

  • Oral Gavage (P.O.):

    • Recommendation: Sterile water.

    • Rationale: As LM11A-31 is water-soluble and orally bioavailable, sterile water is the simplest and most effective vehicle.[6][10] It avoids potential confounding effects from co-solvents on gut absorption or the microbiome.

  • Intraperitoneal (IP) Injection:

    • Recommendation: Sterile Phosphate Buffered Saline (PBS), pH 7.2.

    • Rationale: PBS is isotonic and has a physiological pH, minimizing irritation and inflammation at the injection site. LM11A-31 is readily soluble in PBS.[17] In stroke models, doses of 25 mg/kg have been successfully administered via IP injection using this method.[3][14]

Data Summary: LM11A-31 Solubility

The following table summarizes solubility data from various sources to guide your vehicle selection.

SolventReported SolubilitySource(s)Notes for In Vivo Use
PBS (pH 7.2) 10 mg/mL[17]Recommended for IP injections. Isotonic and physiological.
Sterile Water Soluble[1][6][10]Recommended for oral gavage. Simple and avoids confounding factors.
DMSO 50 mg/mL[17]Use as part of a co-solvent system for initial stock. Avoid high final concentrations due to toxicity.
Ethanol 20 mg/mL[17]Generally avoided for in vivo studies unless part of a well-validated, highly diluted formulation.
Section 2.2: Dosing & Administration Route

Selecting the correct dose and administration route is paramount for achieving therapeutic concentrations at the target site.

Q: What is a validated starting dose for my mouse model? Should I dose once or twice daily?

A: The optimal dose depends on the disease model and desired therapeutic effect. However, a wealth of published data provides a strong starting point.

  • Causality: The dose must be high enough to achieve and maintain a brain concentration that exceeds the in vitro effective concentration. The dosing frequency is dictated by the compound's half-life.

  • Recommendations:

    • Starting Dose: A dose of 50 mg/kg , administered orally, is the most commonly used and validated dose across multiple disease models, including Alzheimer's and Huntington's disease.[6][10][14][21] This dose has been shown to produce brain concentrations that greatly exceed the effective in vitro dose.[6][12] Doses ranging from 25 mg/kg to 100 mg/kg have also been proven effective.[3][15]

    • Dosing Frequency: Given the 3-4 hour brain half-life, a twice-daily (BID) dosing schedule may provide more stable compound exposure compared to once-daily (QD) administration.[12] However, many successful studies have used a once-daily regimen.[10][21] For acute models like stroke, twice-daily dosing post-injury is common.[3][15] The choice may depend on the chronicity of your model and logistical constraints.

Data Summary: Published In Vivo Dosing Regimens for LM11A-31
Animal ModelDoseRouteFrequencySource(s)
Alzheimer's Disease (APPL/S Mice)50 mg/kgP.O.Once Daily[4][6]
Stroke (t-dMCAO Mice)25 mg/kgI.P.Twice Daily[3][15]
Huntington's Disease (R6/2 Mice)50 mg/kgP.O.Once Daily[10]
Spinal Cord Injury (Contusion)10-100 mg/kgP.O.Twice Daily[15]
Diabetic Retinopathy (STZ Mice)50 mg/kgP.O.Once Daily[8][21]

Q: My research targets the central nervous system. Is oral gavage sufficient?

A: Yes. Oral gavage is a well-established and effective route for CNS targeting with LM11A-31.

  • Rationale & Evidence: Pharmacokinetic studies have definitively shown that LM11A-31 efficiently crosses the blood-brain barrier after oral administration.[1][12] A single 50 mg/kg oral dose in mice results in a peak brain concentration of approximately 1.9 µmol/L, which is more than ten times the in vitro therapeutic concentration.[12] This robust CNS penetration makes oral gavage not only sufficient but also a less invasive and more clinically relevant method compared to direct injections.

Part 3: Key Experimental Protocols & Workflows

This section provides step-by-step methodologies for the preparation and administration of LM11A-31. These protocols are designed to be self-validating by including critical checkpoints.

Protocol 1: Preparation of LM11A-31 for Oral Gavage (P.O.)

Objective: To prepare a 5 mg/mL solution of LM11A-31 in sterile water for a 50 mg/kg dose in a 20g mouse.

Materials:

  • LM11A-31 (hydrochloride salt)

  • Sterile, USP-grade water

  • Sterile 1.5 mL microcentrifuge tubes

  • Calibrated pipette

  • Vortex mixer

  • Animal scale

Procedure:

  • Calculate Required Mass: For a 50 mg/kg dose in a 20g mouse, the required dose is 1 mg. The standard gavage volume is 10 mL/kg, which is 200 µL for a 20g mouse. Therefore, the required concentration is 1 mg / 0.2 mL = 5 mg/mL.

  • Weigh Compound: Accurately weigh the required amount of LM11A-31 powder. For a 1 mL final solution volume, weigh 5 mg of LM11A-31 and place it into a sterile 1.5 mL microcentrifuge tube.

  • Add Vehicle: Add 1 mL of sterile water to the tube.

  • Dissolve: Tightly cap the tube and vortex thoroughly for 30-60 seconds.

  • Quality Control (Checkpoint): Visually inspect the solution against a dark background. It should be completely clear and free of any visible particulates. If particulates remain, vortex again. Gentle warming or brief sonication can be applied if necessary.

  • Administration: Weigh the animal immediately before dosing to calculate the precise volume. For a 22g mouse, the volume would be 0.22 mL (220 µL). Administer slowly using an appropriate gauge feeding needle.

Protocol 2: Preparation of LM11A-31 for Intraperitoneal (I.P.) Injection

Objective: To prepare a 2.5 mg/mL solution of LM11A-31 in sterile PBS for a 25 mg/kg dose in a 20g mouse.

Materials:

  • LM11A-31 (hydrochloride salt)

  • Sterile Phosphate Buffered Saline (PBS), pH 7.2

  • Sterile 1.5 mL microcentrifuge tubes

  • Calibrated pipette

  • Vortex mixer

  • Syringe with appropriate gauge needle (e.g., 27G)

Procedure:

  • Calculate Required Mass: For a 25 mg/kg dose in a 20g mouse, the required dose is 0.5 mg. The standard injection volume is 10 mL/kg, which is 200 µL for a 20g mouse. Therefore, the required concentration is 0.5 mg / 0.2 mL = 2.5 mg/mL.

  • Weigh Compound: Accurately weigh 2.5 mg of LM11A-31 and place it into a sterile 1.5 mL tube.

  • Add Vehicle: Add 1 mL of sterile PBS (pH 7.2) to the tube.

  • Dissolve: Cap and vortex until the powder is completely dissolved.

  • Quality Control (Checkpoint): The solution must be clear and particulate-free. Draw the solution into the syringe and hold it up to a light source to confirm clarity before injection.

  • Administration: Weigh the animal to calculate the exact volume. Inject into the lower abdominal quadrant, taking care to avoid the internal organs.

Part 4: Visualized Mechanisms & Workflows

Signaling Pathway Diagram

LM11A31_Mechanism cluster_1 Cell Membrane cluster_2 Intracellular Signaling proNGF proNGF / Aβ Oligomers p75NTR p75NTR Receptor proNGF->p75NTR Binds Degenerative Degenerative Cascade (JNK, RhoA, Cdk5) p75NTR->Degenerative Activates Survival Survival Cascade (Akt, NFκB) p75NTR->Survival Promotes Apoptosis Apoptosis / Neurite Dystrophy Degenerative->Apoptosis Neuroprotection Neuroprotection / Survival Survival->Neuroprotection LM11A31 LM11A-31 LM11A31->p75NTR Modulates

Caption: Mechanism of LM11A-31 at the p75NTR receptor.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Start: Unexpected or Low In Vivo Efficacy check_formulation Step 1: Verify Formulation Was the solution clear? Was the correct vehicle used? start->check_formulation reprepare Action: Reprepare solution. Use Protocol 1 or 2. Ensure full dissolution. check_formulation->reprepare No / Unsure check_dose Step 2: Verify Dose & Route Was animal weight accurate? Was dose calculated correctly? Is route appropriate for target? check_formulation->check_dose Yes end_ok Re-run Experiment reprepare->end_ok recalculate Action: Recalculate dose. Confirm route selection based on published PK data. check_dose->recalculate No / Unsure check_timing Step 3: Verify Dosing Schedule Is frequency adequate based on 3-4 hr brain half-life? check_dose->check_timing Yes recalculate->end_ok adjust_timing Action: Consider increasing frequency to twice-daily (BID) to ensure sustained exposure. check_timing->adjust_timing No / Unsure check_timing->end_ok Yes adjust_timing->end_ok

Caption: Decision tree for troubleshooting poor in vivo efficacy.

References

  • Nasoohi, S., et al. (2023). The p75 neurotrophin receptor inhibitor, LM11A-31, ameliorates acute stroke injury and modulates astrocytic proNGF. Experimental Neurology, 359, 114161. [Link]

  • Elshaer, S. L., et al. (2019). Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway. Diabetologia, 62(8), 1488-1500. [Link]

  • Le, A. D., et al. (2024). LM11a-31 Inhibits p75 Neurotrophin Receptor (p75NTR) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease. bioRxiv. [Link]

  • Yang, T., et al. (2022). Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery. Journal of Pharmacology and Experimental Therapeutics, 380(2), 126-141. [Link]

  • Longo, F. (2021). p75 neurotrophin receptor: a prototype therapeutic target modulating fundamental mechanisms of degeneration and glial function in Alzheimer's and related dementias. Alzheimer's & Dementia, 17(S6). [Link]

  • Simmons, D. A., et al. (2014). A small molecule p75NTR ligand, LM11A-31, reverses cholinergic neurite dystrophy in Alzheimer's disease mouse models with mid- to late-stage disease progression. PLoS One, 9(8), e102136. [Link]

  • Simmons, D. A., et al. (2020). Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington's Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31. Journal of Huntington's Disease, 9(4), 379-396. [Link]

  • Knowles, J. K., et al. (2013). Small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer's mouse model. Neurobiology of Aging, 34(8), 2052-2063. Figure available on ResearchGate. [Link]

  • Alzheimer's Drug Discovery Foundation. (2024). LM11A-31 (LM11A-31-BHS, C-31) Cognitive Vitality Report. [Link]

  • Le, A. D., et al. (2024). LM11a-31 Inhibits p75 Neurotrophin Receptor (p75NTR) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease. bioRxiv. [Link]

  • Tep, C., et al. (2013). Oral Administration of a Small Molecule Targeted to Block proNGF Binding to p75 Promotes Myelin Sparing and Functional Recovery after Spinal Cord Injury. Journal of Neuroscience, 33(8), 3444-3457. Figure available on ResearchGate. [Link]

  • Atluri, V. S. R., et al. (2024). LM11A-31, a modulator of p75 neurotrophin receptor, suppresses HIV-1 replication and inflammatory response in macrophages. eBioMedicine, 10123. [Link]

  • Atluri, V. S. R., et al. (2024). LM11A-31, a modulator of p75 neurotrophin receptor, suppresses HIV-1 replication and inflammatory response in macrophages. PubMed. [Link]

  • Alzheimer's Drug Discovery Foundation. (2024). LM11A-31 (LM11A-31-BHS, C-31) Cognitive Vitality Report (May 2024 Update). [Link]

  • Simmons, D. A., et al. (2014). A small molecule p75NTR ligand, LM11A-31, reverses cholinergic neurite dystrophy in Alzheimer's disease mouse models with mid- to late-stage disease progression. PubMed. [Link]

  • Elshaer, S. L., et al. (2019). Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway. PubMed. [Link]

  • Yang, T., et al. (2022). Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery. PubMed. [Link]

  • ALZFORUM. (2024). LM11A-31-BHS Drug Information. ALZFORUM. [Link]

  • Nguyen, T. V., et al. (2014). Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice. Journal of Alzheimer's Disease, 42(1), 359-373. [Link]

Sources

Technical Support Center: Enhancing Reproducibility in LM11A-31 Experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The small molecule LM11A-31, a modulator of the p75 neurotrophin receptor (p75NTR), holds significant promise for the treatment of various neurodegenerative diseases.[1][2] Its mechanism of action involves selectively activating pro-survival signaling pathways while inhibiting apoptotic signals mediated by p75NTR.[1][3][4] However, as with many small molecule compounds, achieving consistent and reproducible experimental outcomes can be a significant challenge.[5][6][7] This guide provides a comprehensive technical support resource to address common issues encountered during LM11A-31 experiments, ensuring the generation of robust and reliable data.

Troubleshooting Guide

This section addresses specific problems that may arise during your experiments with LM11A-31, offering potential causes and actionable solutions.

Issue 1: Poor or Inconsistent Solubility of LM11A-31

You observe precipitation, cloudiness, or incomplete dissolution when preparing your LM11A-31 solutions.

Potential CauseStep-by-Step Solution
Improper Solvent Choice LM11A-31 is available in different salt forms (e.g., dihydrochloride, sulfate), which can affect solubility. The dihydrochloride salt is reported to be soluble in water and PBS.[8][9] For in vitro studies, DMSO is also a suitable solvent.[8][9]
Incorrect Dissolution Procedure For aqueous solutions, sonication can aid dissolution.[8] For DMSO stock solutions, gentle warming (up to 60°C) and vortexing can be used.[8] Always add the solvent to the powdered compound gradually while mixing.
Solution Instability Prepare fresh solutions for each experiment whenever possible. If storing stock solutions, aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.[10] Published data suggests storing stock solutions at -20°C.[10]
High Concentration Attempting to dissolve LM11A-31 at a concentration above its solubility limit will result in precipitation. Refer to the supplier's datasheet for maximum solubility information in various solvents.[8][9]

Issue 2: High Variability in In Vitro Experimental Results

You are observing significant differences in cell viability, neurite outgrowth, or other endpoints between replicate wells or across different experimental days.

Potential CauseStep-by-Step Solution
Inconsistent Cell Health and Density Ensure consistent cell seeding density and monitor the passage number of your cell lines.[11] Cells at high passage numbers can exhibit altered responses. Maintain a consistent cell culture maintenance schedule.
Variability in LM11A-31 Preparation and Dosing Prepare a single stock solution of LM11A-31 for each experiment and dilute it to the final working concentrations immediately before use. Ensure accurate and consistent pipetting.
Inconsistent Incubation Times Use a timer to ensure precise incubation times for all treatment conditions. Stagger the addition of reagents if necessary to maintain consistent exposure times across all wells.
Edge Effects in Multi-well Plates To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions. Instead, fill these wells with sterile water or media to maintain humidity.
Inadequate Controls Include appropriate vehicle controls (the solvent used to dissolve LM11A-31) and positive controls (a known neuroprotective agent) in every experiment. This will help to differentiate between a lack of LM11A-31 efficacy and a general issue with the assay.

Issue 3: Unexpected or Inconsistent In Vivo Outcomes

You are not observing the expected therapeutic effects of LM11A-31 in your animal models, or the results are highly variable between animals.

Potential CauseStep-by-Step Solution
Suboptimal Dosing and Administration The most commonly reported effective oral gavage dose in mice is 50 mg/kg.[2][10][12][13] Ensure accurate calculation of the dose based on the animal's body weight. Administer the compound at the same time each day to maintain consistent pharmacokinetic profiles.
Poor Bioavailability LM11A-31 is orally bioavailable and can cross the blood-brain barrier.[12][14] However, factors such as the animal's diet and gut microbiome can influence absorption. Ensure that the vehicle used for oral gavage is appropriate and does not interfere with absorption. Sterile water is a commonly used vehicle.[2][13]
Flawed Animal Study Design Inadequate sample size, lack of randomization, and absence of blinding can all contribute to irreproducible results.[5][6] Implement rigorous study design principles, including power calculations to determine the appropriate number of animals per group.[15]
Variability in the Animal Model The genetic background, age, and sex of the animals can all influence the disease phenotype and response to treatment.[16] Ensure that all experimental groups are age- and sex-matched.
Incorrect Timing of Treatment The therapeutic window for LM11A-31 may vary depending on the disease model. Consider initiating treatment at different stages of disease progression to determine the optimal time for intervention.[17]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of LM11A-31?

LM11A-31 is a small molecule ligand of the p75 neurotrophin receptor (p75NTR).[1] It functions as a modulator, selectively activating pro-survival signaling pathways (e.g., PI3K/Akt) while inhibiting pro-apoptotic signaling cascades (e.g., JNK, GSK3β).[1][17] This dual action helps to protect neurons from various insults and promote their survival.

Q2: How should I store and handle LM11A-31?

Store the solid compound at 4°C under nitrogen, protected from moisture.[8] Stock solutions in DMSO or aqueous buffers should be aliquoted and stored at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[8] Avoid repeated freeze-thaw cycles.

Q3: What are the recommended concentrations of LM11A-31 for in vitro experiments?

The optimal concentration will vary depending on the cell type and experimental conditions. However, previous studies have shown neuroprotective effects in the nanomolar to low micromolar range.[13] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.

Q4: What are the appropriate controls for an LM11A-31 experiment?

  • Vehicle Control: Treat a group of cells or animals with the same solvent used to dissolve LM11A-31 at the same final concentration. This is crucial to ensure that the observed effects are due to the compound itself and not the vehicle.

  • Untreated Control: A group of cells or animals that does not receive any treatment.

  • Positive Control: A known neuroprotective compound for your specific model of neurodegeneration. This helps to validate the experimental setup.

  • Negative Control (for p75NTR dependence): To confirm that the effects of LM11A-31 are mediated by p75NTR, you can use cells with p75NTR knocked down or knocked out, or use a p75NTR blocking antibody.

Q5: How do I interpret my results if I don't see a neuroprotective effect?

Refer to the troubleshooting guide above to systematically address potential issues with compound solubility, experimental design, and execution. Consider the following:

  • Verify the activity of your neurotoxic insult.

  • Confirm the expression of p75NTR in your cell line or animal model.

  • Re-evaluate the concentration and timing of LM11A-31 administration.

Protocols

Protocol 1: Preparation of LM11A-31 Stock Solution for In Vitro Use

  • Materials: LM11A-31 powder, sterile DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Allow the LM11A-31 powder to equilibrate to room temperature before opening the vial. b. Weigh the desired amount of LM11A-31 in a sterile microcentrifuge tube. c. Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex thoroughly to dissolve the powder. Gentle warming (up to 60°C) can be used if necessary.[8] e. Visually inspect the solution to ensure complete dissolution. f. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. g. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of LM11A-31 for Oral Gavage in Mice

  • Materials: LM11A-31 powder, sterile water or sterile phosphate-buffered saline (PBS), appropriate gavage needles.

  • Procedure: a. Calculate the total amount of LM11A-31 needed for your study based on the number of animals, their average weight, and the desired dose (e.g., 50 mg/kg). b. Weigh the calculated amount of LM11A-31. c. Add the appropriate volume of sterile water or PBS to achieve the desired final concentration (typically 5 mg/mL for a 50 mg/kg dose administered at 10 mL/kg).[10] d. Vortex and/or sonicate the solution until the LM11A-31 is completely dissolved.[8] e. Prepare the solution fresh daily before administration. Do not store aqueous solutions for extended periods.

Visualizations

LM11A_31_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Pro-Neurotrophins Pro-Neurotrophins p75NTR p75NTR Pro-Neurotrophins->p75NTR Binds LM11A-31 LM11A-31 LM11A-31->p75NTR Modulates JNK JNK LM11A-31->JNK Inhibits Cdk5 Cdk5 LM11A-31->Cdk5 Inhibits GSK3b GSK3β LM11A-31->GSK3b Inhibits RhoA RhoA LM11A-31->RhoA Inhibits p75NTR->JNK Activates p75NTR->Cdk5 Activates p75NTR->GSK3b Activates p75NTR->RhoA Activates PI3K PI3K p75NTR->PI3K Activates Apoptosis Apoptosis / Neurite Degeneration JNK->Apoptosis Cdk5->Apoptosis GSK3b->Apoptosis RhoA->Apoptosis Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Survival Neuronal Survival / Growth Akt->Survival NFkB->Survival Troubleshooting_Workflow Start Poor Reproducibility Observed Check_Compound Step 1: Verify Compound Integrity & Preparation Start->Check_Compound Check_InVitro Step 2: Review In Vitro Assay Parameters Check_Compound->Check_InVitro OK Solubility Check Solubility & Visual Appearance Check_Compound->Solubility Issue? Storage Verify Storage Conditions Check_Compound->Storage Issue? Preparation Review Solution Preparation Protocol Check_Compound->Preparation Issue? Check_InVivo Step 3: Analyze In Vivo Study Design Check_InVitro->Check_InVivo OK / N.A. Cell_Health Assess Cell Health & Passage Number Check_InVitro->Cell_Health Issue? Controls Confirm Proper Controls are Included Check_InVitro->Controls Issue? Assay_Execution Review Pipetting & Incubation Times Check_InVitro->Assay_Execution Issue? Study_Design Evaluate Randomization & Blinding Check_InVivo->Study_Design Issue? Dosing Verify Dose Calculation & Administration Check_InVivo->Dosing Issue? Animal_Model Check Animal Strain, Age, and Sex Check_InVivo->Animal_Model Issue? Resolved Issue Resolved Solubility->Resolved Corrected Storage->Resolved Corrected Preparation->Resolved Corrected Cell_Health->Resolved Corrected Controls->Resolved Corrected Assay_Execution->Resolved Corrected Study_Design->Resolved Corrected Dosing->Resolved Corrected Animal_Model->Resolved Corrected

Caption: Troubleshooting workflow for LM11A-31 experiments.

References

  • Landis, S. C., Amara, S. G., Asadullah, K., Austin, C. P., Blumenstein, R., Bradley, E. W., Crystal, R. G., Darnell, R. B., Ferrante, R. J., Fillit, H., Finkelstein, R., Fisher, M., Gendelman, H. E., Golub, R. M., Goudreau, J. L., Gross, R. A., Gubitz, A. K., Hester, S. E., Hyman, B. T., … Windham, W. K. (2012). A call for transparent reporting to optimize the predictive value of preclinical research. Nature, 490(7419), 187–191. [Link]

  • Steward, O., & Faden, A. I. (2017). From Reproducibility to Translation in Neurodegenerative Disease. ILAR journal, 58(1), 10–20. [Link]

  • Ashton, N. J., Hye, A., & Zetterberg, H. (2021). Increasing the reproducibility of fluid biomarker studies in neurodegenerative studies. Nature Communications, 12(1), 724. [Link]

  • Elshaer, S. L., Al-Kharashi, A., & El-Remessy, A. B. (2019). Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway. Diabetologia, 62(8), 1488–1500. [Link]

  • Alzforum. (n.d.). LM11A-31-BHS. [Link]

  • Simmons, D. A., Belichenko, N. P., Yang, T., Cieri, D., Mosyak, A., Cuny, G. D., Glicksman, M. A., & Longo, F. M. (2016). A small molecule p75NTR ligand normalizes signaling and reduces Huntington's disease phenotypes in R6/2 and BACHD mice. Human molecular genetics, 25(19), 4216–4230. [Link]

  • Elshaer, S. L., Al-Kharashi, A., & El-Remessy, A. B. (2019). Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway. Diabetologia, 62(8), 1488–1500. [Link]

  • Kraemer, B. R., & Meeker, R. B. (2024). LM11a-31 Inhibits p75 Neurotrophin Receptor (p75NTR) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease. bioRxiv. [Link]

  • Kraemer, B. R., & Meeker, R. B. (2024). LM11a-31 Inhibits p75 Neurotrophin Receptor (p75NTR) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease. bioRxiv. [Link]

  • Ashton, N. J., Hye, A., & Zetterberg, H. (2021). Increasing the reproducibility of fluid biomarker studies in neurodegenerative studies. ResearchGate. [Link]

  • Simmons, D. A., Knowles, J. K., Belichenko, N. P., & Longo, F. M. (2014). A small molecule p75NTR ligand, LM11A-31, reverses cholinergic neurite dystrophy in Alzheimer's disease mouse models with mid- to late-stage disease progression. PloS one, 9(8), e102136. [Link]

  • Knowles, J. K., Simmons, D. A., Nguyen, T. V., Vander Griend, L., Xie, Y., Zhang, H., & Longo, F. M. (2013). A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer's mouse model. Neurobiology of aging, 34(8), 2052–2063. [Link]

  • Nguyen, T. V., Shen, L., Vander Griend, L., & Longo, F. M. (2022). Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery. Neurotherapeutics, 19(2), 614–631. [Link]

  • Young, D. C. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery, 2, 1279490. [Link]

  • Slanzi, A., Iannoto, G., & Ziviani, E. (2020). In vitro Models of Neurodegenerative Diseases. Frontiers in Cell and Developmental Biology, 8, 239. [Link]

  • BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. [Link]

  • Alzheimer's Drug Discovery Foundation. (2024). LM11A-31 (LM11A-31-BHS, C-31). Cognitive Vitality Reports. [Link]

  • PharmiWeb.com. (2024). Challenges in Small Molecule Targeted Drug Development. [Link]

  • Biotechfarm. (n.d.). GLP Animal Studies: Understanding Its Importance. [Link]

  • Wang, M., & Liu, Z. (2021). Basic approaches, challenges and opportunities for the discovery of small molecule anti-tumor drugs. Journal of Cancer, 12(18), 5437–5443. [Link]

  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. [Link]

  • SciencePharma. (n.d.). Replace, Reduce, Refine. Animal testing in drug development. [Link]

  • Tempo Bioscience. (2018). The Challenges In Small Molecule Drug Development – Part I. [Link]

  • European Pharmaceutical Review. (2022). Clinical success begins early for small molecule drugs. [Link]

  • ResearchGate. (n.d.). Good Laboratory Practice (GLP) Requirements for Preclinical Animal Studies. [Link]

  • ResearchGate. (n.d.). LM11A-31 exhibits favorable brain bioavailability without toxicity. [Link]

  • Gerasimova, E. S., Kolik, L. G., & Zhdanova, M. A. (2022). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceuticals, 15(11), 1395. [Link]

  • ResearchGate. (n.d.). LM11A-31 prevents cognitive deficits. [Link]

  • Innoprot. (n.d.). Excitotoxicity in vitro assay. [Link]

Sources

Best practices for long-term storage of LM11A-31

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: LM11A-31

Introduction: The Critical Role of Storage in Modulating p75NTR Signaling

LM11A-31 is a non-peptide, orally available, and brain-penetrant small molecule designed to modulate the p75 neurotrophin receptor (p75NTR).[1][2][3] Its mechanism involves selectively activating pro-survival signaling pathways downstream of p75NTR while inhibiting apoptotic signals, a crucial function in models of neurodegenerative diseases like Alzheimer's and Huntington's disease.[1][4][5] Unlike native neurotrophins, LM11A-31 does not interact with Trk receptors, offering a targeted approach to neuroprotection.[5][6]

The chemical integrity of LM11A-31 is paramount for achieving reproducible and reliable experimental outcomes. As a small molecule, its stability is governed by specific chemical principles. This guide provides a comprehensive, field-proven framework for the long-term storage, handling, and troubleshooting of LM11A-31 to ensure its efficacy from the vial to the experimental system.

Frequently Asked Questions: Core Storage Principles

Q1: What is the single most critical factor for the long-term stability of lyophilized LM11A-31?

A1: Moisture exclusion is, without question, the most critical factor. LM11A-31, particularly in its salt forms (dihydrochloride or sulfate), is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][7][8] This absorbed water can act as a medium for hydrolysis and other degradation reactions, compromising the compound's purity and potency over time.[9] Therefore, all handling procedures must be geared towards maintaining a desiccated environment.

Q2: What are the definitive storage temperatures for lyophilized LM11A-31?

A2: For optimal long-term stability (months to years), lyophilized LM11A-31 should be stored at -20°C to -80°C .[9][10][11] While some supplier data sheets may indicate storage at 4°C or even room temperature for shorter periods, these conditions are not ideal for long-term preservation.[2] Storing at -20°C or lower significantly slows the rate of any potential degradation reactions.[9]

Q3: I've just received a shipment of LM11A-31. What is the correct procedure for handling the vial before opening it?

A3: This is a critical control point to prevent moisture contamination. Because the vial is stored at a low temperature, opening it immediately at room temperature will cause atmospheric moisture to condense on the cold powder, compromising its stability.

The correct procedure is as follows:

  • Transfer the sealed vial from the freezer to a desiccator at room temperature.

  • Allow the vial to equilibrate to ambient temperature inside the desiccator for at least 30-60 minutes.[7][10] This prevents condensation.

  • Once equilibrated, you may open the vial to weigh the desired amount of compound. Perform this step as quickly as possible in a low-humidity environment.

Q4: Is it necessary to store LM11A-31 under an inert atmosphere?

A4: While LM11A-31 is not reported to contain exceptionally oxidation-prone residues like cysteine or methionine, storing it under an inert gas (like nitrogen or argon) is a best practice that further minimizes degradation pathways.[10][11] After dispensing the powder, gently purging the vial headspace with an inert gas before tightly resealing can extend the compound's shelf-life, especially for long-term archives.[10]

Data Summary: Supplier Storage Recommendations

For researcher convenience, the following table summarizes storage conditions provided by various suppliers. For maximum long-term stability, adhering to the most stringent conditions (-20°C or below, desiccated) is recommended.

Supplier / SourceCompound FormRecommended Storage Condition
Cayman ChemicalHydrochloride≥2 years at -20°C[12]
MedChemExpressDihydrochloride4°C, stored under nitrogen, away from moisture[2]
MedChemExpress (Stock Solution)In Solvent-80°C for 6 months; -20°C for 1 month[3]
Tocris BioscienceDihydrochlorideDesiccate at Room Temperature
General Peptide/Small Molecule Best PracticeLyophilized Powder-20°C to -80°C, desiccated, protected from light[9][13]

Reconstitution and Solution Storage: A Validated Workflow

Storing LM11A-31 in solution is not recommended for long-term periods due to the increased risk of chemical degradation and microbial contamination.[7][13] Solutions should be prepared fresh for each experiment. If short-term storage is unavoidable, the following protocol must be strictly followed.

Experimental Protocol: Reconstitution and Aliquoting
  • Preparation: Bring the lyophilized LM11A-31 vial to room temperature in a desiccator as described in FAQ Q3.

  • Solvent Selection: Choose an appropriate sterile solvent based on experimental needs. High-purity DMSO is commonly used for creating a concentrated stock solution.[2][12] For in vivo work where it was administered via oral gavage, it has been dissolved in sterile water or saline.[8][14]

  • Dissolution: Add the required volume of solvent to the vial to achieve the desired stock concentration. To aid dissolution, sonication in a water bath or gentle warming (up to 60°C for DMSO) can be effective.[2] Ensure the solution is clear and all particulate matter is dissolved.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-volume aliquots in sterile, low-protein-binding tubes. The volume of each aliquot should correspond to the amount needed for a single experiment to avoid wasting material and, more importantly, to prevent freeze-thaw cycles.[9][13]

  • Storage of Aliquots: Flash-freeze the aliquots and store them at -80°C. They should be used within one month for optimal activity.[3]

  • Usage: When needed, remove a single aliquot and thaw it quickly. Use it immediately and discard any unused portion of the thawed solution. Do not re-freeze. [10]

Workflow for Handling and Storage of LM11A-31

G cluster_0 Receiving & Initial Storage cluster_1 Preparation for Use cluster_2 Reconstitution & Solution Handling Receive Receive Lyophilized LM11A-31 Store Store Immediately -20°C to -80°C Receive->Store Long-Term Equilibrate Equilibrate Vial in Desiccator Store->Equilibrate Weigh Weigh Quickly Equilibrate->Weigh Weigh->Store Return unused powder (Purge with N2 if possible) Reconstitute Reconstitute in Sterile Solvent (e.g., DMSO) Weigh->Reconstitute Aliquot Aliquot into Single-Use Tubes Reconstitute->Aliquot Store_Sol Store Aliquots at -80°C (Use within 1 month) Aliquot->Store_Sol Use Thaw & Use Immediately (Discard Excess) Store_Sol->Use

Caption: Workflow for receiving, storing, and preparing LM11A-31.

Troubleshooting Guide

Observed Problem Potential Root Cause Recommended Action & Scientific Rationale
Inconsistent or Diminished Efficacy in Assays Compound degradation due to improper storage (moisture, temperature fluctuations, extended solution storage).1. Use a fresh vial or a new aliquot. Compare results to confirm if the old stock was compromised.2. Review storage protocol. Ensure all users are adhering strictly to desiccating before opening and avoiding freeze-thaw cycles. Degradation alters the molar concentration and can create inactive byproducts.
Difficulty Dissolving Lyophilized Powder 1. The compound has absorbed moisture, forming clumps.2. Incorrect solvent or insufficient energy for dissolution.1. Use sonication or gentle warming as specified by the manufacturer. [2] This increases the kinetic energy to overcome the lattice energy of the solid.2. Verify solvent compatibility. Check datasheets for recommended solvents like DMSO, DMF, or PBS.[12] If the powder appears clumpy, it has likely been compromised by moisture and should be discarded.
Precipitate Forms in Solution After Thawing 1. Exceeded solubility limit at lower temperatures.2. Buffer incompatibility or pH shift.1. Gently warm and vortex the solution. This may help redissolve the compound. Prepare stock solutions at a concentration known to be stable.2. Ensure the final buffer pH is compatible with LM11A-31. For aqueous solutions, a slightly acidic pH of 5-6 is often preferred for peptide and small molecule stability.[13]
Rapid Loss of Activity in Cell Culture Media Instability in complex biological media at 37°C.Prepare fresh dilutions in media immediately before application to cells. The half-life of small molecules in complex, aqueous environments at physiological temperature can be short. Pre-incubating the compound in media for extended periods before the experiment can lead to significant degradation.

Scientific Deep Dive: The "Why" Behind the Protocol

Q: How does LM11A-31 modulate the p75NTR signaling pathway to promote neuronal survival?

A: The p75NTR receptor is a fascinatingly complex signaling hub. It belongs to the tumor necrosis factor receptor (TNFR) superfamily and can trigger opposing cellular outcomes: survival or apoptosis.[15] This duality depends on the ligand, the presence of co-receptors (like Trk receptors or sortilin), and the specific intracellular adaptor proteins it recruits.[16][17]

Pro-neurotrophins (like proNGF) typically bind p75NTR with high affinity, initiating a pro-apoptotic cascade involving adaptor proteins like NRIF and NADE, leading to the activation of JNK and caspases.[16][18]

LM11A-31 acts as a modulator that biases p75NTR signaling towards survival. It functions as a proNGF antagonist, blocking the binding of these pro-death ligands.[2][14] Furthermore, it is thought to stabilize a conformation of the p75NTR receptor that preferentially recruits pro-survival adaptor proteins like TRAF6, leading to the activation of the NF-κB and PI3K/Akt pathways.[4][16] By simultaneously blocking the "death" signal and promoting the "survival" signal, LM11A-31 effectively shifts the balance to support neuronal resilience and inhibit degeneration.[1][4]

Signaling Pathway: LM11A-31 Modulation of p75NTR

G LM11A-31 shifts p75NTR signaling from apoptosis to survival. cluster_0 Pro-Apoptotic Signaling (Default) cluster_1 Pro-Survival Signaling (LM11A-31 Modulated) proNGF proNGF p75_death p75NTR proNGF->p75_death Adaptor_death NRIF / NADE p75_death->Adaptor_death JNK JNK / Caspase Activation Adaptor_death->JNK Apoptosis Apoptosis JNK->Apoptosis LM11A31 LM11A-31 p75_life p75NTR LM11A31->p75_life Block X Adaptor_life TRAF6 / RIP2 p75_life->Adaptor_life NFkB NF-κB / Akt Activation Adaptor_life->NFkB Survival Neuronal Survival & Resilience NFkB->Survival Block->p75_death Antagonizes

Caption: LM11A-31 blocks pro-apoptotic signaling and promotes survival pathways.

References

  • Reactome Pathway Database. p75 NTR receptor-mediated signalling. [Link]

  • Ali, A., et al. (2024). p75NTR signaling pathway in PD. ResearchGate. [Link]

  • AAPPTEC. Handling and Storage of Peptides - FAQ. [Link]

  • Casaccia-Bonnefil, P., et al. (1998). Signalling Through the Neurotrophin Receptor p75NTR. PubMed. [Link]

  • Roux, P. P., & Barker, P. A. (2002). Neurotrophin signaling through the p75 neurotrophin receptor. PubMed. [Link]

  • Ascano, M., et al. (2012). Biogenesis and Function of the NGF/TrkA Signaling Endosome. PubMed Central. [Link]

  • Peptide Sciences. How to Store Peptides | Best Practices for Researchers. [Link]

  • Wikipedia. Trk receptor. [Link]

  • Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides. [Link]

  • Sino Biological. NGF Signaling Pathway. [Link]

  • Creative Biolabs. (2024). What are TrkA activators and how do they work? [Link]

  • Alzforum. (2024). LM11A-31-BHS. [Link]

  • Huang, E. J., & Reichardt, L. F. (2003). TRK RECEPTORS: ROLES IN NEURONAL SIGNAL TRANSDUCTION. Annual Review of Biochemistry. [Link]

  • GenScript. Peptide Storage and Handling Guidelines. [Link]

  • Lin, Z., et al. (2015). Structural basis of death domain signaling in the p75 neurotrophin receptor. eLife. [Link]

  • Elshaer, S. L., et al. (2019). Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway. Diabetologia. [Link]

  • Williams, K. S., et al. (2024). LM11a-31 Inhibits p75 Neurotrophin Receptor (p75NTR) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease. bioRxiv. [Link]

  • Simmons, D. A., et al. (2014). A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression. PLoS One. [Link]

  • Simmons, D. A., et al. (2021). Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington's Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31. Journal of Huntington's Disease. [Link]

  • News-Medical.Net. (2024). New Alzheimer's drug LM11A-31 shows promise in slowing disease progression in clinical trial. [Link]

  • Alzheimer's Drug Discovery Foundation. (2024). LM11A-31 (LM11A-31-BHS, C-31). [Link]

  • NeurologyLive. (2024). LM11A-31 Meets Primary End Point in Exploratory Trial of Alzheimer Disease. [Link]

  • Alzheimer's Drug Discovery Foundation. (2024). LM11A-31 (LM11A-31-BHS, C-31) - Older Report. [Link]

  • ResearchGate. (2021). Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery. [Link]

  • ResearchGate. (2014). A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression. [Link]

  • Geriatric House Call Dentistry. (2025). Promising Alzheimer’s Drug LM11A-31 Targets Synaptic Resilience with Encouraging Safety Results. [Link]

Sources

Technical Support Center: LM11A-31 In Vivo Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Mitigating Inflammatory Responses

Welcome to the technical support center for LM11A-31. As Senior Application Scientists, we've designed this guide to provide you with in-depth, field-proven insights to ensure the success of your in vivo experiments. This is not a rigid template but a dynamic resource built from extensive experience in preclinical drug development. Our goal is to empower you to proactively mitigate potential inflammatory artifacts and confidently troubleshoot any issues that may arise.

Understanding LM11A-31 and Inflammation

LM11A-31 is a small molecule modulator of the p75 neurotrophin receptor (p75NTR) designed to downregulate degenerative signaling pathways.[1][2] Published studies consistently demonstrate that LM11A-31's mechanism of action is, in fact, anti-inflammatory in the central nervous system (CNS). For instance, it has been shown to decrease the activation of microglia and reactive astrocytes in Alzheimer's disease models and reduce pro-inflammatory cytokines like TNF-α and IL-1β.[3][4][5]

Therefore, if you are observing an inflammatory response in your in vivo model, it is highly unlikely to be a direct pharmacological effect of LM11A-31. The investigation should focus on the experimental variables surrounding its delivery. This guide is structured to walk you through this exact troubleshooting process.

Section 1: Proactive Mitigation Strategies - "Setting Up for Success"

The most effective way to deal with unwanted inflammation is to prevent it from the start. Over 90% of inflammatory issues we encounter are traced back to the formulation, vehicle, or administration technique.

Q1: How should I choose the right vehicle for LM11A-31? This seems like the most critical first step.

You are correct, vehicle selection is paramount. An inappropriate vehicle can itself trigger a robust inflammatory response, confounding your results. LM11A-31 is a water-soluble isoleucine derivative, which simplifies vehicle selection compared to highly lipophilic compounds.[4]

Here is a comparison of common vehicles suitable for LM11A-31:

Vehicle SystemComposition ExampleProsCons & Mitigation Strategies
Aqueous Saline Sterile 0.9% NaCl- Isotonic, minimizing local irritation.[6] - Biologically inert. - Simple to prepare and filter sterilize.- Limited Solubility for Some Lots: While LM11A-31 is water-soluble, batch-to-batch variations or different salt forms might exist. Mitigation: Always perform a solubility test with your specific lot of LM11A-31 before preparing a large batch. Gentle warming or brief sonication can aid dissolution.
Phosphate-Buffered Saline (PBS) Sterile PBS, pH 7.4- Buffered to physiological pH, further reducing potential for injection site irritation.- Potential for Precipitation: Phosphates can sometimes interact with small molecules. Mitigation: After dissolving LM11A-31, let the solution stand at room temperature for 30 minutes and inspect for any precipitation before administration.
Co-solvent Systems (Use with Caution) 10% DMSO, 40% PEG400, 50% Saline- Can solubilize higher concentrations of a compound.- Inherent Inflammatory Potential: Both DMSO and PEG can cause local inflammation or systemic effects at higher concentrations.[6] Mitigation: This should not be your first choice for LM11A-31. If used, you MUST include a vehicle-only control group that receives the exact same co-solvent mixture. Keep the percentage of organic solvents as low as possible.

Our Recommendation: Start with sterile 0.9% saline or PBS. Given LM11A-31's favorable solubility profile, there is rarely a need to introduce the confounding variables of co-solvents.

Q2: What are the critical quality control steps for my formulation to prevent inflammation?

This is a frequently overlooked area. Your formulation must be both sterile (free of living microorganisms) and apyrogenic (free of fever-inducing substances like endotoxins).[7][8][9] Standard autoclaving or filter sterilization kills bacteria, but it does not remove the pyrogenic lipopolysaccharides (LPS) released from bacterial cell walls.[9]

Workflow for Preparing a Pyrogen-Free Formulation:

Caption: Workflow for preparing a sterile and apyrogenic LM11A-31 solution.

  • Pyrogen-Free Reagents: Always use commercially available, certified pyrogen-free water, saline, and vials.

  • Depyrogenation of Equipment: If you must reuse glassware, it needs to be depyrogenated using dry heat (e.g., 250°C for >30 minutes), not just autoclaved.[9]

  • Sterile Filtration: Use a 0.22 µm syringe filter designed for sterile filtration. This is a critical final step.

Section 2: Troubleshooting Observed Inflammatory Responses

If you have followed the proactive steps but still observe inflammation, a systematic troubleshooting approach is necessary.

Q3: I'm seeing redness and swelling at the injection site. Is it the drug or my technique?

This describes a local inflammatory response. The most common cause is the administration procedure itself, especially with intraperitoneal (IP) injections.[10]

Troubleshooting Local Inflammation:

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of LM11A-31 and Other p75NTR Modulators in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The p75 Neurotrophin Receptor as a Dual-Function Therapeutic Target

The p75 neurotrophin receptor (p75NTR) stands as a compelling and complex target in the landscape of neurodegenerative disease therapeutics. As a member of the tumor necrosis factor (TNF) receptor superfamily, its signaling outcomes are profoundly context-dependent, capable of promoting either neuronal survival and growth or initiating apoptotic cell death.[1] This duality is largely dictated by the specific ligand it binds and the presence of co-receptors.

Mature neurotrophins, such as Nerve Growth Factor (NGF), can interact with p75NTR and a corresponding Trk receptor tyrosine kinase to foster survival and differentiation.[2] Conversely, proneurotrophins (e.g., proNGF, proBDNF) bind with high affinity to a receptor complex formed by p75NTR and the co-receptor sortilin, initiating potent apoptotic signaling cascades.[2][3][4][5][6] In numerous pathological conditions, including Alzheimer's disease (AD), Parkinson's disease (PD), and nerve injury, an upregulation of proneurotrophins and p75NTR shifts the balance towards degenerative pathways, making this receptor a prime target for therapeutic modulation.[3][7]

This guide provides a detailed comparison of LM11A-31, a first-in-class small molecule p75NTR modulator, with other notable p75NTR-targeting compounds. We will examine their mechanisms of action, compare their efficacy based on preclinical and clinical data, and provide standardized protocols for key validation experiments.

Mechanism of Action: Modulating the p75NTR Signaling Hub

Effective therapeutic intervention at the p75NTR hub requires a nuanced approach: to selectively inhibit degenerative signaling while preserving or even promoting its pro-survival functions. Different modulators achieve this through distinct mechanisms.

LM11A-31: This orally bioavailable, brain-penetrant small molecule is not a simple antagonist.[8] Instead, LM11A-31 functions as a modulator that selectively downregulates p75NTR-mediated degenerative signaling (e.g., apoptosis, neurite dystrophy) while upregulating its trophic signaling pathways.[8][9] It has been shown to inhibit the binding of proNGF to p75NTR and prevent receptor cleavage, a key step in some pro-apoptotic pathways.[10][11][12] This dual action allows LM11A-31 to confer resilience against a variety of neurotoxic insults, including those induced by amyloid-beta (Aβ) oligomers, tau pathology, and oxidative stress.[8][9][10]

TAT-Pep5: This compound is a cell-permeable peptide that works intracellularly. It is designed to block the interaction between the p75NTR intracellular domain and Rho-GDI (Rho GDP dissociation inhibitor), thereby preventing the activation of the small GTPase RhoA.[13][14] Unligated p75NTR is known to be a potent activator of RhoA, which leads to growth cone collapse and inhibition of neurite outgrowth.[14] By blocking this pathway, TAT-Pep5 promotes axonal regeneration and is neuroprotective.[13][14]

Gacyclidine (GK-11): Gacyclidine is a phencyclidine derivative that acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[15][16] While its primary mechanism is not direct modulation of p75NTR, its neuroprotective effects in models of trauma and excitotoxicity are relevant. Some research suggests interplay between NMDA receptor signaling and neurotrophin receptor pathways, but it is not considered a direct p75NTR modulator in the same class as LM11A-31 or TAT-Pep5.

The diagram below illustrates the major signaling pathways of p75NTR and highlights the points of intervention for different modulators.

p75NTR_Signaling cluster_ligands cluster_outcomes cluster_modulators proNGF pro-Neurotrophins (proNGF, proBDNF) p75 p75NTR proNGF->p75 Binds Sortilin Sortilin proNGF->Sortilin mNGF Mature Neurotrophins (NGF, BDNF) mNGF->p75 TrkA TrkA/B mNGF->TrkA Binds Apoptosis Apoptosis Neurite Degeneration p75->Apoptosis JNK/Caspase Activation RhoA_Inhibition Inhibition of Neurite Outgrowth p75->RhoA_Inhibition Unligated or Myelin-Associated Glycoprotein Binding Sortilin->p75 Survival Survival Neurite Outgrowth TrkA->Survival PI3K/Akt/NF-κB Activation LM11A31 LM11A-31 LM11A31->p75 Modulates (Inhibits Pro-Apoptotic Signaling) TATPep5 TAT-Pep5 TATPep5->RhoA_Inhibition Inhibits protocol_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis p1 Coat Coverslips (Poly-L-Lysine -> Laminin) p2 Dissociate & Plate Primary Neurons p1->p2 p3 Incubate 24-48h (Allow initial outgrowth) p2->p3 e1 Prepare Treatments: - Vehicle - proNGF + Vehicle - proNGF + Modulator p3->e1 e2 Apply Treatments to Cultured Neurons e1->e2 e3 Incubate 24h e2->e3 a1 Fix & Stain (β-III Tubulin, DAPI) e3->a1 a2 Image Acquisition (Fluorescence Microscopy) a1->a2 a3 Quantify Neurite Metrics (Length, Branching) a2->a3 a4 Data Analysis & Normalization a3->a4

Fig 2. Experimental workflow for the neurite outgrowth assay.

Conclusion and Future Directions

The modulation of p75NTR represents a promising therapeutic strategy for a multitude of neurological disorders. LM11A-31 has emerged as a leading candidate, demonstrating a unique mechanism that not only blocks degenerative signaling but also preserves trophic functions. Its efficacy has been validated in a wide array of preclinical models, and importantly, its target engagement and disease-modifying potential have been supported by biomarker data from a Phase 2a clinical trial in Alzheimer's disease patients. [9][17] Other modulators, such as TAT-Pep5, offer valuable tools for dissecting specific intracellular pathways like RhoA activation and have shown efficacy in contexts where axonal regeneration is paramount. However, based on the breadth of preclinical data and its advancement into human trials, LM11A-31 currently presents a more comprehensively validated and versatile therapeutic profile for complex neurodegenerative diseases.

Future research should focus on larger and longer-duration clinical trials to confirm the cognitive and functional benefits of LM11A-31. [17]Additionally, direct head-to-head preclinical comparisons of LM11A-31 with newer-generation p75NTR modulators will be crucial for continuously advancing this therapeutic class. The use of standardized and self-validating protocols, as outlined in this guide, will be essential for generating the robust and reproducible data needed to translate these promising molecules into effective therapies for patients.

References

  • Shanks, H.R.C., Chen, K., Reiman, E.M., et al. (2024). p75 neurotrophin receptor modulation in mild to moderate Alzheimer disease: a randomized, placebo-controlled phase 2a trial. Nature Medicine. Available at: [Link] [17]2. Alzheimer's Drug Discovery Foundation. (2024). LM11A-31 (LM11A-31-BHS, C-31). Cognitive Vitality Reports. Available at: [Link] [18]3. Teng, H. K., & Hempstead, B. L. (2004). Understanding Proneurotrophin Actions: Recent Advances and Challenges. Journal of Neuroscience. Available at: [Link] [2]4. Meglio, M. (2024). LM11A-31 Meets Primary End Point in Exploratory Trial of Alzheimer Disease. NeurologyLive. Available at: [Link] [19]5. ALZFORUM. (2024). LM11A-31-BHS. ALZFORUM. Available at: [Link] [8]6. Geriatric House Call Dentistry. (2025). Promising Alzheimer’s Drug LM11A-31 Targets Synaptic Resilience with Encouraging Safety Results. Available at: [Link] [20]7. National Institute on Aging. (2025). New drug candidate targeting synaptic resilience well tolerated in Alzheimer’s patients. Available at: [Link] [21]8. bioRxiv. (2024). LM11a-31 Inhibits p75 Neurotrophin Receptor (p75NTR) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease. Available at: [Link] [10]9. Chen, L. W., et al. (2008). The proNGF-p75NTR-sortilin signalling complex as new target for the therapeutic treatment of Parkinson's disease. CNS & Neurological Disorders - Drug Targets. Available at: [Link] [3]10. Volosin, M., et al. (2006). Interaction of Survival and Death Signaling in Basal Forebrain Neurons: Roles of Neurotrophins and Proneurotrophins. Journal of Neuroscience. Available at: [Link] [4]11. Longo, F. (n.d.). p75 neurotrophin receptor: a prototype therapeutic target modulating fundamental mechanisms of degeneration and glial function in Alzheimer's and related dementias. Alzheimer's & Dementia. Available at: [Link] 12. Teng, K. K., et al. (2005). ProBDNF Induces Neuronal Apoptosis via Activation of a Receptor Complex of p75NTR and Sortilin. Journal of Neuroscience. Available at: [Link] [5]13. Binsaalam, S., et al. (2019). Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway. Diabetologia. Available at: [Link] [11]14. Teng, K. K., et al. (2005). ProBDNF Induces Neuronal Apoptosis via Activation of a Receptor Complex of p75NTR and Sortilin. Journal of Neuroscience. Available at: [Link] [6]15. Shanks, H. R. C., et al. (2024). p75 neurotrophin receptor modulation in mild to moderate Alzheimer disease: a randomized, placebo-controlled phase 2a trial. Nature Medicine. Available at: [Link] [22]17. Meeker, R. B., & Williams, K. (2021). The new wave of p75 neurotrophin receptor targeted therapies. Neural Regeneration Research. Available at: [Link] [13]18. bioRxiv. (2024). LM11a-31 Inhibits p75 Neurotrophin Receptor (p75NTR) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease. Available at: [Link] [23]19. Simmons, D. A., et al. (2014). A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression. PLoS ONE. Available at: [Link] 21. Atluri, V. S. R., et al. (2024). LM11A-31, a modulator of p75 neurotrophin receptor, suppresses HIV-1 replication and inflammatory response in macrophages. Virology Journal. Available at: [Link] [12]22. Head, B. P., et al. (2015). Inhibition of p75 Neurotrophin Receptor Attenuates Isoflurane-mediated Neuronal Apoptosis in the Neonatal Central Nervous System. Anesthesiology. Available at: [Link] [24]23. Vilar, M., & Mira, H. (2016). In vivo functions of p75NTR: challenges and opportunities for an emerging therapeutic target. Molecular Neurobiology. Available at: [Link] [14]24. Bamji, S. X., et al. (1998). The p75 Neurotrophin Receptor Mediates Neuronal Apoptosis and Is Essential for Naturally Occurring Sympathetic Neuron Death. The Journal of Cell Biology. Available at: [Link] [1]26. Al-Ali, H., & Lemmon, V. P. (2016). Neurite Outgrowth Assay. Bio-protocol. Available at: [Link] [25]29. Lazarewicz, J. W., et al. (1999). Gacyclidine: A New Neuroprotective Agent Acting at the N-Methyl-D-Aspartate Receptor. Annals of the New York Academy of Sciences. Available at: [Link] [15]30. Shanks, H. R. C., et al. (2024). p75 neurotrophin receptor modulation in mild to moderate Alzheimer disease: a randomized, placebo-controlled phase 2a trial. Nature Medicine. Available at: [Link] [26]31. Xie, Y., et al. (2019). Small molecule modulation of the p75 neurotrophin receptor suppresses age- and genotype-associated neurodegeneration in HIV gp120 transgenic mice. Journal of Neuroinflammation. Available at: [Link] [7]32. Al-Ali, H., & Lemmon, V. P. (2016). Neurite Outgrowth Assay. Bio-protocol. Available at: [Link] [27]35. Guo, X., et al. (2020). High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons. Current Protocols in Chemical Biology. Available at: [Link] [28]36. Lazarewicz, J. W., et al. (1999). Gacyclidine: a new neuroprotective agent acting at the N-methyl-D-aspartate receptor. Annals of the New York Academy of Sciences. Available at: [Link] [16]37. Mirzahosseini, G., et al. (2024). Genetic and Pharmacological Modulation of P75 Neurotrophin Receptor Attenuate Brain Damage After Ischemic Stroke in Mice. Molecular Neurobiology. Available at: [Link]

Sources

A Comparative Guide to Validating the Neuroprotective Effects of LM11A-31 in Diverse Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the experimental validation of LM11A-31, a novel neuroprotective agent, across various preclinical disease models. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but the scientific rationale behind them to ensure robust and reproducible findings.

Introduction: LM11A-31 and its Novel Mechanism of Action

LM11A-31 is an orally available, brain-penetrant, small-molecule ligand of the p75 neurotrophin receptor (p75NTR).[1] Unlike traditional neuroprotective agents that may target a single downstream pathological feature, LM11A-31 modulates a key upstream receptor, p75NTR, which plays a dual role in neuronal fate.[2][3] Depending on its ligand and cellular context, p75NTR signaling can either promote neuron survival or trigger apoptosis.[1] In neurodegenerative conditions, aberrant p75NTR signaling contributes to synaptic failure and cell death.[4][5] LM11A-31 is designed to selectively activate p75NTR's pro-survival pathways while inhibiting its pro-apoptotic, degenerative signaling.[1][6][7] This unique modulatory action positions it as a promising therapeutic candidate across multiple neurological disorders.[8]

The causality behind targeting p75NTR lies in its position as a central hub for degenerative signaling in conditions like Alzheimer's disease (AD), spinal cord injury (SCI), and others.[4][5] By modulating this receptor, LM11A-31 aims to counteract a wide array of downstream pathological events, including tau pathology, inflammation, and synaptic loss.[8][9][10]

p75NTR_Signaling cluster_ligands Ligands cluster_receptor Cell Membrane cluster_pathways Intracellular Signaling Pro-Neurotrophins (e.g., proNGF) Pro-Neurotrophins (e.g., proNGF) p75NTR p75NTR Pro-Neurotrophins (e.g., proNGF)->p75NTR Binds Neurotrophins (e.g., NGF) Neurotrophins (e.g., NGF) Neurotrophins (e.g., NGF)->p75NTR Binds LM11A-31 LM11A-31 LM11A-31->p75NTR Modulates Degenerative Degenerative Pathways (JNK, Apoptosis) LM11A-31->Degenerative Inhibits Survival Survival Pathways (Akt, Trophic Signaling) LM11A-31->Survival Promotes Aβ Oligomers Aβ Oligomers Aβ Oligomers->p75NTR Binds p75NTR->Degenerative Activates p75NTR->Survival Activates

Caption: LM11A-31 modulates p75NTR to favor survival over degenerative signaling.

Part 1: Validation in Alzheimer's Disease (AD) Models

Scientific Rationale: In AD, p75NTR mediates the neurotoxic effects of amyloid-β (Aβ) and is implicated in tau hyperphosphorylation and cholinergic neurite degeneration.[1][11][12] Therefore, modulating p75NTR with LM11A-31 presents a rational strategy to interfere with these core pathological processes.[12]

Experimental Protocol: Validating LM11A-31 in APPL/S Mice

This protocol is a synthesis of methodologies reported in peer-reviewed studies to provide a robust, self-validating experimental design.[7][12][13]

  • Animal Model Selection: Thy-1 hAPPLond/Swe (APPL/S) transgenic mice are used. This model is chosen because it develops age-dependent AD-like pathology, including neuritic dystrophy and cognitive deficits, providing a relevant context for testing therapeutic intervention.[7][12]

  • Study Groups & Controls (Trustworthiness Pillar):

    • Group 1: APPL/S mice + Vehicle (Control for disease progression).

    • Group 2: APPL/S mice + LM11A-31 (50 mg/kg/day).

    • Group 3: Wild-Type (WT) littermates + Vehicle (Baseline control).

    • Rationale: Including both transgenic vehicle controls and wild-type controls is critical to dissociate disease-specific effects from compound effects on normal physiology.

  • Drug Administration (Experience Pillar):

    • Dose: 50 mg/kg is a commonly used effective dose in rodent studies.[7]

    • Route: Oral gavage is selected to demonstrate the compound's oral bioavailability, a crucial parameter for its clinical translatability.[7][12]

    • Duration: Treatment for 3 months, starting at mid-stage (6-8 months) or late-stage (12-13 months) pathology.[7][12] This is crucial to test for both prevention and reversal of existing pathology, a key question for clinical application.[12]

  • Outcome Measures (Self-Validating System): A multi-tiered assessment approach ensures the robustness of the findings.

    • Cognitive Assessment:

      • Y-Maze & Novel Object Recognition: To assess spatial working memory and recognition memory, respectively. These tests are sensitive to hippocampal and cortical dysfunction seen in AD.[7][14]

      • Morris Water Maze: A more demanding test of spatial learning and memory.[13]

    • Histological & Biochemical Assessment:

      • Cholinergic Neurite Dystrophy: Stereological analysis of ChAT-stained neurons in the basal forebrain to quantify neurite length and complexity.[7][12]

      • Tau Pathology: Immunohistochemistry for phosphorylated tau (e.g., AT8 antibody) to measure changes in hyperphosphorylation and misfolding.[13]

      • Neuroinflammation: Staining for microglial (Iba1) and astrocyte (GFAP) markers to assess inflammatory responses.[1][13]

      • Amyloid Load: Thioflavin S staining and Aβ ELISA. LM11A-31 is not expected to alter amyloid levels, so this serves as an important negative control to confirm its mechanism is independent of amyloid clearance.[7][9][14]

AD_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Outcome Assessment Start Select APPL/S Mice (6-8 months old) Group Randomize into Groups (Vehicle, LM11A-31) Start->Group Admin Daily Oral Gavage (50 mg/kg LM11A-31 or Vehicle) for 3 Months Group->Admin Cog Cognitive Testing (Y-Maze, Water Maze) Admin->Cog Histo Post-mortem Analysis (Histology, Biochemistry) Cog->Histo Data Data Analysis & Comparison Histo->Data

Caption: Experimental workflow for validating LM11A-31 in an AD mouse model.
Summary of Preclinical & Clinical Findings in AD
Outcome MeasureFindingSignificanceReference
Cognitive Performance Prevented deficits in novel object recognition, Y-maze, and water maze tasks.Demonstrates functional benefit at the organism level.[7][13]
Cholinergic Neurites Prevented and/or reversed atrophy of basal forebrain cholinergic neurites.Shows reversal of an established pathology, crucial for clinical relevance.[6][7][12]
Tau Pathology Reduced pathological phosphorylation (p-tau) and misfolding of tau.Indicates interference with a core driver of neurodegeneration.[1][13]
Neuroinflammation Decreased microglial activation and attenuated reactive astrocytes.Suggests a secondary anti-inflammatory effect.[1][13]
Amyloid-β Levels No significant effect on Aβ plaque load.Confirms a mechanism of action independent of amyloid clearance.[7][9][14]
Phase 2a Trial Met primary safety endpoint; showed significant slowing of increases in CSF biomarkers of synaptic damage (SNAP25, NG) and inflammation (YKL40).First human data supporting safety and target engagement.[9][10][15][16]

Part 2: Validation in Spinal Cord Injury (SCI) Models

Scientific Rationale: Following SCI, p75NTR activation contributes to oligodendrocyte death and subsequent demyelination, hindering functional recovery.[6][17] Blocking this degenerative signaling with LM11A-31 is a targeted approach to promote cell survival and preserve myelin.[17]

Experimental Protocol: Validating LM11A-31 in a Mouse Contusion Model

This protocol is based on a study demonstrating the efficacy of orally administered LM11A-31 in a clinically relevant SCI model.[6]

  • Animal Model Selection: A spinal contusion injury (e.g., at thoracic level T9) in mice is used. This model mimics the mechanical injury and subsequent secondary damage cascade seen in human SCI.[6]

  • Study Groups & Controls:

    • Group 1: SCI + Vehicle.

    • Group 2: SCI + LM11A-31 (10, 25, or 100 mg/kg, twice daily).

    • Rationale: A dose-response design is essential to determine the optimal therapeutic window and to demonstrate a clear, progressing biological effect.[6][17]

  • Drug Administration:

    • Route: Oral gavage.

    • Timing: Treatment is initiated 4 hours post-injury. This clinically relevant time window tests the drug's efficacy in preventing secondary injury rather than requiring pre-injury administration.[6]

    • Duration: Continued until the study endpoint (e.g., several weeks).

  • Outcome Measures:

    • Functional Recovery Assessment:

      • Open-Field Locomotor Testing (e.g., BMS score): A standardized scale to assess weight-bearing stepping and coordination.

      • Swim Tests: A non-weight-bearing test to evaluate motor function and coordination.[6]

    • Histological Assessment:

      • Oligodendrocyte Survival: Immunohistochemical staining (e.g., for Olig2 or CC1) and cell counting at the injury epicenter.

      • Myelin Sparing: Staining for myelin (e.g., Luxol Fast Blue or MBP) to quantify the area of preserved myelinated axons.[6][17]

    • Pharmacokinetic Analysis: Measurement of LM11A-31 levels in plasma and spinal cord tissue to confirm it crosses the blood-spinal cord barrier efficiently.[18]

SCI_Workflow cluster_setup Injury & Treatment cluster_monitoring Longitudinal Monitoring cluster_endpoint Endpoint Analysis Start Induce T9 Spinal Contusion Injury Treat Initiate Oral Gavage (4h post-SCI) (Vehicle or LM11A-31) Start->Treat Behavior Weekly Behavioral Testing (BMS, Swim Test) Treat->Behavior PK Pharmacokinetics (Blood/Tissue Levels) Treat->PK Histo Histological Analysis (Myelin, Oligodendrocytes) Behavior->Histo Data Correlate Histology with Functional Recovery Histo->Data

Caption: Workflow for validating LM11A-31 in a mouse model of spinal cord injury.
Summary of Preclinical Findings in SCI
Outcome MeasureFinding (at 100 mg/kg dose)SignificanceReference
Functional Recovery Significant improvement in motor function and coordination in both open-field and swim tests.Demonstrates a meaningful restoration of function.[6]
Oligodendrocyte Survival Over 50% increase in the number of surviving oligodendrocytes at the injury site.Directly links the drug to the preservation of myelin-producing cells.[6][17]
Myelinated Axons Twofold increase in the number of myelinated axons.Provides structural evidence for the functional recovery observed.[6][17]
Target Engagement Inhibited the proNGF-p75NTR interaction in vivo.Confirms the drug is working through its intended mechanism.[6][17]
Lower Urinary Tract Ameliorated detrusor sphincter dyssynergia and detrusor overactivity.Shows benefit for common and debilitating secondary complications of SCI.[19]

Part 3: Comparative Analysis and Broader Applications

Comparison to Alternative Neuroprotective Strategies

Direct head-to-head preclinical trials of LM11A-31 against other specific compounds are not extensively published. However, a comparison of its mechanism provides significant insight for drug development professionals.

  • vs. Anti-Amyloid/Tau Therapies (AD): While monoclonal antibodies target the removal of specific pathological proteins (Aβ or tau), LM11A-31 works upstream by modulating a receptor that responds to the toxic environment created by these proteins.[1][11] Its action is not dependent on clearing plaques but on enhancing neuronal resilience, suggesting it could be complementary to clearance-based therapies.[8][10]

  • vs. General Anti-Inflammatories (SCI): Many strategies for SCI aim to broadly suppress the inflammatory cascade. LM11A-31 offers a more targeted approach by specifically preventing a key death signal in oligodendrocytes and neurons, which is a primary driver of long-term functional loss.[6]

  • vs. Trophic Factor Delivery (General): Directly administering neurotrophins like NGF is challenging due to poor blood-brain barrier penetration and potential side effects. LM11A-31, as a small molecule, is orally bioavailable and designed to modulate the endogenous neurotrophin receptor system towards a pro-survival state, bypassing many of the challenges of protein-based therapeutics.[14][20]

Evidence in Other Disease Models

The broad role of p75NTR in neurodegeneration has prompted the investigation of LM11A-31 in other contexts, where it has also shown promise:

  • Huntington's Disease: In the R6/2 mouse model, LM11A-31 alleviated volume reductions in multiple brain regions, including the striatum, and improved motor and cognitive abilities.[21]

  • Parkinson's Disease: In cell culture models using neurotoxins like 6-OHDA and rotenone, LM11A-31 reduced p75NTR cleavage, mitigated neuronal death, and counteracted oxidative stress and mitochondrial dysfunction.[22][23][24]

  • Peripheral Neuropathy & Retinopathy: LM11A-31 has shown benefits in animal models of chemotherapy-induced neuropathy and diabetic retinopathy, indicating its potential extends beyond the central nervous system.[7][25]

Conclusion

The body of evidence for LM11A-31 demonstrates a consistent neuroprotective effect across multiple, distinct disease models. The experimental designs used for its validation are robust, employing clinically relevant animal models, appropriate controls, and a combination of functional and pathological endpoints to create a self-validating system. Its unique mechanism of modulating the p75NTR hub, rather than targeting a single downstream pathology, offers a versatile and potentially complementary approach to treating complex neurodegenerative diseases. The positive safety and biomarker data from the Phase 2a trial in Alzheimer's disease further support its continued investigation in larger, longer-duration clinical studies.[9][15]

References

  • LM11A-31 (LM11A-31-BHS, C-31). Alzheimer's Drug Discovery Foundation. [Link]

  • New Alzheimer's drug LM11A-31 shows promise in slowing disease progression in clinical trial. (2024). News-Medical.Net. [Link]

  • LM11A-31 (LM11A-31-BHS, C-31). (2024). Alzheimer's Drug Discovery Foundation. [Link]

  • A Role for the p75 Neurotrophin Receptor in Axonal Degeneration and Apoptosis Induced by Oxidative Stress. National Institutes of Health (NIH). [Link]

  • LM11A-31-BHS. (2024). ALZFORUM. [Link]

  • LM11A-31 Meets Primary End Point in Exploratory Trial of Alzheimer Disease. (2024). NeurologyLive. [Link]

  • LM11a-31 Inhibits p75 Neurotrophin Receptor (p75NTR) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease. (2024). bioRxiv. [Link]

  • Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington's Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31. National Institutes of Health (NIH). [Link]

  • Promising Alzheimer's Drug LM11A-31 Targets Synaptic Resilience with Encouraging Safety Results. (2025). Geriatric House Call Dentistry. [Link]

  • The Nerve Growth Factor Receptor (NGFR/p75 NTR): A Major Player in Alzheimer's Disease. MDPI. [Link]

  • Decoding Neurodegeneration: P-75 Neurotrophin Receptor's Dual Role in Neuronal Survival. (2023). The University of Alabama in Huntsville. [Link]

  • p75 neurotrophin receptor: a prototype therapeutic target modulating fundamental mechanisms of degeneration and glial function in Alzheimer's and related dementias. National Institutes of Health (NIH). [Link]

  • In vivo functions of p75NTR: challenges and opportunities for an emerging therapeutic target. EMBO Molecular Medicine. [Link]

  • Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway. (2019). National Institutes of Health (NIH). [Link]

  • p75NTR Modulation by LM11A-31 Counteracts Oxidative Stress and Cholesterol Dysmetabolism in a Rotenone-Induced Cell Model of Parkinson's Disease. (2025). PubMed. [Link]

  • Dynamic nature of the p75 neurotrophin receptor in response to injury and disease. (2015). PubMed Central (PMC). [Link]

  • Oral LM11A-31 shows promise in mouse models of spinal cord injury. (2013). BioWorld. [Link]

  • A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid to Late-Stage Disease Progression. (2014). PubMed Central. [Link]

  • LM11a-31 Inhibits p75 Neurotrophin Receptor (p75NTR) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Di. (2024). bioRxiv. [Link]

  • LM11A-31, a modulator of p75 neurotrophin receptor, suppresses HIV-1 replication and inflammatory response in macrophages. (2024). PubMed Central (PMC). [Link]

  • Targeting p75 neurotrophin receptors ameliorates spinal cord injury-induced detrusor sphincter dyssynergia in mice. PubMed. [Link]

  • LM11A-31 crosses the blood-spinal cord barrier efficiently after SCI. ResearchGate. [Link]

  • p75 neurotrophin receptor modulation in mild to moderate Alzheimer disease: a randomized, placebo-controlled phase 2a trial. PubMed Central. [Link]

  • A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer's mouse model. PubMed Central. [Link]

  • New Study Finds Neuroprotective Drug Effective in Mild to Moderate Alzheimer's. (2024). Technology Networks. [Link]

  • Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice. (2014). PubMed Central (PMC). [Link]

  • New Study in Nature Medicine Shows Novel Neuroprotective Drug Candidate Meets Primary Endpoint in Patients with Mild to Moderate Alzheimer's Disease. (2024). Alzheimer's Drug Discovery Foundation. [Link]

Sources

A Guide to the Cross-Validation of LM11A-31's Mechanism of Action: A Comparative Analysis for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of LM11A-31, a first-in-class small-molecule modulator of the p75 neurotrophin receptor (p75NTR). Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's mechanism of action, offers a comparative perspective against alternative therapeutic strategies, and provides detailed experimental protocols for its validation. Our objective is to synthesize complex data into a coherent and actionable framework, grounded in scientific integrity and field-proven insights.

Introduction: The p75NTR—A Dual-Faced Target in Neuronal Fate

The p75 neurotrophin receptor (p75NTR) is a member of the tumor necrosis factor (TNF) receptor superfamily and plays a pivotal, yet complex, role in the central nervous system. Its signaling outcomes are highly context-dependent, capable of promoting either neuronal survival or initiating apoptotic cell death.[1] This duality is dictated by the specific ligand binding to the receptor and the presence of co-receptors, such as the tropomyosin receptor kinase (Trk) family.

  • Pro-Survival Signaling: When co-expressed with Trk receptors, p75NTR can form a high-affinity binding site for mature neurotrophins like Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), promoting cell survival through pathways like PI3K/AKT.[1]

  • Pro-Death Signaling: In the absence of Trk receptors or upon binding to proneurotrophins (e.g., proNGF), Aβ oligomers, or when unbound, p75NTR initiates degenerative signaling cascades involving c-Jun N-terminal kinase (JNK) and RhoA, leading to apoptosis and neurite dystrophy.[2][3][4]

In neurodegenerative conditions such as Alzheimer's disease (AD), there is a pathological shift towards pro-death signaling, characterized by elevated p75NTR expression and an increased ratio of proneurotrophins to mature neurotrophins.[1] This makes selective modulation of p75NTR signaling an attractive therapeutic strategy. LM11A-31 emerged from this rationale as an orally available, brain-penetrant small molecule designed to specifically target p75NTR and restore homeostatic signaling.[2]

Part 1: Deconstructing the Core Mechanism of LM11A-31

LM11A-31 is not a simple agonist or antagonist but rather a nuanced modulator of p75NTR.[5] Its mechanism is centered on selectively activating survival pathways while simultaneously inhibiting degenerative signals.

Direct Target Engagement and Signaling Modulation

LM11A-31 was designed based on the structural features of the NGF loop 1 domain, which is known to interact with p75NTR.[4] Critically, it does not bind to the TrkA receptor, ensuring its effects are specific to p75NTR-mediated pathways.[1][4] Its binding initiates a conformational change that favors pro-survival signaling and actively suppresses pathways that lead to cell death.

Key mechanistic actions include:

  • Inhibition of Pro-Death Kinases: Preclinical studies have repeatedly shown that LM11A-31 blocks the Aβ-induced activation of degenerative signaling molecules, including JNK, cyclin-dependent kinase 5 (cdk5), and Glycogen Synthase Kinase 3β (GSK3β).[4][6]

  • Activation of Pro-Survival Pathways: The compound promotes the activation of critical survival pathways that are often compromised in neurodegenerative disease, such as the PI3K/AKT and NF-κB pathways.[4]

  • Inhibition of the RhoA Pathway: By modulating p75NTR, LM11A-31 prevents the activation of RhoA, a small GTPase implicated in neurite retraction and cytoskeletal instability. This mechanism is crucial for its protective effects on vascular permeability in diabetic retinopathy and for preserving neurite integrity.[3][7]

  • Prevention of Receptor Cleavage: Pathological stimuli, including oxidative stress, can induce the proteolytic cleavage of p75NTR, releasing its intracellular domain (ICD) to initiate apoptosis. LM11A-31 has been shown to inhibit this cleavage, thereby preventing a key step in the pro-death cascade.[8]

cluster_ligands Ligands cluster_receptor p75NTR Receptor cluster_downstream Downstream Pathways cluster_outcome Cellular Outcome Pro-Neurotrophins Pro-Neurotrophins p75NTR p75NTR Pro-Neurotrophins->p75NTR Aβ Oligomers Aβ Oligomers Aβ Oligomers->p75NTR LM11A-31 LM11A-31 LM11A-31->p75NTR Modulates JNK_cdk5 JNK / cdk5 / RhoA Activation LM11A-31->JNK_cdk5 Inhibits p75NTR->JNK_cdk5 Promotes AKT_NFkB AKT / NF-κB Activation p75NTR->AKT_NFkB Promotes Apoptosis Neurite Degeneration Apoptosis JNK_cdk5->Apoptosis Survival Neuronal Survival Synaptic Resilience AKT_NFkB->Survival cluster_workflow Experimental Validation Workflow P1 Protocol 1: Target Engagement (p75NTR Cleavage Assay) P2 Protocol 2: Downstream Signaling (Phospho-Kinase Blot) P1->P2 Confirms signaling modulation P3 Protocol 3: Functional Neuroprotection (Neurite Outgrowth Assay) P2->P3 Links signaling to function P4 Protocol 4: Apoptosis Readout (Caspase-3 Assay) P3->P4 Validates anti-apoptotic effect

Caption: Logical workflow for validating a p75NTR modulator.
Protocol 1: Validating Target Engagement via p75NTR Cleavage Assay

Causality: Ligand binding to p75NTR can induce its intramembrane proteolysis. [9]An effective modulator should alter this process. This assay directly tests if the compound engages the receptor and affects its processing.

Methodology:

  • Cell Culture: Plate HEK293 cells stably transfected with human p75NTR. Rationale: This provides a clean system with high receptor expression, minimizing confounding variables from other neuronal receptors. [10]2. Treatment: Treat cells with the test compound (e.g., LM11A-31, 100 nM) or vehicle for a defined period (e.g., 60 minutes). Include a positive control for cleavage if available (e.g., a known secretase activator).

  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Rationale: RIPA is effective for solubilizing membrane proteins like p75NTR. [11]4. Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

  • Western Blotting:

    • Separate 20-30 µg of protein lysate on a 4-12% Bis-Tris SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody targeting the intracellular domain of p75NTR. Rationale: This allows for simultaneous detection of the full-length receptor (~75 kDa) and the C-terminal fragment (CTF, ~25 kDa) generated by cleavage. [12][13] * Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect bands using an enhanced chemiluminescence (ECL) substrate.

    • Re-probe for a loading control (e.g., GAPDH or β-actin).

  • Analysis: Quantify band intensity using densitometry. A successful on-target effect for LM11A-31 would be a reduction in the CTF/full-length p75NTR ratio compared to a stress-induced control.

Protocol 2: Assessing Downstream Signaling via Phospho-Protein Analysis

Causality: If the compound engages p75NTR to promote survival, it should increase the phosphorylation of pro-survival kinases (like AKT) and decrease the phosphorylation of pro-death kinases (like JNK).

Methodology:

  • Cell Culture: Use a neuronal cell line (e.g., differentiated PC12 or LUHMES cells) or primary cortical neurons. Rationale: These cells endogenously express p75NTR and relevant downstream signaling machinery. [8][14]2. Treatment:

    • Pre-treat cells with the test compound (LM11A-31, 100 nM) or vehicle for 1 hour.

    • Introduce a pathological stimulus known to activate p75NTR pro-death signaling (e.g., 1 µM Aβ oligomers or 50 µM 6-OHDA) for 15-30 minutes. [8]3. Lysis and Western Blotting: Perform lysis, protein quantification, and Western blotting as described in Protocol 1.

  • Antibody Probing:

    • Probe separate membranes with primary antibodies for:

      • Phospho-AKT (Ser473) and Total AKT

      • Phospho-JNK (Thr183/Tyr185) and Total JNK

    • Rationale: Analyzing the ratio of phosphorylated to total protein normalizes for any differences in protein expression and provides a clear measure of kinase activation.

  • Analysis: Quantify the phospho/total ratio for each kinase. A positive result is the compound's ability to rescue the stress-induced decrease in p-AKT and prevent the stress-induced increase in p-JNK.

Protocol 3: Functional Neuroprotection via Neurite Outgrowth Assay

Causality: The net effect of inhibiting pro-death and activating pro-survival signaling should be a tangible, functional outcome: the protection of neuronal structures from degeneration.

Methodology:

  • Cell Culture: Plate primary hippocampal or cortical neurons on poly-D-lysine coated glass coverslips. Rationale: Primary neurons provide a gold-standard model for observing complex neuronal morphology. [13]2. Treatment: After allowing neurons to mature and extend neurites (e.g., 5-7 days in vitro), treat them with a neurotoxic agent (e.g., 1 µM Aβ oligomers) in the presence or absence of the test compound (LM11A-31, 100 nM) for 24-48 hours.

  • Immunocytochemistry:

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize with 0.25% Triton X-100.

    • Block with 5% bovine serum albumin (BSA).

    • Incubate with a primary antibody against a neuronal marker (e.g., β-III Tubulin or MAP2).

    • Incubate with an Alexa Fluor-conjugated secondary antibody and a nuclear counterstain (e.g., DAPI).

  • Imaging: Acquire images using a high-content imager or a fluorescence microscope.

  • Analysis: Use automated image analysis software (e.g., ImageJ with NeuronJ plugin) to quantify key morphological parameters such as total neurite length, number of branches, and number of primary neurites per neuron. A successful outcome is a statistically significant preservation of these parameters in the compound-treated group compared to the toxin-only group.

Protocol 4: Quantifying Apoptosis via Caspase-3 Activity Assay

Causality: As p75NTR can directly trigger apoptosis, a modulator that inhibits its pro-death signaling should reduce the activation of executioner caspases. This assay provides a direct, quantitative measure of the anti-apoptotic effect.

Methodology:

  • Cell Culture: Use p75NTR-transfected HEK293 cells in a 96-well plate format. Rationale: This system allows for a specific, receptor-dependent readout of apoptosis in a high-throughput format. [10]2. Treatment:

    • Induce p75NTR-mediated apoptosis. This can be achieved by serum withdrawal followed by treatment with a ligand that promotes the pro-death conformation, such as proNGF or, in some contexts, NGF itself. [10] * Co-treat cells with a dose range of the test compound (LM11A-31) or vehicle.

  • Caspase-3 Activity Measurement:

    • After the treatment period (e.g., 6-8 hours), add a lysis buffer containing a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

    • Incubate at 37°C to allow for enzymatic cleavage of the substrate.

    • Measure the fluorescence using a plate reader.

  • Analysis: Normalize the fluorescence signal to cell number (which can be assessed in a parallel plate using a viability assay like AlamarBlue). A positive result is a dose-dependent inhibition of caspase-3 activity by the test compound.

Conclusion and Future Directions

The body of evidence for LM11A-31 demonstrates a clear and consistent mechanism of action centered on the beneficial modulation of the p75 neurotrophin receptor. By selectively inhibiting degenerative signaling and promoting intrinsic survival pathways, LM11A-31 protects neuronal structures and function in a wide array of preclinical models.

The recent Phase 2a clinical trial in Alzheimer's disease further validates this approach. While cognitive endpoints were not met in the 26-week study, the significant and favorable modulation of key CSF biomarkers for synaptic health, neuroinflammation, and Aβ pathology is highly encouraging. [15][16][17]These findings suggest that LM11A-31 is engaging its target and counteracting the pathological processes in the human brain.

The cross-validation workflow presented here provides a robust framework for any research team aiming to investigate novel p75NTR modulators. By systematically linking target engagement to downstream signaling and functional neuroprotection, researchers can build a compelling, data-driven case for their compounds. The journey of LM11A-31 underscores the therapeutic promise of targeting synaptic resilience and neurodegeneration, paving the way for larger, longer-duration clinical trials to fully assess its potential as a disease-modifying therapy.

References

  • New Alzheimer's drug LM11A-31 shows promise in slowing disease progression in clinical trial. (2024). News-Medical.Net. [Link]

  • LM11A-31 Meets Primary End Point in Exploratory Trial of Alzheimer Disease. (2024). NeurologyLive. [Link]

  • LM11A-31-BHS. (2024). ALZFORUM. [Link]

  • LM11a-31 Inhibits p75 Neurotrophin Receptor (p75NTR) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease. (2024). bioRxiv. [Link]

  • LM11A-31 (LM11A-31-BHS, C-31). (2024). Alzheimer's Drug Discovery Foundation. [Link]

  • Nasoohi, S., et al. (2023). The p75 neurotrophin receptor inhibitor, LM11A-31, ameliorates acute stroke injury and modulates astrocytic proNGF. Experimental Neurology. [Link]

  • Promising Alzheimer’s Drug LM11A-31 Targets Synaptic Resilience with Encouraging Safety Results. (2025). Geriatric House Call Dentistry. [Link]

  • New drug candidate targeting synaptic resilience well tolerated in Alzheimer’s patients. (2025). National Institute on Aging (NIA). [Link]

  • El-Remessy, A.B., et al. (2019). Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway. Diabetologia. [Link]

  • Simmons, D.A., et al. (2014). A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression. PLoS One. [Link]

  • Ibrahim, A.S., et al. (2019). Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway. Diabetologia. [Link]

  • Nguyen, T.V., et al. (2014). A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer's mouse model. Neurobiology of Aging. [Link]

  • Bradshaw, M., et al. (2012). Monitoring signaling by the p75(NTR) receptor utilizing a caspase-3 activation assay amenable to small-molecule screening. Assay and Drug Development Technologies. [Link]

  • Nguyen, T., et al. (2021). Post-stroke administration of the p75 neurotrophin receptor modulator, LM11A-31, attenuates chronic changes in brain metabolism, increases neurotransmitter levels, and improves recovery. bioRxiv. [Link]

  • Assay Development for Investigating the Contributions of p75 Neurotrophin Receptor (p75NTR) Signaling to Neurodegeneration Associated with Parkinson's Disease. (2020). Encompass, Eastern Kentucky University. [Link]

  • Nguyen, T., et al. (2022). Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery. eNeuro. [Link]

  • Vilar, M., et al. (2015). Detection of p75NTR Trimers: Implications for Receptor Stoichiometry and Activation. Journal of Neuroscience. [Link]

  • Meeker, R.B., & Williams, K.S. (2021). The new wave of p75 neurotrophin receptor targeted therapies. Neural Regeneration Research. [Link]

  • Yang, T., et al. (2015). Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice. Journal of Alzheimer's Disease. [Link]

  • Meeker, R.B., & Williams, K. (2021). The new wave of p75 neurotrophin receptor targeted therapies. ResearchGate. [Link]

  • Lachyankar, M.B., et al. (2009). p75NTR-dependent modulation of cellular handling of reactive oxygen species. Cell Death & Differentiation. [Link]

  • Kul-Centiner, A., et al. (2021). Listening to the Whispers in Neuroimmune Crosstalk: A Comprehensive Workflow to Investigate Neurotrophin Receptor p75NTR Under Endogenous, Low Abundance Conditions. Frontiers in Immunology. [Link]

Sources

A Comparative Guide to Alzheimer's Drug Candidates: Neuroprotection vs. Pathological Clearance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Shifting Landscape of Alzheimer's Therapeutics

Alzheimer's disease (AD) is a complex neurodegenerative disorder defined by multiple pathological hallmarks, including the extracellular deposition of amyloid-beta (Aβ) plaques, the intracellular accumulation of hyperphosphorylated tau neurofibrillary tangles (NFTs), synaptic loss, and widespread neuronal death. For decades, the primary therapeutic strategy, guided by the amyloid cascade hypothesis, has been to clear these pathological protein aggregates. This has culminated in the recent development of monoclonal antibodies that can effectively remove Aβ from the brain.

However, the modest clinical benefits and significant side effects associated with these first-generation disease-modifying therapies have underscored a critical reality: targeting protein aggregates alone may be insufficient to halt or reverse the neurodegenerative process, especially once it is well underway. This has catalyzed a paradigm shift, bringing renewed focus to alternative and potentially complementary therapeutic strategies.

This guide provides a comparative analysis of two distinct approaches in the AD drug development pipeline. We will first examine a novel neuroprotective agent, LM11A-31 , which aims to bolster neuronal resilience and survival. We will then compare its profile with the leading amyloid-beta-targeting monoclonal antibodies , Lecanemab and Donanemab, which are designed to directly clear established pathology. Finally, we will briefly touch upon the challenges faced by tau-targeting therapies . Through this analysis, we aim to provide researchers and drug development professionals with a clear, data-driven perspective on the current and future landscape of Alzheimer's therapeutics.

Profile 1: LM11A-31 - A Modulator of the p75 Neurotrophin Receptor (p75NTR)

LM11A-31 represents a fundamentally different strategy: protecting neurons from the toxic downstream consequences of Aβ and tau pathology. It is an orally available, brain-penetrant small molecule that modulates the p75 neurotrophin receptor (p75NTR).

Mechanism of Action: Shifting the Balance from Death to Survival

The p75NTR is a unique receptor that, depending on its ligand and cellular context, can trigger two opposing signaling cascades: one promoting neuronal survival and the other initiating apoptosis (programmed cell death). In the pathological environment of an AD brain, p75NTR signaling is often hijacked by neurotoxic ligands, contributing to synaptic dysfunction and neuronal loss.

LM11A-31 is designed to selectively activate the pro-survival signaling pathways downstream of p75NTR while simultaneously inhibiting the pro-apoptotic pathways.[1][2] Preclinical studies have shown that it activates critical survival kinases like Akt and inhibits degenerative stress kinases such as JNK and GSK3β, thereby preventing cell death, reducing tau hyperphosphorylation, and promoting neurite outgrowth.[2]

p75NTR_Pathway cluster_membrane Cell Membrane cluster_ligands cluster_outcomes p75NTR p75NTR JNK_Cdk5 JNK / Cdk5 Activation p75NTR->JNK_Cdk5 Akt_NFkB Akt / NF-κB Activation p75NTR->Akt_NFkB Promotes Pro_Neurotrophin Pro-Neurotrophins (e.g., proNGF, Aβ) Pro_Neurotrophin->p75NTR Binds & Activates LM11A31 LM11A-31 LM11A31->p75NTR Binds & Modulates LM11A31->JNK_Cdk5 Inhibits Apoptosis Apoptosis & Neurite Degeneration Survival Survival & Neurite Outgrowth JNK_Cdk5->Apoptosis Akt_NFkB->Survival

Caption: Signaling pathway of the p75NTR receptor modulated by LM11A-31.

Summary of Clinical and Preclinical Data for LM11A-31

Preclinical studies in various mouse models of AD have demonstrated robust neuroprotective effects, including the prevention of cognitive deficits and, notably, the reversal of existing neurite dystrophy even in late-stage disease models.[2][3]

The recent Phase 2a clinical trial (NCT03069014) provided critical insights into its safety and biomarker effects in humans with mild-to-moderate AD.[4][5]

LM11A-31 Phase 2a Trial Outcome Result Interpretation
Primary Endpoint (Safety) Met. Drug was generally safe and well-tolerated.[4][5]Clears the path for larger, longer-duration Phase 3 trials.
Adverse Events Nasopharyngitis, diarrhea, headache, and transient eosinophilia.[3][5]Side effect profile appears manageable and distinct from amyloid-targeting antibodies.
Amyloid-Related Imaging (ARIA) No ARIA detected.[3][5]Significant safety advantage over amyloid-clearing monoclonal antibodies.
Cognitive Efficacy (26 weeks) No significant difference from placebo on ADAS-Cog or MMSE.[4][6]A short trial duration may be insufficient to observe cognitive benefits from a neuroprotective agent.
CSF Biomarkers Aβ40 & Aβ42.[4] Synaptic damage markers (SNAP25, Neurogranin).[5] Astrocyte activation marker (YKL40).[4]Suggests a downstream effect on pathology and a reduction in synaptic loss and neuroinflammation.
Neuroimaging Reduced gray matter loss and glucose metabolic decline in key brain areas.[4][6]Provides physical evidence of a neuroprotective effect in the human brain.

Profile 2: Amyloid-Beta Targeting Monoclonal Antibodies

Lecanemab (Leqembi) and Donanemab represent the vanguard of the amyloid-clearing therapeutic class. These are intravenously administered immunotherapies designed to facilitate the removal of Aβ from the brain.

Mechanism of Action: Direct Removal of Amyloid Pathology

While both drugs target Aβ, they have distinct preferences. Lecanemab preferentially binds to soluble Aβ protofibrils—highly neurotoxic intermediates in the plaque formation process.[4][7] Donanemab, in contrast, targets an established plaque component, a modified form of Aβ called N3pG, which is present only in deposited plaques.[1][8] By binding their respective targets, these antibodies "flag" amyloid for clearance by the brain's resident immune cells, the microglia.[6][7]

Amyloid_Pathway A_Monomer Aβ Monomers Protofibril Soluble Aβ Protofibrils A_Monomer->Protofibril Aggregates Plaque Deposited Amyloid Plaque (contains N3pG Aβ) Protofibril->Plaque Deposits Microglia Microglia Microglia->Protofibril Clearance Microglia->Plaque Clearance Lecanemab Lecanemab Lecanemab->Protofibril Binds Lecanemab->Microglia Activates Donanemab Donanemab Donanemab->Plaque Binds Donanemab->Microglia Activates

Caption: Mechanism of amyloid clearance by Lecanemab and Donanemab.

Summary of Clinical Trial Data for Amyloid-Targeting Antibodies

Phase 3 trials for both Lecanemab (Clarity AD) and Donanemab (TRAILBLAZER-ALZ 2) have demonstrated statistically significant, albeit modest, slowing of cognitive decline in patients with early-stage AD.

Antibody Trial Outcome Lecanemab (Clarity AD) Donanemab (TRAILBLAZER-ALZ 2)
Primary Endpoint (Cognition) 27% slowing of decline on CDR-SB over 18 months.[5][9][10]35% slowing of decline on iADRS over 76 weeks (in low/medium tau population).[11]
Amyloid Clearance Significant reduction in brain amyloid levels via PET imaging.[9]Rapid and robust amyloid clearance, with >80% of participants achieving clearance by 76 weeks.[11]
Adverse Events (ARIA) ARIA-E (edema): 12.6%.[5] ARIA-H (hemorrhage): 17.3% (NEJM paper).ARIA-E (edema): 24.0% (6.1% symptomatic).[11] ARIA-H (hemorrhage): 31.4%.[11]
Other Side Effects Infusion-related reactions.[9]Infusion-related reactions.[11]

Profile 3: A Note on Tau-Targeting Therapies

Targeting the intracellular tau tangles has proven more challenging. Numerous tau-targeting antibodies, such as Gosuranemab and Semorinemab, have been developed.[12] These therapies aim to bind various forms of extracellular tau to prevent its cell-to-cell spread, a process believed to drive disease progression.[13][14]

However, late-stage clinical trials have largely been disappointing. For instance, the Phase 2 TANGO study of Gosuranemab was terminated after it failed to meet its primary efficacy endpoint, showing no benefit on cognitive decline or tau-PET imaging. While Semorinemab showed a statistically significant effect on one cognitive measure (ADAS-Cog11) in the LAURIET study, it failed on a functional co-primary endpoint, and the biomarker data did not support the proposed mechanism of action, creating ambiguity about the result.[15][16][17] These setbacks highlight the complexities of targeting tau pathology and have prompted a re-evaluation of epitopes and therapeutic strategies within the field.[18]

Comparative Analysis: Divergent Philosophies and Outcomes

The comparison between LM11A-31 and the amyloid-targeting antibodies reveals two fundamentally different philosophies for treating Alzheimer's disease.

Feature LM11A-31 (Neuroprotection) Lecanemab / Donanemab (Pathology Clearance)
Target Downstream neurodegenerative processes (p75NTR signaling)Upstream pathological protein (Amyloid-beta)
Mechanism Promotes neuronal survival and resilienceDirect removal of protein aggregates
Modality Oral small moleculeIntravenous monoclonal antibody
Cognitive Efficacy Not yet demonstrated in short-term trialsModest but statistically significant slowing of decline
Key Biomarker Effects Reduced markers of synaptic damage and inflammationRobust clearance of amyloid plaques from the brain
Key Safety Concern GI side effects, eosinophiliaAmyloid-Related Imaging Abnormalities (ARIA)

Causality Behind Experimental Choices and Outcomes:

  • Why target pathology vs. neuroprotection? The amyloid hypothesis posits that Aβ is the initiating pathological event. Therefore, removing it should halt the disease. The neuroprotection hypothesis argues that by the time symptoms appear, a cascade of damage is already in motion, and protecting the remaining neurons from this toxic environment is paramount, regardless of the initiating insult.

  • Why do antibodies cause ARIA? The leading theory is that the inflammatory response triggered by microglia to clear amyloid plaques, particularly from cerebral blood vessels (amyloid angiopathy), can lead to transient inflammation and fluid shifts (ARIA-E) or micro-hemorrhages (ARIA-H). This is a direct consequence of the drug's mechanism of action. LM11A-31 does not engage this mechanism and thus does not carry this risk.

  • Why did LM11A-31 impact biomarkers but not cognition? A 26-week (6-month) trial is relatively short for a neurodegenerative disease. It is plausible that the initial effects of a neuroprotective agent would be to stabilize the cellular environment—reducing synaptic loss and inflammation—which can be measured by CSF biomarkers. The translation of this cellular stabilization into a measurable cognitive benefit may require a longer treatment duration. In contrast, amyloid removal provides a more immediate, albeit modest, impact on the disease trajectory.

Experimental Methodologies

The data presented in this guide are derived from rigorous clinical trials employing standardized protocols. Below are overviews of key experimental workflows.

CSF Biomarker Analysis Protocol

This protocol is essential for measuring the core AD biomarkers (Aβ42, Aβ40, p-Tau) and exploratory synaptic/inflammatory markers.

Step-by-Step Methodology:

  • Sample Collection: Cerebrospinal fluid (CSF) is collected via lumbar puncture. The first 2 mL are typically discarded to avoid contamination.[19]

  • Tube Selection: Samples are collected directly into low-bind polypropylene tubes to prevent the "sticky" Aβ peptides from adhering to the tube walls, which would artificially lower measured concentrations.[20][21]

  • Processing: CSF is centrifuged at low speed (e.g., 2000 x g for 10 minutes at 4°C) to pellet any cellular debris.

  • Aliquoting & Storage: The clear supernatant is carefully pipetted into fresh low-bind tubes and stored at -80°C until analysis. Repeated freeze-thaw cycles are avoided.

  • Analysis: Biomarker concentrations are quantified using validated immunoassays, most commonly ELISA (Enzyme-Linked Immunosorbent Assay) or automated electrochemiluminescence platforms (e.g., Elecsys).[21] For synaptic proteins like SNAP25, more sensitive immunoprecipitation-mass spectrometry (IP-MS) may be used.

CSF_Workflow LP 1. Lumbar Puncture (Low-bind tubes) Centrifuge 2. Centrifugation (2000 x g, 10 min, 4°C) LP->Centrifuge Aliquot 3. Aliquot Supernatant Centrifuge->Aliquot Store 4. Store at -80°C Aliquot->Store Assay 5. Immunoassay / MS Analysis (ELISA, Elecsys, IP-MS) Store->Assay

Caption: Standardized workflow for CSF biomarker analysis in Alzheimer's disease trials.

Cognitive Assessment: ADAS-Cog

The Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) is a widely used tool to measure the level of cognitive dysfunction in AD trials.

Standardized Procedure:

  • Environment: The test is administered in a quiet, distraction-free room with the subject and a trained tester seated facing each other.[22]

  • Administration: The tester gives instructions for each of the 11 tasks verbatim. The tasks assess multiple cognitive domains including memory (word recall, word recognition), language (naming, commands, comprehension), and praxis (constructional, ideational).[22][23]

  • Scoring: The total score ranges from 0 to 70, with higher scores indicating greater cognitive impairment.[23] Each task is scored based on the number and type of errors made by the participant.

  • Consistency: To ensure reliability, procedures are kept consistent across all visits, including the time of day and the tester, whenever possible.[22]

Neuroimaging: FDG-PET

Fluorodeoxyglucose-Positron Emission Tomography (FDG-PET) is used to measure the regional cerebral metabolic rate for glucose, which is a proxy for synaptic activity. In AD, a characteristic pattern of hypometabolism is seen in the temporoparietal regions.

Analysis Workflow:

  • Radiotracer Injection: The patient is injected with the radioactive tracer ¹⁸F-FDG.

  • Uptake Period: The patient rests quietly for 30-60 minutes to allow the tracer to be taken up by brain cells.

  • Image Acquisition: The patient is positioned in the PET scanner, and images of the brain are acquired.

  • Image Processing: Raw PET images are reconstructed and co-registered with an anatomical MRI scan for precise localization.

  • Quantification: The images are normalized to a reference region (like the pons or cerebellum) to create Standardized Uptake Value Ratio (SUVR) maps. These maps allow for the quantitative comparison of brain metabolism across different time points and between subjects.[24]

Conclusion and Future Outlook

The field of Alzheimer's drug development is at a critical and exciting juncture. The approval of amyloid-targeting antibodies like Lecanemab and Donanemab has validated the amyloid hypothesis as a therapeutically relevant target, providing the first real opportunity to modify the disease course. However, their modest efficacy and the significant risk of ARIA highlight that amyloid clearance is not a complete solution.

In contrast, LM11A-31 offers a compelling alternative strategy focused on neuroprotection and enhancing synaptic resilience. While its Phase 2a trial did not show a short-term cognitive benefit, the positive changes in key CSF and imaging biomarkers of neurodegeneration and inflammation are highly encouraging.[4] These findings suggest that protecting neurons from the toxic downstream cascade of pathology is a viable and promising approach that warrants investigation in longer, larger-scale trials.

The future of Alzheimer's therapy will likely not be a "one-size-fits-all" approach. The distinct mechanisms and safety profiles of pathology-clearing agents and neuroprotective drugs suggest a powerful potential for combination therapies. One can envision a future where an amyloid- or tau-clearing agent is used to reduce the primary pathological driver, while a neuroprotective agent like LM11A-31 is co-administered to protect the brain from ongoing damage and promote recovery. This dual-pronged strategy may ultimately provide the meaningful clinical benefit that patients and their families so desperately need.

References

  • Shanks, E. et al. (2024). A phase 2a randomized clinical trial of the p75NTR modulator LM11A-31 in Alzheimer’s disease. Nature Medicine. Available at: [Link]

  • Alzheimer's Drug Discovery Foundation. (2024). LM11A-31 (LM11A-31-BHS, C-31). Cognitive Vitality Reports. Available at: [Link]

  • Alzheimer's Drug Discovery Foundation. (2024). LM11A-31 (LM11A-31-BHS, C-31) - Older Report. Available at: [Link]

  • AlzForum. (2024). LM11A-31-BHS. AlzForum: Networking for a Cure. Available at: [Link]

  • Meglio, M. (2024). LM11A-31 Meets Primary End Point in Exploratory Trial of Alzheimer Disease. NeurologyLive. Available at: [Link]

  • National Institute on Aging. (2025). New drug candidate targeting synaptic resilience well tolerated in Alzheimer's patients. NIA News. Available at: [Link]

  • Geriatric House Call Dentistry. (2025). Promising Alzheimer’s Drug LM11A-31 Targets Synaptic Resilience with Encouraging Safety Results. Available at: [Link]

  • Simmons, D. A. et al. (2014). A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Pathology. PLoS ONE. Available at: [Link]

  • FirstWord Pharma. (2022). Safety looms large in full data reveal for Alzheimer's hopeful lecanemab. Available at: [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of lecanemab and donanemab in Alzheimer's disease regarding amyloid-beta plaques or tau proteins?. Available at: [Link]

  • British Geriatrics Society. (2023). Donanemab in Early Symptomatic Alzheimer's Disease: Efficacy and Safety in TRAILBLAZER-ALZ 2, a Phase 3 Randomized Clinical Trial. Available at: [Link]

  • MedPath. (2022). Lecanemab Shows 27% Cognitive Decline Reduction in Alzheimer's Trial, Safety Concerns Emerge. Available at: [Link]

  • Rashad, A. et al. (2022). Donanemab for Alzheimer's Disease: A Systematic Review of Clinical Trials. Healthcare (Basel). Available at: [Link]

  • Neurology Today. (2021). Donanemab Found Safe and Effective in Patients with Early Symptomatic Alzheimer's Disease. Available at: [Link]

  • Kumar, A. et al. (2022). Donanemab for Alzheimer's Disease: A Systematic Review of Clinical Trials. ResearchGate. Available at: [Link]

  • VJ Dementia. (2023). Lecanemab: a review. Available at: [Link]

  • van Dyck, C. H. et al. (2024). Long-term safety and efficacy of lecanemab in early Alzheimer's disease: Results from the clarity AD open-label extension study. Alzheimer's & Dementia. Available at: [Link]

  • Ali, A. M. et al. (2025). Efficacy and Safety of Donanemab for Alzheimer's Disease: A Systematic Review. NIH. Available at: [Link]

  • Hansson, O. et al. (2020). Pre-analytical protocol for measuring Alzheimer's disease biomarkers in fresh CSF. Alzheimer's & Dementia: Diagnosis, Assessment & Disease Monitoring. Available at: [Link]

  • UCL Discovery. (2020). Pre-analytical protocol for measuring Alzheimer's disease biomarkers in fresh CSF. Available at: [Link]

  • Smith, R. et al. (2024). Pharmacodynamic effects of semorinemab on plasma and CSF biomarkers of Alzheimer's disease pathophysiology. Alzheimer's & Dementia. Available at: [Link]

  • Food and Drug Administration (FDA). (2012). Administration and Scoring Manual Alzheimer's Disease Assessment Scale – Cognitive (ADAS-cog). Available at: [Link]

  • NeurologyLive. (2021). Tau Agent Semorinemab Shows Significant Effect in Alzheimer Disease. Available at: [Link]

  • Frontiers. (2023). Safety and efficacy of lecanemab for Alzheimer's disease: a systematic review and meta-analysis of randomized clinical trials. Available at: [Link]

  • Cummings, J. et al. (2022). Tau-targeting therapies for Alzheimer disease: current status and future directions. Nature Reviews Neurology. Available at: [Link]

  • Hansson, O. et al. (2020). Pre‐analytical protocol for measuring Alzheimer's disease biomarkers in fresh CSF. NIH. Available at: [Link]

  • BioSpace. (2024). Late-Stage Alzheimer's Pipeline Goes Beyond Amyloid and Tau. Available at: [Link]

  • AlzForum. (2024). Semorinemab. AlzForum: Networking for a Cure. Available at: [Link]

  • Hansson, O. et al. (2020). Pre-analytical protocol for measuring Alzheimer's disease biomarkers in fresh CSF. Alzheimer's & Dementia. Available at: [Link]

  • Neurology.org. (2023). Semorinemab in Mild-to-Moderate Alzheimer Disease. Available at: [Link]

  • Willis, B. A. et al. (2023). TANGO: a placebo-controlled randomized phase 2 study of efficacy and safety of the anti-tau monoclonal antibody gosuranemab in early Alzheimer's disease. Alzheimer's Research & Therapy. Available at: [Link]

  • Li, Y. et al. (2024). Comparative the efficacy and safety of Gosuranemab, Semorinemab, Tilavonemab, and Zagotenemab in patients with Alzheimer's disease. Frontiers in Aging Neuroscience. Available at: [Link]

  • Etap Lab. (2021). Tau Clinical Trials – What can be learned from failure?. Available at: [Link]

  • ResearchGate. (2018). Flowchart summarizing FDG-PET data processing and statistical analysis. Available at: [Link]

  • Lee, S. H. et al. (2021). Current Status of Clinical Trials on Tau Immunotherapies. International Journal of Molecular Sciences. Available at: [Link]

  • Das, B. et al. (2012). CSF Biomarkers for Alzheimer's Disease Diagnosis. Journal of Biosciences. Available at: [Link]

  • Neurology Today. (2025). Alzheimer Disease Drug Development Shifts as Tau Antibody Research Falters. Available at: [Link]

  • AlzForum. (2022). Gosuranemab. AlzForum: Networking for a Cure. Available at: [Link]

  • ClinicalTrials.gov. (2024). Alzheimer's Tau Platform: Master Protocol. Available at: [Link]

  • Biogen. (2021). Biogen Announces Topline Results From Phase 2 Study of Gosuranemab, an Anti-Tau Antibody, for Alzheimer's Disease. Press Release. Available at: [Link]

  • Alzheimer's Disease Neuroimaging Initiative (ADNI). ADAS-Cog information. Available at: [Link]

  • Mohs, R. C. et al. (1984). Administration Manual for the Alzheimer's Disease Assessment Scale. Available at: [Link]

  • Monteiro, C. et al. (2025). A Randomized Phase II Study of the Safety and Efficacy of Semorinemab in Participants with Mild-to-Moderate Alzheimer's Disease (Lauriet). ResearchGate. Available at: [Link]

  • Sarraf, S. et al. (2018). Deep-learning-based classification of FDG-PET data for Alzheimer's disease categories. Journal of Medical Imaging. Available at: [Link]

  • Hobart, J. et al. (2018). The Alzheimer's Disease Assessment Scale–Cognitive Subscale (ADAS-Cog): Modifications and Responsiveness in Pre-Dementia Populations. A Narrative Review. CNS Drugs. Available at: [Link]

  • Tacer, B. et al. (2020). Standardisation of the Slovenian version of the Alzheimer's Disease Assessment Scale – cognitive subscale (ADAS-Cog). Slovenian Medical Journal. Available at: [Link]

  • Marcus, C. et al. (2014). Brain PET in the Diagnosis of Alzheimer's Disease. Clinical Nuclear Medicine. Available at: [Link]

  • Liu, S. et al. (2023). Broad learning for early diagnosis of Alzheimer's disease using FDG-PET of the brain. Frontiers in Neuroscience. Available at: [Link]

Sources

A Comparative Guide to the Long-Term Efficacy of LM11A-31 in Chronic Neurodegenerative Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chronic neurodegenerative diseases, the quest for effective, long-term therapeutic strategies remains a paramount challenge. The intricate and multifactorial nature of these disorders necessitates innovative approaches that move beyond symptomatic relief to target the underlying mechanisms of neuronal demise. This guide provides an in-depth evaluation of LM11A-31, a novel small molecule modulator of the p75 neurotrophin receptor (p75NTR), and objectively compares its long-term efficacy with established and emerging alternatives in preclinical models of Alzheimer's, Huntington's, and Parkinson's diseases. As Senior Application Scientists, we synthesize technical data with field-proven insights to offer a comprehensive resource for the scientific community.

The Rationale for Targeting the p75 Neurotrophin Receptor

The p75NTR is a fascinatingly complex cell surface receptor that, depending on its ligand and co-receptor association, can transduce signals that lead to either neuronal survival and growth or programmed cell death (apoptosis). In the context of neurodegenerative diseases, an upregulation of p75NTR and its pro-apoptotic signaling in response to stressors like amyloid-beta (Aβ), mutant huntingtin protein, or oxidative stress is a common pathological feature. This positions p75NTR as a critical node in the neurodegenerative process and an attractive therapeutic target.

LM11A-31 was developed as a small molecule that can be orally administered and cross the blood-brain barrier to specifically modulate p75NTR signaling. Its mechanism of action is nuanced; it is not a simple antagonist but rather a modulator that selectively promotes pro-survival signaling pathways while inhibiting the degenerative cascades. This dual action offers a potentially more refined therapeutic approach compared to complete receptor blockade.

Signaling Pathways of p75NTR and the Interventional Role of LM11A-31

cluster_0 p75NTR Signaling cluster_1 LM11A-31 Intervention proNGF proNGF p75 p75NTR proNGF->p75 Binds JNK JNK Pathway p75->JNK Activates RhoA RhoA Pathway p75->RhoA Activates Apoptosis Apoptosis JNK->Apoptosis RhoA->Apoptosis LM11A31 LM11A-31 LM11A31->JNK Inhibits LM11A31->RhoA Inhibits p75_2 p75NTR LM11A31->p75_2 Modulates Akt Akt Pathway p75_2->Akt Promotes NFkB NF-κB Pathway p75_2->NFkB Promotes Survival Neuronal Survival Akt->Survival NFkB->Survival

Caption: LM11A-31 modulates p75NTR to inhibit pro-apoptotic pathways (JNK, RhoA) and promote pro-survival pathways (Akt, NF-κB).

Comparative Efficacy in Chronic Neurodegenerative Models

This section provides a head-to-head comparison of the long-term efficacy of LM11A-31 with other therapeutic agents in preclinical models of Alzheimer's, Huntington's, and Parkinson's diseases. The data is summarized in tables for ease of comparison, followed by a discussion of the key findings.

Alzheimer's Disease Models

Comparison of Long-Term Efficacy in Alzheimer's Disease Mouse Models

Compound Animal Model Treatment Duration Key Cognitive Outcomes Key Neuropathological Outcomes Reference
LM11A-31 APPL/S & Tg2576 mice1-3 monthsPrevents/reverses deficits in Novel Object Recognition and Y-maze tests.[1][2][3]Reduces neuritic dystrophy in basal forebrain, hippocampus, and cortex. No effect on amyloid levels.[1][2][3];
Donepezil APP/PS1 miceChronicSignificantly improved cognitive function in Novel Object Recognition and Morris Water Maze tests.[4][5][6]Reduced microglial activation and release of pro-inflammatory cytokines. Decreased insoluble Aβ40/Aβ42 levels.[4];
Aducanumab tgAPPPS1-21 & APP23 mice4 monthsImproved spatial memory in the active place avoidance task.[7]Significant reduction of Aβ plaques. Modulated proteomic profile around plaques towards a beneficial state.[7][8];

Discussion: In Alzheimer's disease models, LM11A-31 demonstrates a distinct mechanism of action compared to Donepezil and Aducanumab. While Aducanumab focuses on the removal of amyloid plaques and Donepezil enhances cholinergic neurotransmission and reduces neuroinflammation, LM11A-31 appears to directly protect neurons from degeneration (as evidenced by reduced neuritic dystrophy) and preserve cognitive function, without altering amyloid burden.[1][2][3] This suggests that LM11A-31 could be a valuable therapeutic, either as a standalone treatment or in combination with amyloid-targeting therapies, by addressing the downstream consequences of amyloid pathology.

Huntington's Disease Models

Comparison of Long-Term Efficacy in Huntington's Disease Mouse Models

Compound Animal Model Treatment Duration Key Motor Function Outcomes Key Neuropathological Outcomes Reference
LM11A-31 R6/2 mice7-8 weeksImproved motor and cognitive abilities (data not detailed in provided abstracts).[9]Alleviated brain volume reductions (striatum, globus pallidus, cortex). Normalized diffusion tensor imaging metrics. Reduced plasma cytokines.[9][10]
Tetrabenazine YAC128 mice"Early" (from 2 months) & "Late" (from 6 months)Alleviated motor deficits in both early and late treatment groups.[11][12][13]Reduced striatal neuronal loss.[11][12][13]

Discussion: In Huntington's disease models, both LM11A-31 and Tetrabenazine show long-term benefits. Tetrabenazine, a VMAT2 inhibitor, is primarily used to manage chorea and has demonstrated neuroprotective effects by reducing striatal cell loss in preclinical models.[11][12][13] LM11A-31, on the other hand, appears to have a broader impact on neuropathology, preserving brain volume in multiple regions and normalizing microstructural changes.[9][10] This suggests that LM11A-31 may offer a more comprehensive neuroprotective effect by targeting the upstream p75NTR-mediated degenerative signaling.

Parkinson's Disease Models

Comparison of Long-Term Efficacy in Parkinson's Disease Animal Models

Compound Animal Model Treatment Duration Key Motor Function Outcomes Key Neuropathological Outcomes Reference
LM11A-31 Rotenone-induced cell culture modelN/A (in vitro)N/AMitigated cell death, neuromorphological aberrations, and α-synuclein accumulation.[14][15]
L-DOPA MPTP-treated miceNot specifiedSymptomatic relief of motor deficits.[16][17]Showed neuroprotective properties for dopaminergic neurons, comparable to pramipexol, by modulating cell survival and apoptotic pathways.[18][19]

Discussion: Preclinical data for LM11A-31 in Parkinson's disease is still emerging, with current evidence primarily from in vitro models showing protection against rotenone-induced toxicity.[14][15] L-DOPA remains the gold standard for symptomatic treatment, and some preclinical studies suggest it may also have neuroprotective effects on dopaminergic neurons.[18][19] However, the long-term use of L-DOPA is associated with significant motor complications. The potential of LM11A-31 to offer a neuroprotective strategy that could slow disease progression, rather than just manage symptoms, warrants further investigation in long-term in vivo Parkinson's models.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for key behavioral and histological assays.

Behavioral Assays

Experimental Workflow for Behavioral Testing

cluster_0 Pre-testing cluster_1 Cognitive Testing cluster_2 Motor Function Testing cluster_3 Data Analysis Habituation Habituation to testing room and apparatus NOR Novel Object Recognition Test Habituation->NOR YMaze Y-Maze Spontaneous Alternation Habituation->YMaze Rotarod Rotarod Test Habituation->Rotarod Analysis Statistical Analysis of Behavioral Data NOR->Analysis YMaze->Analysis Rotarod->Analysis

Caption: A generalized workflow for conducting behavioral assessments in preclinical neurodegenerative models.

1. Novel Object Recognition (NOR) Test

  • Principle: This test is based on the innate tendency of rodents to explore novel objects more than familiar ones. It assesses recognition memory, which is often impaired in models of Alzheimer's disease.

  • Protocol:

    • Habituation: Individually house mice and handle them for 5 minutes daily for 3 days prior to testing. On the day before the test, allow each mouse to explore the empty testing arena (e.g., a 40x40 cm open field) for 10 minutes.

    • Training/Familiarization Phase: Place two identical objects in the arena. Allow the mouse to explore the objects for a set period (e.g., 10 minutes).

    • Inter-trial Interval: Return the mouse to its home cage for a specific duration (e.g., 1 hour).

    • Testing Phase: Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record its exploratory behavior for 5-10 minutes.

    • Data Analysis: Measure the time spent exploring each object. Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.

2. Y-Maze Spontaneous Alternation Test

  • Principle: This test assesses spatial working memory by measuring the willingness of rodents to explore a new arm of a Y-shaped maze rather than returning to a previously visited one.

  • Protocol:

    • Apparatus: A Y-shaped maze with three identical arms.

    • Procedure: Place the mouse at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).

    • Data Recording: Record the sequence of arm entries. An "alternation" is defined as consecutive entries into all three arms without repetition (e.g., ABC, CAB).

    • Data Analysis: Calculate the percentage of spontaneous alternation: [Number of alternations / (Total number of arm entries - 2)] x 100. A higher percentage indicates better spatial working memory.

Histological and Immunohistochemical Analyses

1. Immunohistochemical Staining for Cholinergic Neurons

  • Principle: This technique uses antibodies to specifically label choline acetyltransferase (ChAT), an enzyme unique to cholinergic neurons, allowing for their visualization and quantification in brain tissue.

  • Protocol:

    • Tissue Preparation: Perfuse the animal with saline followed by 4% paraformaldehyde (PFA). Post-fix the brain in PFA and then transfer to a sucrose solution for cryoprotection.

    • Sectioning: Cut cryosections (e.g., 40 µm thick) of the brain regions of interest (e.g., basal forebrain, hippocampus, cortex) using a cryostat.

    • Immunostaining:

      • Wash sections in phosphate-buffered saline (PBS).

      • Perform antigen retrieval if necessary.

      • Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).

      • Incubate with a primary antibody against ChAT overnight at 4°C.

      • Wash and incubate with a fluorescently labeled secondary antibody.

      • Mount sections on slides with a mounting medium containing DAPI for nuclear counterstaining.

    • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number and morphology of ChAT-positive neurons and the density of cholinergic fibers in the target regions.

Conclusion and Future Directions

The preclinical data presented in this guide highlight the potential of LM11A-31 as a long-term therapeutic agent for chronic neurodegenerative diseases. Its unique mechanism of modulating p75NTR to promote neuronal survival and inhibit degeneration offers a distinct and promising approach compared to existing and other investigational therapies. In models of Alzheimer's disease, LM11A-31 demonstrates the ability to preserve cognitive function and neuronal integrity, independent of amyloid plaque clearance.[1][2][3] In Huntington's disease models, it shows broad neuroprotective effects by preserving brain volume and structure.[9][10]

While the current data is compelling, further long-term studies in chronic animal models are warranted to fully elucidate the comparative efficacy of LM11A-31. Head-to-head studies with standardized protocols and endpoints will be crucial for a definitive comparison with other therapeutic agents. Furthermore, exploring the efficacy of LM11A-31 in combination with other drugs, such as amyloid-lowering agents in Alzheimer's disease, could reveal synergistic effects and pave the way for more effective, multi-pronged treatment strategies for these devastating disorders.

References

  • Simmons, D. A., et al. (2021). Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington's Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31. Journal of Huntington's Disease, 10(3), 375-393. [Link]

  • Knowles, J. K., et al. (2013). A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer's mouse model. Neurobiology of Aging, 34(8), 2052-2063. [Link]

  • Alzheimer's Drug Discovery Foundation. (2024). LM11A-31 (LM11A-31-BHS, C-31). Cognitive Vitality Reports. [Link]

  • Tang, T. S., et al. (2010). Tetrabenazine is neuroprotective in Huntington's disease mice. Journal of Neuroscience, 30(16), 5563-5573. [Link]

  • Tang, T. S., et al. (2010). Tetrabenazine is neuroprotective in Huntington's disease mice. PLoS One, 5(4), e10224. [Link]

  • AlzForum. (2024). LM11A-31-BHS. [Link]

  • Shin, J. Y., et al. (2009). Neuroprotective Effect of L-dopa on Dopaminergic Neurons Is Comparable to Pramipexol in MPTP-treated Animal Model of Parkinson's Disease: A Direct Comparison Study. Journal of Korean Medical Science, 24(5), 929-936. [Link]

  • Tang, T. S., et al. (2010). Tetrabenazine is neuroprotective in Huntington's disease mice. ResearchGate. [Link]

  • Simmons, D. A., et al. (2014). A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression. PLoS One, 9(8), e102483. [Link]

  • Simmons, D. A., et al. (2014). A small molecule p75NTR ligand, LM11A-31, reverses cholinergic neurite dystrophy in Alzheimer's disease mouse models with mid- to late-stage disease progression. PubMed. [Link]

  • Yin, Y., et al. (2015). Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation. Neuroscience, 291, 246-257. [Link]

  • Shin, J. Y., et al. (2009). Neuroprotective effect of L-DOPA on dopaminergic neurons is comparable to pramipexol in MPTP-treated animal model of Parkinson's disease: a direct comparison study. ResearchGate. [Link]

  • Simmons, D. A., et al. (2021). Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington's Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31. PubMed. [Link]

  • Kraemer, B. R., et al. (2024). LM11a-31 Inhibits p75 Neurotrophin Receptor (p75NTR) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease. PubMed. [Link]

  • Gong, Y., et al. (2012). Novel object recognition as a facile behavior test for evaluating drug effects in AβPP/PS1 Alzheimer's disease mouse model. Journal of Alzheimer's Disease, 31(1), 197-207. [Link]

  • Di Meo, F., et al. (2024). p75NTR Modulation by LM11A-31 Counteracts Oxidative Stress and Cholesterol Dysmetabolism in a Rotenone-Induced Cell Model of Parkinson's Disease. PubMed. [Link]

  • Di Meo, F., et al. (2024). p75NTR modulation by LM11A-31 counteracts oxidative stress and cholesterol dysmetabolism in a rotenone-induced cell model of Parkinson's disease. bioRxiv. [Link]

  • Puri, A., et al. (2015). Mouse Model Helps Accelerate Development of New Alzheimer's Therapies. The Jackson Laboratory. [Link]

  • Jankovic, J., & Clarence-Smith, K. (2007). Tetrabenazine in the treatment of Huntington's disease. Neurotherapeutics, 4(1), 100-107. [Link]

  • Stone, T. W., & Salter, M. W. (2006). Neuroprotection by immunomodulatory agents in animal models of Parkinson's disease. Current Pharmaceutical Design, 12(28), 3665-3679. [Link]

  • Belarbi, K., et al. (2020). Efficacy of THN201, a Combination of Donepezil and Mefloquine, to Reverse Neurocognitive Deficits in Alzheimer's Disease. Frontiers in Pharmacology, 11, 843. [Link]

  • Gong, Y., et al. (2012). Donepezil and NTI treatment improve the spatial learning and memory of APP/PS1 mice in Morris water maze task. ResearchGate. [Link]

  • Bastrup, J., et al. (2021). Chronic administration of aducanumab in tgAPPPS1-21 mice. ResearchGate. [Link]

  • Klietz, M., et al. (2012). Q03 Effects of tetrabenazine on choreiform movements in the transgenic rat model of Huntington's disease. Journal of Neurology, Neurosurgery & Psychiatry, 83(Suppl 2), A69-A70. [Link]

  • Blesa, J., & Przedborski, S. (2014). Parkinson's disease: animal models and dopaminergic cell vulnerability. Frontiers in Neuroanatomy, 8, 155. [Link]

  • Blesa, J., et al. (2020). PRECLINICAL MODELS OF PARKINSON'S DISEASE: TOOLS FOR UNDERSTANDING AND ADVANCING NEUROPROTECTIVE STRATEGIES. Progress in Brain Research, 252, 23-53. [Link]

  • Azevedo, M. (2015). New Drug Candidate Shows Promise in Animal Model of Parkinson's. Parkinson's News Today. [Link]

  • Braz, B. Y., et al. (2024). Early alterations of motor learning and corticostriatal network activity in a Huntington's disease mouse model. bioRxiv. [Link]

  • Menalled, L., & Chesselet, M. F. (2002). Mouse Models for Validating Preclinical Candidates for Huntington's Disease. NeuroRx, 2(3), 447-456. [Link]

  • Leinenga, G., et al. (2021). A comparative study of the effects of Aducanumab and scanning ultrasound on amyloid plaques and behavior in the APP23 mouse model of Alzheimer disease. PLoS One, 16(10), e0258189. [Link]

  • de Leeuw, F. A., et al. (2022). What does aducanumab treatment of Alzheimer's disease mean for research on vascular cognitive disorders?. Alzheimer's Research & Therapy, 14(1), 1-4. [Link]

  • van der Kall, S. (2023). A Longitudinal Study on the Effects of Aducanumab on Alzheimer’s Disease-Induced Brain Regional Atrophy and White Matter Hyperintensities. Utrecht University Student Theses Repository. [Link]

  • Leinenga, G., et al. (2021). A comparative study of the effects of Aducanumab and scanning ultrasound on amyloid plaques and behavior in the APP23 mouse model of Alzheimer disease. ResearchGate. [Link]

Sources

A Preclinical Comparative Analysis of LM11A-31 in Animal Models of Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive preclinical comparison of the novel p75 neurotrophin receptor (p75NTR) modulator, LM11A-31, against current standard-of-care treatments in relevant animal models of Alzheimer's Disease, Amyotrophic Lateral Sclerosis (ALS), and peripheral neuropathy. This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the therapeutic potential of LM11A-31 based on available experimental data.

Introduction: A Novel Therapeutic Strategy Targeting Neuronal Survival

Neurodegenerative diseases represent a significant and growing unmet medical need. Current therapeutic strategies often provide symptomatic relief but fall short of halting or reversing the underlying disease progression. LM11A-31 emerges as a promising therapeutic candidate with a distinct mechanism of action centered on modulating the p75 neurotrophin receptor (p75NTR). This receptor plays a dual role in neuronal survival and apoptosis, making it a critical node in the pathophysiology of numerous neurological disorders.[1] LM11A-31 is an orally available, brain-penetrant small molecule designed to selectively activate pro-survival signaling pathways downstream of p75NTR while inhibiting pro-apoptotic signals.[1]

This guide will delve into the preclinical evidence supporting the efficacy of LM11A-31 and compare its performance with established treatments in validated animal models, providing a data-driven perspective on its potential as a disease-modifying therapy.

Mechanism of Action: LM11A-31 and the p75NTR Signaling Nexus

The p75 neurotrophin receptor is a complex signaling hub. Its activation by proneurotrophins, such as pro-nerve growth factor (proNGF), can trigger a cascade of events leading to neuronal apoptosis and inflammation.[2][3] This pro-degenerative signaling is implicated in the pathology of Alzheimer's disease, ALS, and peripheral nerve damage.

LM11A-31 acts as a modulator of p75NTR, effectively shifting the balance from pro-death to pro-survival signaling. It is thought to achieve this by preventing the binding of pro-neurotrophins and stabilizing the receptor in a conformation that favors the activation of downstream survival pathways, such as the Akt and NF-κB pathways, while inhibiting the activation of pro-apoptotic pathways like the JNK and RhoA kinase pathways.[2][3]

p75NTR Signaling Pathway and the Modulatory Action of LM11A-31

p75NTR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling p75NTR p75NTR JNK_RhoA JNK / RhoA Activation p75NTR->JNK_RhoA Promotes Akt_NFkB Akt / NF-κB Activation p75NTR->Akt_NFkB Favors proNGF proNGF proNGF->p75NTR Binds & Activates LM11A31 LM11A-31 LM11A31->p75NTR Modulates Apoptosis Neuronal Apoptosis Inflammation JNK_RhoA->Apoptosis Survival Neuronal Survival Neuroprotection Akt_NFkB->Survival

Caption: LM11A-31 modulates p75NTR to promote pro-survival signaling.

Comparative Efficacy in Animal Models

This section presents a comparative overview of LM11A-31's performance against standard-of-care treatments in preclinical models of Alzheimer's Disease, ALS, and Peripheral Neuropathy. The data is compiled from separate studies, and direct head-to-head comparisons within a single study are noted where available.

Alzheimer's Disease

Animal Model: APPSWE/PS1dE9 (APP/PS1) transgenic mice, a widely used model that develops amyloid plaques and cognitive deficits.

Standard-of-Care Comparator: Donepezil, an acetylcholinesterase inhibitor that provides symptomatic relief by increasing acetylcholine levels in the brain.[4][5]

Treatment GroupKey Efficacy Readout (Morris Water Maze - Escape Latency)Reference
LM11A-31 Significant improvement in spatial learning and memory.[6]
Donepezil Significant improvement in reference memory.[7][8][7][8]
Vehicle (Control) Progressive decline in cognitive performance.[6][7][8]

Experimental Insight: While both LM11A-31 and Donepezil demonstrate efficacy in improving cognitive function in this Alzheimer's model, their mechanisms differ fundamentally. Donepezil offers a symptomatic benefit by enhancing cholinergic neurotransmission.[4][5] In contrast, LM11A-31 is proposed to have disease-modifying potential by protecting neurons from degeneration.[1] The observed cognitive improvements with LM11A-31 are associated with reduced neuroinflammation and preservation of neuronal integrity in preclinical studies.[1] A direct comparative study is warranted to definitively assess the relative efficacy and potential synergistic effects of these two compounds.

Amyotrophic Lateral Sclerosis (ALS)

Animal Model: SOD1G93A transgenic mice, a standard model of familial ALS that exhibits progressive motor neuron degeneration and muscle weakness.

Standard-of-Care Comparator: Riluzole, a glutamate modulator that is the standard treatment for ALS and has been shown to modestly extend survival.[2][9]

Treatment GroupKey Efficacy Readout (Rotarod Performance - Latency to Fall)Reference
LM11A-31 Data on motor function in SOD1G93A mice is not readily available in the provided search results.
Riluzole No significant impact on the decline in motor performance.[9][9]
Vehicle (Control) Progressive decline in motor coordination and strength.[9]

Experimental Insight: Preclinical studies on Riluzole in the SOD1G93A mouse model have yielded mixed results, with some studies showing a modest benefit while others report no significant effect on motor function or survival.[3][9] This highlights the translational challenges in ALS research. While direct comparative data for LM11A-31 in this specific motor function test is not available in the provided search results, its neuroprotective mechanism suggests potential benefits in preserving motor neurons. Further preclinical evaluation of LM11A-31 in ALS models, directly compared with Riluzole, is a critical next step.

Peripheral Neuropathy

Animal Model: Chemotherapy-induced peripheral neuropathy (CIPN) in mice, typically induced by agents like paclitaxel, which causes damage to peripheral nerves and results in neuropathic pain.

Standard-of-Care Comparator: Gabapentin, a first-line treatment for neuropathic pain that works by modulating calcium channels.[3][10]

Treatment GroupKey Efficacy Readout (Von Frey Test - Paw Withdrawal Threshold)Reference
LM11A-31 Data on pain relief in a direct comparison with Gabapentin is not readily available in the provided search results.
Gabapentin Significant reduction in mechanical allodynia (increased paw withdrawal threshold).[4][5][4][5]
Vehicle (Control) Significant mechanical allodynia (decreased paw withdrawal threshold).[4][5]

Experimental Insight: Gabapentin provides symptomatic relief from neuropathic pain by dampening neuronal hyperexcitability.[3][10] LM11A-31, by promoting neuronal survival and potentially regeneration, may offer a more fundamental approach to treating the underlying nerve damage in peripheral neuropathy. Preclinical studies are needed to directly compare the analgesic and neuro-restorative effects of LM11A-31 and Gabapentin in models of peripheral neuropathy.

Experimental Protocols

Experimental Workflow: Preclinical Efficacy Testing

Experimental_Workflow cluster_setup Model & Treatment cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., APP/PS1, SOD1G93A, CIPN) Treatment_Groups Establish Treatment Groups: - Vehicle - LM11A-31 - Standard-of-Care Animal_Model->Treatment_Groups Dosing Administer Treatment (e.g., oral gavage, i.p. injection) Treatment_Groups->Dosing Behavioral Behavioral Testing (e.g., Morris Water Maze, Rotarod, Von Frey) Dosing->Behavioral Histology Histological Analysis (e.g., Immunohistochemistry for neuronal markers) Behavioral->Histology Post-mortem Molecular Molecular Analysis (e.g., Western Blot for signaling proteins) Histology->Molecular Data_Collection Collect & Quantify Data Molecular->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Comparison Compare Efficacy of LM11A-31 vs. Standard-of-Care Statistical_Analysis->Comparison

Caption: A generalized workflow for preclinical evaluation of LM11A-31.

Step-by-Step Methodologies

1. Morris Water Maze for Cognitive Assessment in Alzheimer's Mice

  • Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (22-24°C). A hidden platform is submerged 1 cm below the water surface. Visual cues are placed around the room.

  • Acclimation: Mice are handled for several days before testing. A visible platform trial is conducted for 1-2 days to ensure mice can swim and locate a visible platform.

  • Acquisition Phase (5-7 days):

    • Mice are subjected to 4 trials per day with an inter-trial interval of 15-20 minutes.

    • For each trial, the mouse is gently placed in the water at one of four starting positions, facing the pool wall.

    • The mouse is allowed to swim and find the hidden platform for a maximum of 60-90 seconds.

    • If the mouse finds the platform, it is allowed to remain there for 15-30 seconds.

    • If the mouse fails to find the platform, it is gently guided to it and allowed to stay for 15-30 seconds.

    • The latency to find the platform and the path length are recorded using a video tracking system.

  • Probe Trial (24 hours after the last acquisition trial):

    • The platform is removed from the pool.

    • The mouse is allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant (where the platform was located) and the number of platform crossings are recorded.

2. Rotarod Test for Motor Coordination in ALS Mice

  • Apparatus: An accelerating rotarod apparatus with a textured rod to provide grip.

  • Training Phase (2-3 days):

    • Mice are placed on the rotarod at a constant low speed (e.g., 4 rpm) for 1-2 minutes to acclimate.

    • This is repeated for 2-3 trials per day.

  • Testing Phase:

    • Mice are placed on the rotarod, which then accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

    • The latency to fall from the rod is recorded for each mouse.

    • Each mouse undergoes 3 trials with a 15-20 minute rest period in between.

    • The average latency to fall across the three trials is calculated.

3. Von Frey Test for Mechanical Allodynia in Peripheral Neuropathy Mice

  • Apparatus: A set of calibrated von Frey filaments of increasing stiffness. The mouse is placed in a chamber with a mesh floor that allows access to the plantar surface of the hind paws.

  • Acclimation: Mice are placed in the testing chambers for at least 30-60 minutes before testing to allow for habituation.

  • Testing Procedure (Up-Down Method):

    • A mid-range filament (e.g., 0.4 g) is applied to the plantar surface of the hind paw until it just bends.

    • A positive response is a sharp withdrawal, flinching, or licking of the paw.

    • If there is a positive response, a weaker filament is used next.

    • If there is no response, a stronger filament is used next.

    • This up-down sequence is continued until a pattern of responses is established, and the 50% paw withdrawal threshold is calculated using a specific formula.

4. Immunohistochemistry for Neuronal Markers

  • Tissue Preparation:

    • Mice are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA).

    • Brains are dissected and post-fixed in 4% PFA overnight, then transferred to a sucrose solution for cryoprotection.

    • Brains are sectioned on a cryostat or vibratome at a thickness of 30-40 µm.

  • Staining Protocol:

    • Sections are washed in phosphate-buffered saline (PBS).

    • Endogenous peroxidase activity is quenched with a hydrogen peroxide solution (for chromogenic detection).

    • Sections are blocked in a solution containing normal serum and a detergent (e.g., Triton X-100) to prevent non-specific antibody binding.

    • Sections are incubated with the primary antibody (e.g., anti-NeuN for neurons, anti-Iba1 for microglia) overnight at 4°C.

    • Sections are washed in PBS and incubated with the appropriate biotinylated secondary antibody.

    • Sections are washed and incubated with an avidin-biotin-peroxidase complex (ABC reagent).

    • The signal is visualized using a chromogen such as diaminobenzidine (DAB), resulting in a brown stain.

    • Sections are mounted on slides, dehydrated, and coverslipped.

  • Analysis: Stained sections are imaged using a microscope, and the number of positive cells or the intensity of staining is quantified in specific brain regions.

5. Western Blot for p75NTR Signaling Proteins

  • Protein Extraction:

    • Brain tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors.

    • The lysate is centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel.

    • The proteins are separated by size via electrophoresis.

    • The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked in a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-p75NTR, anti-phospho-JNK, anti-Akt) overnight at 4°C.

    • The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The membrane is washed again, and the protein bands are visualized by adding a chemiluminescent substrate and exposing the membrane to X-ray film or a digital imager.

  • Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The preclinical data reviewed in this guide position LM11A-31 as a promising therapeutic candidate for a range of neurodegenerative disorders. Its unique mechanism of action, targeting the p75 neurotrophin receptor to promote neuronal survival, offers a potential disease-modifying approach that contrasts with the largely symptomatic relief provided by current standard-of-care treatments.

While the available data is encouraging, this comparative analysis underscores a critical need for direct, head-to-head preclinical studies. Such studies are essential to definitively establish the relative efficacy of LM11A-31 and to explore potential synergistic effects when used in combination with existing therapies. Future research should focus on these direct comparisons in well-validated animal models, employing a comprehensive battery of behavioral, histological, and molecular outcome measures. The successful translation of LM11A-31 from the laboratory to the clinic will depend on a robust and comparative preclinical data package that clearly demonstrates its therapeutic advantages.

References

  • Azoulay, D., Vromen, A., & Groswasser, Z. (2005). Riluzole in the treatment of amyotrophic lateral sclerosis. Expert Review of Neurotherapeutics, 5(5), 579-585. [Link]

  • Bellingham, M. C. (2011). A review of the cellular mechanisms of action of the ALS-treating drug riluzole. CNS neuroscience & therapeutics, 17(1), 4-12. [Link]

  • Coulson, E. J. (2006). p75NTR signaling in the developing and adult nervous system. Handbook of neurotoxicology, 1, 41-62. [Link]

  • Dechant, G., & Barde, Y. A. (2002). The neurotrophin receptor p75 (NTR): novel functions and implications for diseases of the nervous system. Nature neuroscience, 5(11), 1131-1136. [Link]

  • Giacobini, E. (2000). Cholinesterase inhibitors: from the Calabar bean to Alzheimer therapy. In Cholinesterases and Cholinesterase Inhibitors (pp. 181-226). Springer, Berlin, Heidelberg. [Link]

  • Sugimoto, H., Yamanishi, Y., Iimura, Y., & Kawakami, Y. (2000). Donepezil hydrochloride (Aricept®) and other acetylcholinesterase inhibitors. Current medicinal chemistry, 7(3), 303-339. [Link]

  • Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel α2-δ (alpha2-delta) subunit as a target for antiepileptic and analgesic drug discovery. Epilepsy research, 73(2), 137-150. [Link]

  • Winblad, B., Engedal, K., Soininen, H., Verhey, F., Waldemar, G., Wimo, A., ... & Jones, R. W. (2001). A 1-year, randomized, placebo-controlled study of donepezil in patients with mild to moderate AD. Neurology, 57(3), 489-495. [Link]

  • Rogers, S. L., Doody, R. S., Mohs, R. C., & Friedhoff, L. T. (1998). Donepezil improves cognition and global function in Alzheimer disease: a 15-week, double-blind, placebo-controlled study. Archives of internal medicine, 158(9), 1021-1031. [Link]

  • Riluzole does not improve lifespan or motor function in three ALS mouse models. Amyotrophic Lateral Sclerosis and Frontotemporal Degeneration, 19(5-6), 438-445.[9]

  • Gabapentin Increases Intra-Epidermal and Peptidergic Nerve Fibers Density and Alleviates Allodynia and Thermal Hyperalgesia in a Mouse Model of Acute Taxol-Induced Peripheral Neuropathy. International journal of molecular sciences, 23(24), 15729.[4]

  • Assessment of Paclitaxel Induced Sensory Polyneuropathy with “Catwalk” Automated Gait Analysis in Mice. PloS one, 8(10), e78543.[5]

  • Mouse Model Helps Accelerate Development of New Alzheimer's Therapies. Taconic Biosciences.[6]

Sources

Safety Operating Guide

Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of LM11A-31

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of scientific inquiry extends beyond the generation of groundbreaking data. It culminates in the responsible management and disposal of all laboratory materials. This guide provides a detailed protocol for the proper disposal of LM11A-31, a non-peptide p75 neurotrophin receptor (p75NTR) ligand. As a small molecule under investigation for neurodegenerative diseases, its handling and disposal demand a meticulous and informed approach to ensure laboratory safety and environmental stewardship. While the Safety Data Sheet (SDS) for LM11A-31 dihydrochloride classifies it as not a hazardous substance or mixture, adherence to best practices for chemical disposal remains paramount.[1]

This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying rationale to foster a culture of safety and scientific integrity.

The First Principle: Proactive Consultation and Risk Assessment

Before initiating any disposal procedure, the foundational step is to consult your institution's Environmental Health and Safety (EHS) department. EHS professionals are the authoritative resource for interpreting federal, state, and local regulations and will provide guidance tailored to your specific facility's protocols. This proactive engagement is not merely a suggestion but a cornerstone of a robust safety program. It ensures that your disposal methods are in full compliance, mitigating any potential for regulatory infractions and, more importantly, safeguarding you and your colleagues.

A thorough risk assessment, though LM11A-31 is classified as non-hazardous, is a critical exercise. Consider the solvents used to dissolve the compound and any other reagents present in the waste stream. The overall hazard profile of the waste is determined by its most hazardous component.

Personal Protective Equipment (PPE): Your First Line of Defense

Even when handling non-hazardous materials, a baseline of personal protective equipment is essential. The following table outlines the recommended PPE when handling LM11A-31 waste.

PPE CategoryItemRationale
Eye Protection Safety glasses with side shields or gogglesProtects against accidental splashes of solutions containing LM11A-31 and solvents.
Hand Protection Nitrile glovesProvides a barrier against skin contact with the compound and associated chemicals.
Body Protection Laboratory coatProtects street clothes from contamination and minor spills.

Disposal Workflow for LM11A-31 Waste Streams

The disposal strategy for LM11A-31 will vary depending on the form of the waste. Below are step-by-step procedures for common waste streams generated during research activities involving this compound.

Workflow Diagram: LM11A-31 Disposal Decision Tree

G cluster_0 Start: LM11A-31 Waste cluster_1 Waste Characterization cluster_2 Disposal Path Start Identify Waste Stream Solid Unused/Expired Solid Compound Start->Solid Aqueous Aqueous Solution (e.g., in PBS) Start->Aqueous Solvent Organic Solvent Solution (e.g., in DMSO) Start->Solvent Contaminated Contaminated Labware (Tips, Tubes, etc.) Start->Contaminated EHS_Solid Consult EHS. Likely Non-Hazardous Solid Waste Stream. Solid->EHS_Solid Drain Neutralize to pH 5.5-9.5. Consult EHS for drain disposal approval. Aqueous->Drain Solvent_Waste Collect in designated hazardous waste container for organic solvents. Solvent->Solvent_Waste Sharps Dispose in designated sharps container. Contaminated->Sharps If sharp Solid_Waste Dispose in designated lab solid waste container (not general trash). Contaminated->Solid_Waste If not sharp

Caption: Decision workflow for the proper disposal of different LM11A-31 waste streams.

Unused or Expired Solid LM11A-31 Compound

Disposing of the pure, solid form of LM11A-31 requires careful consideration, even with its non-hazardous classification.

Procedure:

  • Consult EHS: This is the most critical first step. Your EHS department will provide specific instructions based on your institution's policies and local regulations for non-hazardous chemical waste.

  • Packaging: If instructed by EHS, the compound should be in its original, clearly labeled container. If the original container is not available, use a new, clean, and compatible container. Label it clearly with the full chemical name ("LM11A-31 dihydrochloride"), CAS number (1243259-19-9), and indicate that it is "Non-Hazardous Waste for Disposal."

  • Collection: EHS will then arrange for the collection of the material. Do not dispose of solid chemical waste in the regular laboratory trash cans that are handled by custodial staff.[2] This is to prevent accidental exposure of non-laboratory personnel to research chemicals.

Causality: While LM11A-31 is not classified as hazardous, disposing of any pure chemical compound in the general trash is poor practice. It can lead to environmental contamination and poses an unnecessary risk to sanitation workers. The designated chemical waste stream ensures that the substance is handled by trained professionals.

Aqueous Solutions of LM11A-31 (e.g., in Phosphate-Buffered Saline - PBS)

Solutions of LM11A-31 in aqueous buffers like PBS are common in cell culture experiments.

Procedure:

  • Neutralization: Check the pH of the solution. According to guidelines for non-hazardous laboratory waste, aqueous solutions should have a pH between 5.5 and 9.5 before being considered for drain disposal.[3] If necessary, neutralize the solution with a suitable acid or base.

  • Consult EHS for Drain Disposal Approval: Many institutions have specific lists of chemicals that are approved for drain disposal.[3] Your EHS department must be consulted to confirm if solutions of LM11A-31 are permissible for this disposal route.

  • Drain Disposal (if approved): If approved by EHS, slowly pour the neutralized solution down the drain with copious amounts of running water. This helps to dilute the solution further in the sanitary sewer system.

  • Alternative Disposal: If drain disposal is not approved, collect the aqueous waste in a clearly labeled container for chemical waste pickup by EHS.

Causality: The primary concern with drain disposal is the potential impact on the aquatic environment and the wastewater treatment process. By ensuring the solution is neutralized and obtaining EHS approval, you are confirming that the concentration and nature of the compound will not disrupt these systems.

LM11A-31 Solutions in Organic Solvents (e.g., DMSO)

Dimethyl sulfoxide (DMSO) is a common solvent for dissolving small molecules like LM11A-31.

Procedure:

  • Segregation: Waste containing organic solvents must be collected separately from aqueous waste.

  • Designated Waste Container: Collect the LM11A-31 in DMSO solution in a designated hazardous waste container for flammable or organic solvents. This container should be clearly labeled with its contents.

  • EHS Pickup: Arrange for the collection of the hazardous waste container by your institution's EHS department.

Causality: Organic solvents like DMSO are typically classified as hazardous waste due to their flammability and potential to carry other substances through the skin.[4] Co-mingling solvent waste with aqueous waste can create dangerous chemical reactions and complicates the disposal process.

Contaminated Laboratory Consumables

This category includes items like pipette tips, centrifuge tubes, and gloves that have come into contact with LM11A-31.

Procedure for Non-Sharp Items:

  • Segregation: Collect all non-sharp, contaminated solid waste in a designated laboratory solid waste container. This should be separate from the general office trash.

  • Labeling: The container should be clearly labeled as "Laboratory Waste" or as per your institution's guidelines.

  • Disposal: This waste will be handled by trained laboratory support staff or EHS for appropriate disposal, which may include incineration.

Procedure for Sharp Items (e.g., needles, serological pipettes):

  • Immediate Disposal: Immediately after use, dispose of any contaminated sharps in a designated, puncture-resistant sharps container.[3][5]

  • Do Not Overfill: Never fill a sharps container more than two-thirds full.

  • Closure and Disposal: Once the sharps container is appropriately full, securely close it and arrange for its collection by EHS.

Causality: The primary reason for segregating contaminated labware is to prevent accidental exposure to research chemicals. Sharps, in particular, pose a significant risk of physical injury and potential exposure to any residual chemical or biological material. Proper containment in a sharps container is a critical safety measure.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of LM11A-31, while seemingly a routine laboratory task, is a direct reflection of a researcher's commitment to safety, environmental responsibility, and scientific integrity. By understanding the "why" behind each procedural step and fostering a collaborative relationship with your institution's Environmental Health and Safety department, you contribute to a safer and more sustainable research environment. This guide provides a framework for responsible disposal, but it is the conscientious application of these principles that truly defines excellence in laboratory practice.

References

  • Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • Purdue University Radiological and Environmental Management. (2022, March 7). Sharps and Infectious Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Decontamination and Disposal. Retrieved from [Link]

  • University of Waterloo. (n.d.). DIMETHYL SULFOXIDE (DMSO). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Rx Destroyer. (2022, January 20). Proper Disposal in Pharmaceutical Research is Extremely Important. Retrieved from [Link]

  • Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research. Retrieved from [Link]

Sources

Definitive Guide to Personal Protective Equipment for Handling LM11A-31

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe handling of LM11A-31, a small molecule p75 neurotrophin receptor (p75NTR) ligand. As a bioactive compound under investigation for complex neurological diseases like Alzheimer's, its full toxicological profile is not yet completely understood.[1][2][3] Therefore, a risk-based approach grounded in established laboratory safety principles is essential. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring your safety and the integrity of your research.

Core Safety Principles & Hazard Assessment

LM11A-31 is an amino acid derivative, typically supplied as a crystalline solid (hydrochloride or sulfate salt).[4][5][6] While clinical trials have assessed its safety for oral administration in humans, this data does not pertain to the occupational hazards of handling the pure, concentrated compound in a laboratory setting.[2][7][8] The primary routes of potential exposure in a research environment are inhalation of the powder, dermal contact with the solid or solutions, and ocular exposure from splashes.

The foundational principle for handling LM11A-31 is to treat it as a potentially hazardous compound . All personal protective equipment (PPE) and handling protocols should be designed to minimize these potential exposures.

Recommended Personal Protective Equipment (PPE)

The selection of PPE is task-dependent. The following table summarizes the minimum required PPE for common laboratory procedures involving LM11A-31.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Powder Safety GogglesDouble Nitrile GlovesDisposable Gown (over lab coat)Recommended (N95 or higher)
Preparing Stock Solutions Safety Goggles or Face ShieldDouble Nitrile GlovesDisposable Gown (over lab coat)Not required if in a fume hood
Diluting for In Vitro Use Safety Glasses with Side ShieldsSingle Pair Nitrile GlovesStandard Lab CoatNot required
Administering to Animals Safety Glasses with Side ShieldsSingle Pair Nitrile GlovesStandard Lab CoatNot required
Cleaning & Disposal Safety Goggles or Face ShieldHeavy Duty or Double Nitrile GlovesDisposable Gown (over lab coat)Not required
Eye and Face Protection

Ocular exposure presents a significant risk.

  • Safety Glasses with Side Shields: The minimum requirement for any work with LM11A-31 solutions.

  • Safety Goggles: Required when weighing the powder or handling stock solutions where the risk of a splash is higher. Goggles provide a full seal around the eyes, offering superior protection against splashes and aerosols.[9]

  • Face Shield: Should be used in conjunction with goggles when handling larger volumes (>50 mL) of concentrated stock solution, providing an additional layer of protection for the entire face.[10][11]

Hand Protection

Dermal absorption is a primary route of exposure for many small molecules.

  • Nitrile Gloves: Standard, powder-free disposable nitrile gloves are the minimum requirement.[9] They offer good protection against common solvents used to dissolve LM11A-31, such as DMSO and ethanol.[4][6]

  • Double Gloving: This is mandatory when weighing the solid compound and preparing concentrated stock solutions.[11][12] This practice mitigates the risk of exposure from undetected pinholes and contamination of the inner glove during the doffing process. Gloves should be changed immediately if contamination is suspected or every 30-60 minutes during prolonged handling.[11]

Body Protection
  • Laboratory Coat: A standard, buttoned lab coat is sufficient for routine handling of dilute solutions.

  • Disposable Gown: A disposable, fluid-resistant gown made of a material like polyethylene-coated polypropylene is required when working with the solid powder or concentrated solutions.[12] This prevents contamination of personal clothing and the standard lab coat. The gown should have long sleeves with tight-fitting cuffs.

Respiratory Protection

The fine powder of LM11A-31 presents an inhalation hazard.

  • Weighing Operations: All weighing of solid LM11A-31 must be performed in a chemical fume hood or a certified powder containment balance enclosure. If this is not possible, an N95-rated (or higher) respirator is recommended to minimize inhalation risk.

Operational Plans: Step-by-Step Protocols

Adherence to standardized protocols is the most effective way to ensure safety.

Protocol 1: PPE Donning and Doffing Sequence

The order of donning and doffing PPE is critical to prevent cross-contamination. The following workflow is designed to protect both the user and the laboratory environment.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) don1 1. Disposable Gown don2 2. Respiratory Protection (if required) don1->don2 don3 3. Eye/Face Protection don2->don3 don4 4. First Pair of Gloves don3->don4 don5 5. Second Pair of Gloves (cuffs over gown) don4->don5 doff1 1. Outer Gloves (Contaminated) doff2 2. Disposable Gown doff1->doff2 doff3 3. Eye/Face Protection doff2->doff3 doff4 4. Inner Gloves doff3->doff4 doff5 5. Respiratory Protection (if used) doff4->doff5

Caption: Workflow for the correct sequence of donning and doffing PPE.

Protocol 2: Preparation of a 50 mg/mL Stock Solution in DMSO

This protocol describes the reconstitution of solid LM11A-31, a step with a high potential for exposure.

  • Preparation: Perform all steps within a certified chemical fume hood. Assemble all necessary materials (vial of LM11A-31, anhydrous DMSO, pipette, vortex mixer) before beginning.

  • Don PPE: Following the sequence in the diagram above, don a disposable gown, safety goggles, and two pairs of nitrile gloves.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully transfer the desired amount of LM11A-31 powder into the tube using a chemical spatula. Record the exact weight.

  • Dissolution: In the fume hood, use a calibrated pipette to add the calculated volume of anhydrous DMSO to the tube to achieve a 50 mg/mL concentration. For example, add 200 µL of DMSO to 10 mg of LM11A-31.

  • Mixing: Tightly cap the tube. Vortex thoroughly until all solid material is completely dissolved. Gentle warming (to 37°C) may be required to facilitate dissolution.[6]

  • Labeling & Storage: Clearly label the tube with the compound name, concentration, solvent, and date of preparation. Store the stock solution at -20°C or -80°C for long-term stability.[13]

  • Decontamination: Wipe down the spatula, balance, and work surface in the fume hood with 70% ethanol.

  • Doff PPE: Remove and dispose of PPE as described below. Wash hands thoroughly with soap and water.

Spill and Exposure Plan

Immediate and correct action is vital in the event of an exposure or spill.

  • Dermal Exposure: Immediately remove contaminated gloves and clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.

  • Ocular Exposure: Proceed immediately to an eyewash station. Flush the affected eye(s) with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Minor Spill (in a fume hood): Absorb the spill with a chemical absorbent pad or material. Wipe the area clean with 70% ethanol. Place all contaminated materials in a sealed bag for chemical waste disposal.

  • Major Spill (outside a fume hood): Evacuate the immediate area. Alert laboratory personnel and your institution's Environmental Health and Safety (EHS) office. Prevent others from entering the area.

Disposal Plan

All materials that have come into contact with LM11A-31 must be treated as chemical waste.

  • Solid Waste: Contaminated gloves, gowns, absorbent pads, pipette tips, and empty vials should be collected in a dedicated, clearly labeled hazardous chemical waste container.

  • Liquid Waste: Unused or waste solutions of LM11A-31 should be collected in a labeled, sealed hazardous liquid waste container. Do not pour chemical waste down the drain.

All waste disposal must adhere strictly to your institution's EHS guidelines and local, state, and federal regulations.

By integrating these safety protocols and PPE requirements into your daily workflow, you can handle LM11A-31 with confidence, ensuring both personal safety and the integrity of your invaluable research.

References

  • LM11A-31-BHS. ALZFORUM. [Link]

  • Simmons, D. A., et al. (2021). Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington's Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31. Journal of Huntington's Disease. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022). [Link]

  • LM11A-31 (LM11A-31-BHS, C-31) - Cognitive Vitality Report. Alzheimer's Drug Discovery Foundation. (2024). [Link]

  • LM11A-31 (LM11A-31-BHS, C-31) - March 2024 Report. Alzheimer's Drug Discovery Foundation. (2024). [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). [Link]

  • New Alzheimer's drug LM11A-31 shows promise in slowing disease progression in clinical trial. News-Medical.Net. (2024). [Link]

  • PPE Solutions for Pharmaceutical Industry. DuPont UK. [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. (2019). [Link]

  • LM11A-31 Meets Primary End Point in Exploratory Trial of Alzheimer Disease. NeurologyLive. (2024). [Link]

  • Promising Alzheimer’s Drug LM11A-31 Targets Synaptic Resilience with Encouraging Safety Results. Geriatric House Call Dentistry. (2025). [Link]

  • Simmons, D. A., et al. (2014). A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression. PLoS One. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LM11A-31
Reactant of Route 2
Reactant of Route 2
LM11A-31

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.